molecular formula C8H12N2O2S B2964492 ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE CAS No. 867340-42-9

ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Cat. No.: B2964492
CAS No.: 867340-42-9
M. Wt: 200.26
InChI Key: BIHAKLFZRIHNNM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate ( 867340-42-9) is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . Its structure is characterized by a thiazole ring core, which is a five-membered ring containing both nitrogen and sulfur atoms, substituted with an ester group and a 1-aminoethyl moiety . This structure is part of the aminothiazole family, a class of heterocyclic compounds recognized as significant starting materials in medicinal chemistry for the synthesis of a diverse range of biologically active analogues . Thiazole derivatives are known to be key structural components in various pharmaceutical agents and are frequently utilized as building blocks in organic synthesis . Researchers value this scaffold for its potential in designing novel compounds for various applications. This product is intended for research and further manufacturing use only, strictly as a building block or intermediate in chemical synthesis. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHAKLFZRIHNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate , a critical pharmacophore often utilized as a scaffold in the development of peptide mimetics, kinase inhibitors, and antibiotics.

Unlike the common 2-aminothiazole (where the amine is directly attached to the ring), this target features a 1-aminoethyl side chain at the C2 position. This structural distinction dictates that the synthesis must originate from an Alanine precursor rather than simple thiourea.

Key Technical Challenges Addressed:

  • Chiral Integrity: Preserving the stereocenter derived from Alanine during the thionation step.

  • Regioselectivity: Ensuring exclusive formation of the 1,3-thiazole ring system via the Hantzsch protocol.

  • Purification: Efficient removal of phosphorous byproducts generated by Lawesson’s Reagent.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule using the Hantzsch Thiazole Synthesis paradigm. This method relies on the condensation of a thioamide with an


-haloketone.
Strategic Disconnection
  • Thiazole Core Formation: The C2-N3 and C4-C5 bonds are formed via the condensation of Component A (Thioamide) and Component B (

    
    -Haloketone).
    
  • Side Chain Origin: The 1-aminoethyl moiety suggests the starting material is Alanine . To prevent self-polymerization and side reactions, the amine must be protected (e.g., tert-butyloxycarbonyl, Boc ).

  • Functional Group Transformation: The thioamide is generated from the corresponding primary amide, which is derived from the protected amino acid.

Retrosynthetic Diagram:

Retrosynthesis Target Target: Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate Precursor1 Intermediate: N-Boc-Alanine Thioamide Target->Precursor1 Deprotection Precursor2 Reagent: Ethyl Bromopyruvate Target->Precursor2 Hantzsch Cyclization StartMat Starting Material: N-Boc-L-Alanine Precursor1->StartMat 1. Amidation 2. Thionation

Figure 1: Retrosynthetic disconnection showing the derivation from Alanine and Ethyl Bromopyruvate.

Primary Synthesis Pathway

The synthesis is executed in three distinct stages. This protocol assumes the synthesis of the (S)-enantiomer starting from Boc-L-Alanine , though the chemistry applies equally to the racemic mixture.

Stage 1: Amidation of Boc-Alanine

Objective: Convert the carboxylic acid to a primary amide.

  • Reagents: Boc-L-Alanine, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (

    
    ).
    
  • Solvent: THF or DME.

Protocol:

  • Dissolve Boc-L-Alanine (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to -15°C.
    
  • Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

  • Bubble anhydrous ammonia gas or add a solution of 0.5M

    
     in dioxane (excess) into the reaction mixture.
    
  • Warm to room temperature (RT) and stir for 2 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Yield Expectation: >90% (White solid).

Stage 2: Thionation (The Critical Step)

Objective: Convert the amide carbonyl to a thiocarbonyl using Lawesson's Reagent.

  • Reagents: Boc-Alanine Amide, Lawesson's Reagent (LR).

  • Solvent: Anhydrous THF (preferred for chiral retention) or Toluene.

Senior Scientist Insight: Racemization Risk. High temperatures in toluene can racemize the chiral center. Using THF at reflux or RT with longer reaction times preserves optical purity better than toluene reflux.

Protocol:

  • Suspend Boc-Alanine Amide (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Add Lawesson's Reagent (0.6 eq — Note: LR provides 2 sulfur atoms per molecule).

  • Stir at RT for 12 hours. If conversion is slow (monitor by TLC), heat to 50°C.

  • Workup: Concentrate the solvent.

  • Purification (Crucial): LR byproducts are sticky and smelly. Flash chromatography (Hexane/EtOAc) is mandatory here. The thioamide is less polar than the amide.

  • Product: tert-butyl (1-thioxo-1-aminopropan-2-yl)carbamate.

Stage 3: Hantzsch Cyclization

Objective: Form the thiazole ring.

  • Reagents: Boc-Ala-Thioamide

Physicochemical Properties of Ethyl 2-Aminothiazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a pivotal heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase inhibitors, antimicrobial agents, and synthetic intermediates.[1][2][3][4] Distinguished by its 2-aminothiazole core, this compound offers a unique balance of hydrogen bond donor/acceptor sites and moderate lipophilicity, making it an ideal "fragment" for structure-based drug design (SBDD). This guide provides a rigorous analysis of its physicochemical behavior, structural dynamics, and experimental handling, designed for researchers requiring high-fidelity data for lead optimization.

Molecular Identity & Structural Analysis[1][5]

The compound consists of a five-membered thiazole ring substituted at the C2 position with a primary amine and at the C4 position with an ethyl ester moiety.[1]

Table 1: Molecular Identity Data

PropertySpecification
IUPAC Name Ethyl 2-amino-1,3-thiazole-4-carboxylate
Common Name Ethyl 2-aminothiazole-4-carboxylate
CAS Registry Number 5398-36-7
Molecular Formula

Molecular Weight 172.20 g/mol
SMILES CCOC(=O)c1csc(N)n1
InChI Key XHFUVBWCMLLKOZ-UHFFFAOYSA-N
Structural Dynamics & Tautomerism

A critical consideration for docking studies is the tautomeric equilibrium of the 2-aminothiazole system. While the amino form is thermodynamically dominant in solution and the solid state due to aromatic stabilization, the imino form can become relevant in specific protein binding pockets or under basic conditions.

Tautomerism Figure 1: Tautomeric equilibrium of 2-aminothiazole core. Amino Amino Form (Dominant) Aromatic Stabilization Imino Imino Form (Minor) N-H at Ring Nitrogen Amino->Imino  Proton Transfer  

Physicochemical Profile

Understanding the solubility and ionization profile is essential for formulation and assay development.

Table 2: Key Physicochemical Constants

PropertyValueContext/Notes
Melting Point 177–181 °CCrystalline solid.[5] Sharp range indicates high purity potential.
Boiling Point ~308 °C (Predicted)Decomposes before boiling at atmospheric pressure.
LogP (Octanol/Water) 0.90 – 1.20Moderately lipophilic; ideal for crossing cell membranes (Rule of 5 compliant).
pKa (Conjugate Acid) 2.60 ± 0.10The ring nitrogen (N3) is the site of protonation. The exocyclic amine is weakly basic.
Density ~1.34 g/cm³Predicted value.[3]
TPSA 65.21 ŲTopological Polar Surface Area; suggests good oral bioavailability.
Solubility & Lipophilicity
  • Water Solubility: Low. The ester and aromatic ring reduce polarity despite the amine.

  • Organic Solvents: Soluble in DMSO (>10 mg/mL), Ethanol (hot), and Ethyl Acetate.

  • Implication: Stock solutions for biological assays should be prepared in DMSO. For synthetic workups, ethyl acetate is the preferred extraction solvent.

Synthesis & Production (Hantzsch Thiazole Synthesis)

The industrial and laboratory standard for producing this scaffold is the Hantzsch Thiazole Synthesis . This method is favored for its atom economy and one-pot efficiency.

Reaction Mechanism

The reaction involves the condensation of Ethyl bromopyruvate (


-haloketone) with Thiourea . The sulfur atom of thiourea acts as the nucleophile attacking the 

-carbon, followed by cyclization and dehydration.

HantzschSynthesis Figure 2: Hantzsch synthesis pathway for Ethyl 2-aminothiazole-4-carboxylate. Reactants Ethyl Bromopyruvate + Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate SN2 Attack (EtOH, Reflux) Cyclization Cyclization & Dehydration Intermediate->Cyclization - HBr Product Ethyl 2-aminothiazole- 4-carboxylate Cyclization->Product - H2O

[1][6]

Synthetic Protocol (Laboratory Scale)
  • Reagents: Dissolve Thiourea (1.1 eq) in Ethanol (anhydrous).

  • Addition: Add Ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • Workup: Cool the mixture. Neutralize with aqueous

    
     or 
    
    
    
    . The free base precipitates as a solid.
  • Purification: Recrystallize from Ethanol/Water or wash with cold water.

Spectral Characterization

Accurate identification requires analysis of NMR and IR signals. The following data represents the characteristic signals observed for high-purity samples.

Table 3: Diagnostic Spectral Data

TechniqueSignal (ppm / cm⁻¹)Assignment
¹H NMR (DMSO-d₆)

1.28 (t, 3H)
Methyl group (

)

4.23 (q, 2H)
Methylene group (

)

7.15 (br s, 2H)
Amine protons (

), exchangeable with


7.45 (s, 1H)
Thiazole ring proton (C5-H)
¹³C NMR (DMSO-d₆)

14.5, 60.8
Ethyl ester carbons

113.5
Thiazole C5

143.0
Thiazole C4 (ipso to ester)

161.5
Carbonyl carbon (

)

168.5
Thiazole C2 (attached to amine)
FT-IR (KBr) 3420, 3250 cm⁻¹

stretching (Primary amine)
1690–1710 cm⁻¹

stretching (Ester)
MS (ESI+) m/z 173.0 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery[1][10][11][12]

Kinase Inhibition Scaffold

The 2-aminothiazole moiety is a privileged structure in kinase inhibitors (e.g., Dasatinib).

  • Mechanism: The aminothiazole motif often functions as a hinge binder. The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-

    
    ) acts as a hydrogen bond donor.
    
  • Vector: The ethyl ester at C4 provides a vector for further functionalization (e.g., conversion to amides or hydrazides) to access the solvent-exposed regions of the kinase pocket.

Synthetic Utility
  • Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization, allowing for Suzuki-Miyaura couplings.

  • Acylation: Reaction with acid chlorides yields amides, widely used to generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Experimental Protocol: Quality Control by HPLC

To ensure the integrity of biological data, compound purity must be validated.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • System Suitability: The peak for Ethyl 2-aminothiazole-4-carboxylate should elute at approx. 4.5–5.5 min (depending on specific column dead volume) with a tailing factor < 1.5.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[8]

Handling Protocols:

  • Always manipulate the powder in a fume hood to avoid inhalation.

  • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8 °C preferred for long term) protected from light. The amine is susceptible to slow oxidation over years if exposed to air.

References

  • Sigma-Aldrich. Ethyl 2-aminothiazole-4-carboxylate Product Specification. Retrieved from .[5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from .

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. BMC Chemistry. Retrieved from .[9]

  • ChemicalBook. Ethyl 2-aminothiazole-4-carboxylate Spectral Data. Retrieved from .

  • Yin, G., et al. (2012). Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Heterocycles. Retrieved from .

Sources

An In-Depth Technical Guide to the Structural Analysis of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are foundational scaffolds in numerous therapeutic agents, valued for their diverse biological activities.[1][2] Accurate structural determination is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This document details the synergistic application of spectroscopic and chromatographic techniques, explaining the causal logic behind the selection of each method and the interpretation of the resulting data. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences sectors.

Molecular Overview and Physicochemical Properties

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a substituted thiazole featuring three key functional groups that dictate its chemical behavior and analytical profile: a primary amine, an ethyl ester, and the thiazole core. The strategic placement of these groups at the C2 and C4 positions of the thiazole ring creates a versatile chemical architecture.[2]

A thorough structural analysis begins with a compilation of its fundamental physicochemical properties. While experimental data for this specific molecule is not broadly published, properties can be predicted based on its constituent parts and data from analogous structures like Ethyl 2-amino-1,3-thiazole-4-carboxylate.[3][4][5]

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₈H₁₂N₂O₂SDerived from structure
Molecular Weight 200.26 g/mol Calculated from formula
Appearance Likely a pale yellow or white solidBased on similar compounds like Ethyl 2-amino-1,3-thiazole-4-carboxylate.[5]
Key Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOCH₂CH₃), Thiazole RingStructural Inspection
Solubility Expected to be soluble in organic solvents like DMSO, MethanolCommon for heterocyclic compounds.[6]

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A robust and self-validating system relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes definitive proof. The causality behind this strategy is to mitigate the risk of misinterpretation from any single data source.

Our workflow is designed to first confirm the molecular mass and elemental composition, then to map the proton and carbon framework, and finally to identify the specific functional groups present.

analytical_workflow cluster_synthesis Compound Acquisition cluster_confirmation Definitive Proof Synthesis Synthesis & Purification MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Provides MW NMR NMR Spectroscopy [¹H & ¹³C Connectivity] Synthesis->NMR Provides Skeleton IR FTIR Spectroscopy [Functional Groups] Synthesis->IR Provides FGs Purity HPLC/UPLC [Purity Assessment] Synthesis->Purity XRay X-Ray Crystallography (Optional Gold Standard) MS->XRay Confirms 3D Structure NMR->XRay Confirms 3D Structure IR->XRay Confirms 3D Structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular structure. The predicted spectra below are based on established principles of chemical shifts and coupling for thiazole derivatives and associated functional groups.[7][8][9]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve a wide range of compounds and its high boiling point are advantageous. The amine protons are less likely to exchange rapidly, making them observable.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-5 (Thiazole) ~8.0 - 8.4Singlet (s)1HThe sole proton on the electron-deficient thiazole ring is significantly deshielded. Its chemical shift is characteristic of thiazole protons at the C5 position.[10]
-CH(NH₂)- ~4.5 - 4.8Quartet (q)1HMethine proton adjacent to both the thiazole ring and the chiral amine center. It is split by the three protons of the adjacent methyl group.
-O-CH₂-CH₃ ~4.2 - 4.4Quartet (q)2HMethylene protons of the ethyl ester, deshielded by the adjacent oxygen. Split by the terminal methyl group.
-NH₂ ~2.5 - 3.5Broad Singlet (br s)2HPrimary amine protons. The chemical shift can be variable and the peak is often broad due to quadrupole effects and potential hydrogen bonding.
-CH(NH₂)-CH₃ ~1.5 - 1.7Doublet (d)3HMethyl protons on the aminoethyl side chain, split by the single methine proton.
-O-CH₂-CH₃ ~1.2 - 1.4Triplet (t)3HTerminal methyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Ester) ~160 - 165The carbonyl carbon of the ester group is highly deshielded, appearing far downfield.
C-2 (Thiazole) ~168 - 172The carbon atom at position 2 of the thiazole ring, bonded to the aminoethyl group and two heteroatoms (N and S), is significantly deshielded.
C-4 (Thiazole) ~145 - 150The carbon at position 4, attached to the ester group, is also deshielded due to its position within the heterocyclic ring and proximity to the carbonyl.
C-5 (Thiazole) ~115 - 120The carbon bearing the only ring proton is typically found in this region for thiazoles.[7]
-O-CH₂- ~60 - 62The methylene carbon of the ethyl ester, directly attached to oxygen.
-CH(NH₂)- ~50 - 55The chiral methine carbon, attached to the nitrogen and the thiazole ring.
-CH(NH₂)-CH₃ ~20 - 25The methyl carbon of the aminoethyl side chain.
-CH₃ (Ester) ~14 - 15The terminal methyl carbon of the ethyl ester, appearing furthest upfield.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight (MW) of a compound and providing its elemental formula through high-resolution analysis (HRMS). The fragmentation pattern serves as a molecular fingerprint, offering corroborative structural evidence.[11][12]

Technique: Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine group, which is readily protonated to form [M+H]⁺.

  • Expected Molecular Ion:

    • [M+H]⁺: m/z 201.07

  • High-Resolution MS (HRMS): The calculated exact mass for C₈H₁₃N₂O₂S⁺ ([M+H]⁺) is 201.0698. Observing a peak at this m/z value with high accuracy (e.g., ± 5 ppm) confirms the elemental formula.

Key Fragmentation Pathways

The energetically unstable molecular ion will break apart in predictable ways. The resulting fragment ions provide clues to the molecule's structure.[13][14]

fragmentation_pathway M [M+H]⁺ m/z 201 F1 Fragment A m/z 156 Loss of -CH₂CH₃ (Ethyl radical) M->F1 - C₂H₅• F2 Fragment B m/z 128 Loss of -COOCH₂CH₃ (Carboethoxy radical) M->F2 - •COOEt F3 Fragment C m/z 184 Loss of NH₃ (Ammonia) M->F3 - NH₃ F4 Fragment D m/z 44 [CH₃-CH=NH₂]⁺ M->F4 α-cleavage

Caption: Predicted ESI-MS fragmentation pathways.

  • Loss of Ethyl Radical (m/z 156): Cleavage of the O-CH₂ bond in the ester is a common fragmentation pathway.

  • Loss of the Carboethoxy Group (m/z 128): Cleavage of the C4-C(O) bond results in a stable thiazole ion.

  • Loss of Ammonia (m/z 184): A characteristic loss from the primary amine group.[15]

  • Alpha-Cleavage (m/z 44): Cleavage of the bond between the chiral carbon and the thiazole ring is highly favorable, producing a stable iminium ion from the side chain. This is often a prominent peak for primary amines.[14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency.[16]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample measurement.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3250N-H StretchPrimary AmineA characteristic doublet or broad absorption in this region confirms the -NH₂ group.
3100 - 3000C-H StretchAromatic/VinylC-H stretch from the thiazole ring.
2980 - 2850C-H StretchAliphaticC-H stretches from the ethyl and aminoethyl groups.
1725 - 1700C=O StretchEsterA strong, sharp absorption band indicative of the ester carbonyl group. This is a crucial diagnostic peak.[8]
1620 - 1550C=N / C=C StretchThiazole RingRing stretching vibrations characteristic of the thiazole heterocycle.[7]
~1250C-O StretchEsterStrong absorption from the ester C-O single bond.

Conclusion

The structural analysis of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is achieved through a logical, multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy are used to define the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight, provides the elemental formula, and offers structural support through predictable fragmentation patterns. Finally, FTIR spectroscopy provides rapid confirmation of essential functional groups. The convergence of data from these three orthogonal techniques provides a high degree of confidence in the assigned structure, a critical requirement for advancing this molecule in research and drug development pipelines. For absolute stereochemical assignment, X-ray crystallography would be the definitive method.[7]

References

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • Ethyl 2-aminothiazole-4-carboxyl
  • Ethyl 2-aminothiazole-4-carboxyl
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC.
  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
  • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Deriv
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). PMC.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Supporting Information for a research paper. (2019). The Royal Society of Chemistry.
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • CHAPTER 2 Fragmentation and Interpret
  • Fragment
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
  • Mass Spectrometry - Fragmentation P
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci

Sources

Technical Characterization Guide: Ethyl 2-amino-4-thiazolecarboxylate (CAS 5398-36-7)

[1][2][3]

Executive Summary

Ethyl 2-amino-4-thiazolecarboxylate (CAS 5398-36-7) acts as a "privileged scaffold" in modern medicinal chemistry. Structurally comprising a 2-aminothiazole core substituted with an ethyl ester at the C4 position, it serves as a critical pharmacophore building block.[1][2][3] Its bifunctional nature—possessing a nucleophilic exocyclic amine and an electrophilic ester—allows for divergent synthesis pathways, making it indispensable in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, Stearoyl-CoA Desaturase-1 (SCD1) inhibitors, and broad-spectrum Metallo-β-lactamase (MBL) inhibitors.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis via the Hantzsch protocol, spectroscopic signature, and downstream synthetic utility.

Part 1: Chemical Identity & Physicochemical Characterization[7]

Nomenclature & Identification
ParameterData
IUPAC Name Ethyl 2-amino-1,3-thiazole-4-carboxylate
Common Synonyms 2-Amino-4-ethoxycarbonylthiazole; Ethyl 2-aminothiazole-4-carboxylate
CAS Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
SMILES CCOC(=O)C1=CSC(N)=N1
InChI Key XHFUVBWCMLLKOZ-UHFFFAOYSA-N
Physical Properties
PropertySpecificationNotes
Appearance Off-white to beige crystalline solidDarkens upon prolonged exposure to light/air.
Melting Point 177 – 181 °CSharp melting range indicates high purity.[2]
Solubility (Organic) DMSO, DMF, Methanol (Moderate)Limited solubility in non-polar solvents (Hexane).
Solubility (Aqueous) Low (Neutral pH)Soluble in dilute mineral acids (HCl) due to protonation of the amine/thiazole nitrogen.[2]
pKa ~2.6 (Predicted)The 2-amino group is weakly basic due to electron withdrawal by the thiazole ring.[2]

Part 2: Spectroscopic Signature

Accurate characterization requires validation of the thiazole ring formation and the integrity of the ethyl ester group.[2]

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Standard reference)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.26 Triplet (t)3H–CH₂CH₃Methyl protons of the ethyl ester.
4.25 Quartet (q)2H–CH₂CH₃Methylene protons adjacent to ester oxygen.[2]
7.0 – 7.2 Broad Singlet (br s)2H–NH₂Exocyclic amine protons (D₂O exchangeable).[2]
7.44 Singlet (s)1HC5–HCharacteristic thiazole ring proton; confirms cyclization.[2]
Infrared Spectroscopy (FT-IR)
  • 3400 – 3100 cm⁻¹: Primary amine (–NH₂) stretching vibrations (doublet typical for primary amines).[2]

  • 1680 – 1690 cm⁻¹: Strong Carbonyl (C=O) stretch, indicative of the conjugated ester.

  • 1616 cm⁻¹: C=N stretching vibration of the thiazole ring.[2]

  • 1200 – 1250 cm⁻¹: C–O–C stretching of the ester group.[2]

Part 3: Synthesis & Experimental Protocols

The Hantzsch Thiazole Synthesis

The industrial and laboratory standard for synthesizing CAS 5398-36-7 is the condensation of Thiourea with Ethyl Bromopyruvate . This reaction proceeds via nucleophilic attack of the sulfur on the α-haloketone, followed by cyclodehydration.[2]

Reagents:
  • Thiourea: 1.2 equivalents (Excess ensures complete consumption of the bromopyruvate).[2]

  • Ethyl Bromopyruvate: 1.0 equivalent (Limiting reagent).

  • Solvent: Absolute Ethanol (EtOH).[2][4]

  • Base (Workup): 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

Step-by-Step Protocol:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Thiourea (3.0 mmol) in 20 mL of absolute ethanol.

  • Addition: Add Ethyl Bromopyruvate (2.0 mmol) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).[2] The starting material spot should disappear.[2]

  • Precipitation (Hydrobromide Salt): Upon cooling, the hydrobromide salt of the product may precipitate.[2]

  • Free Base Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Slowly basify the solution to pH 9–10 using 2M NaOH.[2]

    • Observation: An off-white precipitate (the free base) will form immediately.[2]

  • Purification:

    • Filter the solid using a Büchner funnel.[2]

    • Wash with cold water (3 x 20 mL) to remove residual inorganic salts.[2]

    • Recrystallize from hot ethanol if higher purity (>99%) is required.[2]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Synthesis Workflow Diagram

The following diagram illustrates the mechanistic flow from raw materials to the isolated scaffold.

HantzschSynthesisStartReagents:Thiourea + Ethyl BromopyruvateIntermediateIntermediate:S-AlkylationStart->IntermediateEtOH, RTCyclizationCyclodehydration(- H2O, - HBr)Intermediate->CyclizationReflux, 2hSaltProduct HBr SaltCyclization->SaltCoolingWorkupBase Workup(NaOH, pH 10)Salt->WorkupNeutralizationFinalCAS 5398-36-7(Free Base)Workup->FinalFiltration & Drying

Figure 1: Step-by-step Hantzsch synthesis workflow for Ethyl 2-amino-4-thiazolecarboxylate.

Part 4: Functionalization & Pharmaceutical Applications[3][5]

CAS 5398-36-7 is rarely the final drug; it is the "hub" from which diverse therapeutic agents are synthesized.

Divergent Synthetic Pathways

The molecule offers two primary sites for derivatization:

  • C2-Amine (Nucleophile): Reacts with aldehydes (Schiff bases), acid chlorides (Amides), or isocyanates (Ureas).[2]

  • C4-Ester (Electrophile): Reacts with hydrazines (Hydrazides) or undergoes hydrolysis to the carboxylic acid.[2]

DivergentSynthesisCoreEthyl 2-amino-4-thiazolecarboxylate(CAS 5398-36-7)AldehydeReaction w/ Aldehydes(R-CHO)Core->AldehydeGlacial HOAc, RefluxAcylReaction w/ Acid Chlorides(R-COCl)Core->AcylBase (TEA/Pyridine)HydrazineReaction w/ Hydrazine(NH2NH2)Core->HydrazineEtOH, RefluxSchiffSchiff Bases(Antimicrobial Agents)Aldehyde->SchiffAmideAmide Derivatives(Kinase Inhibitors)Acyl->AmideHydrazideThiazole Hydrazides(Anti-inflammatory)Hydrazine->Hydrazide

Figure 2: Divergent synthetic utility of the CAS 5398-36-7 scaffold.

Key Therapeutic Areas[5]
  • ALK Inhibitors (Oncology): The 2-aminothiazole moiety mimics the ATP-binding hinge region of kinases.[2] Derivatives of CAS 5398-36-7 are synthesized to inhibit Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC).

  • Metallo-β-lactamase (MBL) Inhibitors: With antibiotic resistance rising, 2-aminothiazole-4-carboxylic acids (derived via hydrolysis of the ethyl ester) are being developed to inhibit MBLs, restoring the efficacy of carbapenems against resistant bacteria.

  • SCD1 Inhibitors: Used in the synthesis of piperidine-derivatives that inhibit Stearoyl-CoA Desaturase-1, a target for treating metabolic disorders and cancer cell lipid metabolism.[5][2][6]

References

  • Hantzsch Synthesis Protocol & Schiff Base Derivatives: Jamil, B., et al.[2] "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking." BMC Chemistry, 2019.[2][7] [Link][2]

  • MBL Inhibitor Development: Wang, Y., et al.[2][8] "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors."[2] Journal of Medicinal Chemistry, 2023.[2][8] [Link][2]

  • General Chemical Data & Safety: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate."[2] PubChem, 2025.[9][2] [Link][2]

Spectroscopic data (NMR, IR, MS) of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

[1]

Executive Summary & Compound Profile

Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a precursor for diverse pharmacological agents including antibiotics, anti-inflammatory drugs, and enzyme inhibitors.[1][2] Its structure features a 2-aminothiazole core substituted at the 4-position with an ethyl ester group, providing multiple vectors for further functionalization (acylation at the amine, hydrolysis/transesterification at the ester).

This guide provides a definitive reference for the spectroscopic characterization of this compound, synthesizing experimental data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 2-amino-1,3-thiazole-4-carboxylate
CAS Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Appearance Pale yellow to off-white crystalline powder
Melting Point 175–177 °C (Recrystallized from Ethanol)

Synthesis & Preparation (Contextual Grounding)

Understanding the synthesis is vital for interpreting spectral impurities. The compound is classically prepared via the Hantzsch Thiazole Synthesis , a condensation reaction between an

Experimental Protocol

Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.0-1.2 eq), Ethanol (Solvent). Conditions: Reflux (78 °C) for 1–2 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl bromopyruvate in absolute ethanol.

  • Addition: Add thiourea slowly to the stirring solution. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Neutralize with saturated NaHCO₃ or Na₂CO₃ solution to precipitate the free base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

Synthesis Workflow Visualization

GStartReagents:Ethyl Bromopyruvate+ ThioureaIntermediateIntermediate:S-Alkylation(Thioimidate)Start->IntermediateEtOH, RTCyclizationCyclization:Dehydration &AromatizationIntermediate->CyclizationReflux, -HBr, -H2OProductProduct:Ethyl 2-aminothiazole-4-carboxylateCyclization->ProductNeutralization (NaHCO3)

Caption: Logical flow of the Hantzsch synthesis pathway yielding the target aminothiazole.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the unique electronic environments of the thiazole ring and the ethyl ester side chain.


H NMR Data (400 MHz)

Solvent Note: The spectrum is commonly run in CDCl₃ or DMSO-d₆ . In DMSO-d₆, the exchangeable -NH₂ protons are clearly visible and often shifted downfield due to hydrogen bonding.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment
Thiazole C5-H 7.41Singlet (s)1H-Aromatic Ring Proton
Amine -NH₂ 5.85 (CDCl₃)~7.10 (DMSO)Broad Singlet (br s)2H-Exchangeable Amine
Ester -OCH₂- 4.34Quartet (q)2H7.1 HzMethylene (Ethyl)
Ester -CH₃ 1.38Triplet (t)3H7.1 HzMethyl (Ethyl)

Interpretation:

  • 
     7.41:  The diagnostic singlet for the single proton on the thiazole ring (position 5). Its chemical shift is characteristic of electron-deficient heteroaromatic systems.
    
  • 
     5.85 vs 7.10:  The amine protons appear upfield in CDCl₃ but shift significantly downfield in DMSO-d₆ due to hydrogen bonding with the solvent oxygen.
    
  • Coupling: The ethyl group displays a classic quartet-triplet pattern with a coupling constant (

    
    ) of ~7.1 Hz.
    

C NMR Data (100 MHz)

Based on characteristic resonances of the scaffold and derivative analysis.

Carbon EnvironmentShift (

, ppm)
TypeAssignment
C=O (Ester) 161.5 – 166.0QuaternaryCarbonyl Carbon
C2 (Thiazole) 168.0 – 171.0QuaternaryC-NH₂ (Guanidine-like)
C4 (Thiazole) 143.0 – 150.0QuaternaryC-COOEt Attachment
C5 (Thiazole) 115.0 – 120.0Methine (CH)Ring Carbon
-OCH₂- 60.0 – 61.5MethyleneEster Ethyl
-CH₃ 14.0 – 14.5MethylEster Ethyl
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amine and the conjugated ester.

Functional GroupWavenumber (

, cm⁻¹)
IntensityDescription
N-H Stretch 3400 – 3150Medium/BroadPrimary amine doublet (asymmetric/symmetric)
C-H Stretch 3100 – 2980WeakAromatic (C=C-H) and Aliphatic (C-C-H)
C=O Stretch 1690 – 1710StrongConjugated Ester Carbonyl
C=N Stretch 1610 – 1530MediumThiazole Ring Breathing
C-O Stretch 1200 – 1250StrongEster C-O bond

Key Diagnostic: The strong carbonyl band at 1690 cm⁻¹ combined with the amine doublet at >3100 cm⁻¹ is the fingerprint for this molecule.

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI). Molecular Ion: [M]⁺ = 172 m/z.

Fragmentation Pattern Analysis

The molecule typically fragments via the loss of the ethyl group or the entire ester functionality.

m/z PeakIon IdentityFragmentation Event
172 [M]⁺ Molecular Ion (Parent)
127 [M - OEt]⁺ Loss of Ethoxy group (-45)
99 [M - COOEt]⁺ Loss of Ester group (-73)
173 [M+H]⁺ Protonated Adduct (ESI mode)
MS Fragmentation Pathway Visualization

MSMMolecular Ion[M]+ m/z 172Frag1Fragment[M - OEt]+m/z 127M->Frag1- OEt (45)Frag2Fragment[M - COOEt]+m/z 99M->Frag2- COOEt (73)BaseThiazole CoreRearrangementFrag2->BaseRing Cleavage

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate (CID 73216).[3] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. (2019). Available at: [Link]

The 2-Aminothiazole Scaffold: From Synthetic Dyes to Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Part 1: Executive Summary & Core Directive

The "Privileged" Paradox In medicinal chemistry, the 2-aminothiazole (2-AT) scaffold is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its ability to serve as a bioisostere for phenol, its planar geometry, and its distinct hydrogen-bonding triad (donor-acceptor-donor) make it a staple in fragment-based drug design (FBDD).

However, for the drug development professional, the 2-AT scaffold presents a duality: it is both a potent pharmacophore and a notorious structural alert . Unsubstituted or poorly substituted 2-aminothiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS) or metabolic toxicophores.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-driven analysis of the scaffold's history, synthesis, kinase binding modes, and—crucially—the structural optimization strategies required to mitigate its metabolic liabilities.

Part 2: The Synthetic Foundation (Hantzsch Synthesis)

Since Arthur Hantzsch's initial report in 1887, the condensation of


-haloketones with thioureas remains the industrial standard for generating 2-aminothiazoles.[1][2] While the reaction appears simple, controlling impurity profiles (dimers, linear regioisomers) requires strict thermodynamic control.
Mechanism & Workflow

The reaction proceeds via an


 attack of the sulfur nucleophile on the 

-carbon, followed by cyclodehydration.

HantzschMechanism Start Inputs: Alpha-Haloketone + Thiourea Inter1 Intermediate: S-Alkylated Thioformamidine Start->Inter1 SN2 Attack (S on C-alpha) Trans Transition: Cyclodehydration (-H2O) Inter1->Trans Intramolecular N-attack Prod Product: 2-Aminothiazole HBr Salt Trans->Prod Aromatization

Figure 1: The Hantzsch Thiazole Synthesis workflow. Note that the intermediate is often isolable if the reaction temperature is kept low.

Validated Experimental Protocol

Objective: Synthesis of 4-phenylthiazol-2-amine (Standard Reference).

Reagents:

  • Acetophenone (1.0 eq)

  • Bromine (1.0 eq) or N-Bromosuccinimide (NBS) for milder conditions

  • Thiourea (2.0 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Bromination (In Situ): Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at <10°C. Expert Insight: Low temperature prevents poly-bromination. Stir until decolorization confirms formation of 2-bromoacetophenone (phenacyl bromide).

  • Condensation: Dissolve thiourea in hot ethanol. Add the phenacyl bromide solution slowly.

  • Reflux: Heat to reflux for 2–4 hours. Observation: The product often precipitates as the hydrobromide salt directly from the hot solution.

  • Workup (Critical for Purity):

    • Filter the HBr salt.

    • Resuspend in water and basify with aqueous ammonium hydroxide (

      
      ) to pH 9–10. Why: Stronger bases like NaOH can hydrolyze the ring or cause ring-opening side reactions.
      
    • Recrystallize from ethanol/water.

Part 3: The Golden Era of Anti-Infectives (Sulfathiazole)

Before the kinase revolution, 2-aminothiazoles were pivotal in the antibiotic era. Sulfathiazole (1939) exemplifies the scaffold's ability to mimic biological substrates.

Mechanism of Action: Molecular Mimicry

Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[3] The 2-aminothiazole group mimics the para-aminobenzoic acid (PABA) substrate, blocking folate synthesis in bacteria.[3]

SulfaPathway PABA PABA (Substrate) Enzyme Enzyme: Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Sulfa Sulfathiazole (Inhibitor) Sulfa->Enzyme Competitive Inhibition (Ki < Km) Folate Dihydrofolate (Essential for DNA) Enzyme->Folate Catalysis Dead Bacteriostasis (Growth Arrest) Enzyme->Dead Blocked Pathway

Figure 2: Competitive inhibition of bacterial folate synthesis by Sulfathiazole.

Part 4: The Kinase Revolution (Dasatinib & The Hinge Region)[4]

The modern utility of 2-aminothiazoles lies in their capacity to function as ATP-competitive kinase inhibitors . The 2-aminothiazole moiety is an exceptional "hinge binder."

The Hinge Binding Motif

In the ATP-binding pocket of kinases (e.g., Src, Abl), the "hinge region" connects the N-terminal and C-terminal lobes. The 2-aminothiazole group in Dasatinib (Sprycel) forms a critical hydrogen bond network.

  • N3 (Thiazole Nitrogen): Acts as a Hydrogen Bond Acceptor (from the backbone NH of Met341 in Src).

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (to the backbone Carbonyl of Met341).

This Donor-Acceptor (D-A) recognition motif is the primary driver of potency for this class.

Comparative Data: Kinase Selectivity

Table 1: Selectivity profile of Dasatinib driven by the 2-aminothiazole core.

Target KinaseIC50 (nM)Role of 2-Aminothiazole
Src 0.5Hinge binding (Met341 interaction)
Bcr-Abl < 1.0Hinge binding (Met318 interaction)
c-Kit 5.0Hinge binding (Thr670 interaction)
PDGFR 28Hinge binding (Cys673 interaction)

Part 5: Navigating Liability (Toxicity & Structural Alerts)

Critical Warning for Drug Developers: While potent, the 2-aminothiazole ring is a known structural alert . It is susceptible to bioactivation by Cytochrome P450 enzymes (CYP450), leading to idiosyncratic drug toxicity (IDT).[4]

The Metabolic Trap

The electron-rich nature of the thiazole ring makes it prone to oxidation.

  • S-Oxidation: Formation of sulfoxides/sulfones.

  • Epoxidation (The Danger Zone): Epoxidation across the C4-C5 double bond creates a highly reactive intermediate that can ring-open to form toxic thioamides or covalently bind to hepatic proteins (glutathione depletion).

ToxicityPathway Drug 2-Aminothiazole Drug CYP CYP450 Metabolism Drug->CYP Epoxide C4-C5 Epoxide (Reactive Electrophile) CYP->Epoxide Bioactivation Adduct Protein Adduct (Hepatotoxicity) Epoxide->Adduct Covalent Binding Safe Detoxification (Glutathione Conjugate) Epoxide->Safe GSH Trapping

Figure 3: Metabolic bioactivation pathway of the 2-aminothiazole ring leading to potential toxicity.

Mitigation Strategy (The "Blocked" Approach)

To "de-risk" a 2-aminothiazole hit:

  • Block Position C-5: Substitution at the C-5 position (e.g., with a methyl, halogen, or carboxamide as in Dasatinib) sterically and electronically hinders epoxidation.

  • Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the electron density of the ring, making it less attractive to oxidative enzymes.

Case Study: In Dasatinib, the C-5 position is substituted with a carboxamide group.[5][6][7] This not only provides additional H-bonding contacts but crucially blocks the primary site of metabolic epoxidation, significantly improving the safety profile compared to unsubstituted analogs.

References

  • Hantzsch, A. (1887).[8][9] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

  • Walinsky, T., et al. (2016). Aminothiazoles in drug discovery: Privileged structures or toxicophores?. Journal of Medicinal Chemistry.[10][11]

  • Smith, D. A., & Obach, R. S. (2006). Bioactivation of thiazole and thiophene rings: a likely reason for the toxicity of several drugs. Chemical Research in Toxicology.

  • PDB ID: 2GQG . Crystal structure of the kinase domain of human c-Src in complex with Dasatinib. RCSB Protein Data Bank.

Sources

Solubility Profile & Solvent Selection: Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate .

Executive Summary & Compound Analysis

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a critical chiral heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antibiotic scaffolds. Its structure combines a basic primary amine, a lipophilic ethyl ester, and an aromatic thiazole core, creating a molecule with pH-dependent solubility and specific solvent affinities.

Structural Dissection & Physicochemical Properties

Understanding the functional groups is the first step to predicting solubility behavior.

FeatureChemical MoietyEffect on Solubility
Core 1,3-Thiazole RingAromatic, planar, moderately lipophilic. Weakly basic nitrogen (N3).
H-Bond Donor Primary Amine (-NH₂)Increases solubility in polar protic solvents (MeOH, Water). Basic center (pKa ~9.0–9.5).
H-Bond Acceptor Ester Carbonyl (-COOEt)Increases solubility in polar aprotic solvents (EtOAc, DCM).
Lipophile Ethyl Group & Methyl Side ChainPromotes solubility in organic solvents; reduces water solubility.
Chirality C2-Position (1-aminoethyl)Enantiomers (R/S) may exhibit different solid-state packing and solubility compared to the racemate.

Estimated Physicochemical Parameters:

  • Molecular Weight: ~200.26 g/mol

  • LogP (Predicted): 1.2 – 1.8 (Moderately Lipophilic)

  • pKa (Conjugate Acid): ~9.2 (Amine), ~2.5 (Thiazole N)

  • Physical State: Viscous oil or low-melting solid (depending on enantiopurity).

Solubility Profile in Organic Solvents

The following data categorizes the solubility of the free base form of the compound at 25°C.

Solubility Data Table (Free Base)
Solvent ClassRepresentative SolventSolubility RatingRationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent interaction with the lipophilic core and ester group. Preferred for extraction.
Alcohols Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding with the primary amine and ester oxygen.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Universal solubility for this polarity range; ideal for stock solutions.
Esters Ethyl Acetate (EtOAc)Good (50–100 mg/mL)Compatible polarity; standard solvent for reaction workup.
Ethers THF, 1,4-DioxaneGood (50–100 mg/mL)Good solvation of the organic skeleton.
Hydrocarbons Hexane, HeptaneLow (<1 mg/mL)Compound is too polar for non-polar aliphatic hydrocarbons. Used as an anti-solvent.
Aqueous Water (pH 7)Low (<5 mg/mL)Lipophilic ester dominates at neutral pH.
Aqueous Acid 0.1 M HClHigh (>100 mg/mL)Protonation of the amine forms a highly soluble hydrochloride salt.
Solubility Visualization (Graphviz)

The following diagram maps the solubility landscape, guiding solvent selection for specific process steps.

SolubilityMap Compound Ethyl 2-(1-aminoethyl) -1,3-thiazole-4-carboxylate HighSol High Solubility (>100 mg/mL) Compound->HighSol ModSol Moderate Solubility (10-50 mg/mL) Compound->ModSol LowSol Low Solubility (<1 mg/mL) Compound->LowSol DCM Dichloromethane (Extraction/Synthesis) HighSol->DCM MeOH Methanol (Synthesis/Stock) HighSol->MeOH DMSO DMSO (Biological Assays) HighSol->DMSO WaterAcid Water (pH < 4) (Salt Form) HighSol->WaterAcid EtOAc Ethyl Acetate (Workup) ModSol->EtOAc Hexane Hexane/Heptane (Anti-solvent) LowSol->Hexane WaterNeut Water (pH 7) LowSol->WaterNeut

Figure 1: Solubility mapping of the target compound across varying solvent polarities and pH conditions.

Experimental Protocols

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data generation, critical for formulation and process development.

Materials:

  • Target Compound (Solid or Oil).

  • Solvents: HPLC grade (MeOH, DCM, Water, etc.).

  • Agitator: Orbital shaker or magnetic stirrer.

  • Detection: HPLC-UV (254 nm) or Gravimetric analysis.

Procedure:

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of the selected solvent in a 4 mL glass vial.

  • Equilibration: Seal and agitate at 25°C ± 1°C for 24 hours. Ensure solid remains visible (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. Note: Use PVDF filters for aqueous samples.

  • Dilution: Dilute the filtrate with Mobile Phase (e.g., 1:100) to fit within the linear calibration range.

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.

    • Alternative (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

Protocol: Salt Formation for Aqueous Solubility Enhancement

To solubilize the compound for biological assays or aqueous reactions, converting the free base to the hydrochloride salt is recommended.

Reaction Scheme:



Procedure:

  • Dissolve 1.0 g of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate in 5 mL of dry Ethanol or 1,4-Dioxane.

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance allows).

  • Stir for 30 minutes. A white precipitate (the HCl salt) should form.

  • Isolation:

    • If precipitate forms: Filter and wash with cold ether/heptane.

    • If no precipitate: Add diethyl ether (anti-solvent) until turbid, then cool to -20°C.

  • Drying: Dry under vacuum at 40°C. The salt form will be highly water-soluble (>50 mg/mL).

Process Development: Extraction & Purification Strategy

The pH-dependent solubility of the amine group allows for a "Catch-and-Release" purification strategy, minimizing the need for chromatography.

Acid-Base Extraction Workflow

ExtractionFlow Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Extract Aqueous Layer Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Impurities/Neutrals) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Target as Amine Salt) Sep1->AqLayer Keep BaseNeut Basify to pH 10 (with NaHCO3 or NaOH) AqLayer->BaseNeut ExtractDCM Extract with DCM or EtOAc BaseNeut->ExtractDCM FinalOrg Organic Layer (Target Free Base) ExtractDCM->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry

Figure 2: Acid-base extraction protocol ("Catch-and-Release") to purify the amine from non-basic impurities.

Step-by-Step Logic:

  • Acidification: Extracting the organic reaction mixture with 1M HCl protonates the amine, moving it into the aqueous phase. Neutral impurities (unreacted starting materials, side products) remain in the organic phase.

  • Wash: The organic phase is discarded (or back-extracted) to remove non-basic contaminants.

  • Basification: The aqueous phase is treated with base (NaOH or NaHCO₃) to pH > 10, deprotonating the ammonium salt back to the free amine.

  • Re-extraction: The now lipophilic free amine is extracted back into DCM or EtOAc, yielding high-purity product upon evaporation.

References

  • ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis. Retrieved from

  • PubChem. (2025). Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S.[1][2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 2-aminothiazole-4-carboxylate Product Specification. Retrieved from

  • ChemScene. (2025). Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7).[1][2][3][4][5] Retrieved from

  • Haz-Map. (2025). Ethyl 2-aminothiazole-4-carboxylate - Occupational Health. Retrieved from

Sources

Stability and Storage Architecture for Ethyl 2-Aminothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide Series: Heterocyclic Building Blocks

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a critical bifunctional heterocyclic scaffold used extensively in the synthesis of antimicrobial agents, kinase inhibitors, and peptide mimetics.[1] While generally stable under ambient conditions, its dual-functionality—possessing both a nucleophilic exocyclic amine and an electrophilic ethyl ester—creates specific vulnerabilities to hydrolytic cleavage and oxidative degradation.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the compound's stability profile. It establishes a self-validating storage protocol designed to maintain purity >98% over extended periods.

Chemical Profile & Reactivity Analysis

To define storage parameters, we must first understand the molecular vulnerabilities.

PropertySpecificationCritical Implication
Formula C₆H₈N₂O₂SThiazole core provides aromatic stability but is light-sensitive.
MW 172.20 g/mol Low molecular weight facilitates volatilization if heated.
Melting Point 177–181 °CHigh crystallinity suggests good thermal stability in solid state.
Functional Group A C-2 Amino (-NH₂)Risk: Oxidation (N-oxide formation), condensation with aldehydes.
Functional Group B C-4 Ethyl Ester (-COOEt)Risk: Hydrolysis to carboxylic acid (base/acid catalyzed).
pKa ~2.6 (Thiazole N)Weakly basic; forms salts with strong acids.
The Degradation Vector

The primary threat to Ethyl 2-aminothiazole-4-carboxylate is moisture-induced hydrolysis , accelerated by deviations in pH. The secondary threat is photo-oxidation of the sulfur-nitrogen heterocycle.

Diagram 1: Mechanistic Degradation Pathways

The following diagram maps the chemical causality of degradation, illustrating why specific storage conditions are mandatory.

DegradationPathways Compound Ethyl 2-aminothiazole-4-carboxylate (Intact) Hydrolysis Hydrolysis Pathway Compound->Hydrolysis Oxidation Oxidative Pathway Compound->Oxidation Moisture Moisture (H2O) + Heat/Acid/Base Moisture->Hydrolysis Catalyst Oxygen Oxygen (O2) + UV Light Oxygen->Oxidation Catalyst Acid 2-Aminothiazole-4-carboxylic Acid (Degradant A) Hydrolysis->Acid Ester Cleavage Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol N_Oxide N-Oxide / Azo Dimers (Colored Impurities) Oxidation->N_Oxide Ring/Amine Oxidation

Caption: Figure 1. Dual degradation vectors. The ester moiety is susceptible to hydrolysis yielding the carboxylic acid, while the amine/thiazole core is prone to photo-oxidative dimerization.

Stability and Storage Protocols

Based on the reactivity profile, a "cool, dry place" is insufficient for rigorous research standards. The following protocol ensures long-term integrity.

Environmental Control Matrix
ParameterStandard RequirementResearch-Grade OptimizationRationale
Temperature Room Temp (20-25°C)Refrigerated (2-8°C) Slows kinetic rate of spontaneous hydrolysis and oxidation.
Atmosphere Ambient AirInert Gas (Argon/Nitrogen) Displaces O₂ and atmospheric moisture; prevents amine oxidation.
Humidity Dry (<60% RH)Desiccator (<20% RH) Essential to prevent ester hydrolysis.
Light DarkAmber Vial + Foil Wrap Thiazoles can undergo photochemical rearrangement or darkening.
The "Golden Rule" of Handling

Never return unused material to the stock container. The introduction of a spatula carries trace moisture and atmospheric oxygen into the bulk material, initiating an autocatalytic degradation cycle.

Diagram 2: Storage Decision Logic

Follow this workflow to determine the appropriate storage tier based on usage frequency.

StorageLogic Start Received Material (CAS 5398-36-7) Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long-Term Storage (>1 Month) Usage->LongTerm Low Freq Cond_Daily Store at 20-25°C Desiccator Cabinet Amber Glass Daily->Cond_Daily Cond_Long Store at 2-8°C Parafilm Seal Inert Atmosphere (Argon) LongTerm->Cond_Long Equilibrate CRITICAL: Equilibrate to RT before opening Cond_Long->Equilibrate Before Use

Caption: Figure 2. Storage workflow. Note the critical equilibration step for refrigerated samples to prevent condensation.

Quality Control & Self-Validation Systems

Trustworthiness in data begins with material validation. Before using Ethyl 2-aminothiazole-4-carboxylate in sensitive steps (e.g., coupling reactions), validate its purity.

Visual Inspection (First Line of Defense)
  • Pass: White to pale beige crystalline powder.

  • Fail: Deep yellow, orange, or green discoloration. This indicates oxidation of the amine or thiazole ring opening.

  • Fail: Clumping or "wet" appearance. Indicates hydrolysis (ethanol release) or hygroscopic water absorption.

Analytical Validation (HPLC Protocol)

If the compound has been stored for >6 months, run this standard QC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 284 nm (Lambda max for aminothiazole core).[1]

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[1][2][3]

  • Impurity Flag: Look for a peak at a lower retention time (more polar) corresponding to the carboxylic acid hydrolysis product.

Remediation: Recrystallization Protocol

If purity drops below 95%, the compound can often be salvaged rather than discarded. The high crystallinity of the ester allows for effective purification.

Solvent System: Ethanol / Water.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).

  • Filtration: If insoluble dark particles remain (oxidative debris), filter hot through a glass frit or Celite pad.

  • Crystallization: Remove from heat. Add warm Water dropwise until slight turbidity persists, then add a drop of Ethanol to clear it.

  • Cooling: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles/crystals. Wash with cold 20% Ethanol/Water.

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove trace solvent (critical to prevent hydrolysis during storage).

References

  • ChemicalBook. (2023). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate.[1][4][5] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Ethyl 2-aminothiazole-4-carboxylate.[1][4][5][6][7][8][9][10] Retrieved from [4]

  • Mishra, R. et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity profile).

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2][3] Its synthesis, therefore, is of paramount importance to the drug development pipeline. This guide provides a comprehensive technical overview of a robust and widely adopted method for synthesizing a key intermediate, ethyl 2-aminothiazole-4-carboxylate, through the Hantzsch thiazole synthesis.[4][5][6] This reaction, involving the condensation of ethyl bromopyruvate and thiourea, is notable for its efficiency and the directness with which it furnishes the desired heterocyclic scaffold.[7] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and address critical aspects of process optimization, safety, and product characterization.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a privileged scaffold in drug discovery.[5] This structural motif is present in a wide array of approved drugs, including but not limited to antibacterials, antifungals, anti-inflammatory agents, and anti-HIV therapeutics.[1][8] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system enable it to effectively interact with various biological targets.[5] Ethyl 2-aminothiazole-4-carboxylate serves as a versatile building block, allowing for further structural elaboration at the 4-position carboxylate and the 2-position amino group to generate diverse libraries of bioactive compounds.[9]

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and straightforward methods for the construction of the thiazole ring.[4][6][10] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4][10] In the context of this guide, ethyl bromopyruvate acts as the α-halocarbonyl component and thiourea serves as the thioamide source.[1][11]

Mechanistic Insights into the Hantzsch Synthesis

The formation of ethyl 2-aminothiazole-4-carboxylate from ethyl bromopyruvate and thiourea proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial step is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.[7] This is followed by an intramolecular cyclization, where one of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon of the pyruvate moiety. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[12]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl Bromopyruvate Ethyl Bromopyruvate Isothiouronium Salt Isothiouronium Salt Ethyl Bromopyruvate->Isothiouronium Salt Thiourea Thiourea Thiourea->Isothiouronium Salt SN2 Attack Product Ethyl 2-aminothiazole-4-carboxylate Isothiouronium Salt->Product Intramolecular Cyclization & Dehydration

Sources

Technical Guide: Rational Design & Biological Profiling of Novel Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole ring stands as a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile, capacity for diverse non-covalent interactions (


-

stacking, H-bonding), and metabolic stability. This guide analyzes the pharmacological potential of novel thiazole derivatives , specifically focusing on recent hybrids (2024–2025) that function as dual-target inhibitors. We explore their primary mechanisms—Tubulin polymerization inhibition and EGFR kinase suppression —and provide validated protocols for their synthesis and biological evaluation.

Part 1: Chemical Basis & Rational Design (SAR)

The Pharmacophore

The thiazole ring (positions: S-1, N-3) serves as a bioisostere for pyridine or benzene but offers distinct advantages:

  • Hydrogen Bonding: The N-3 atom acts as a robust hydrogen bond acceptor (e.g., with Thr353 in Tubulin or Met793 in EGFR).

  • Acidity: The C-2 proton is acidic, allowing easy functionalization or participation in weak H-bonds.

  • Lipophilicity: The sulfur atom enhances lipophilicity, improving membrane permeability compared to oxazole analogs.

Structure-Activity Relationship (SAR) Logic

Recent literature indicates that "naked" thiazoles are insufficient. Efficacy is driven by strategic substitution:

  • Position C-2 (The "Head"): Amine or hydrazone linkers here are critical for extending into the solvent-accessible regions of the binding pocket. Bulky amides at C-2 often enhance selectivity for the colchicine binding site on tubulin.

  • Position C-4 (The "Body"): Aryl groups (phenyl, naphthyl) provide the necessary hydrophobic bulk to occupy the hydrophobic pockets of kinases (e.g., EGFR). Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on this phenyl ring significantly boost potency.
  • Position C-5 (The "Tail"): Small lipophilic groups (methyl, halogens) here can lock the conformation, preventing steric clash within the receptor.

SAR_Logic Thiazole 1,3-Thiazole Core C2 C-2 Position (H-Bond Donor/Acceptor) Thiazole->C2 Functionalization C4 C-4 Position (Hydrophobic Domain) Thiazole->C4 Cyclization C5 C-5 Position (Steric Lock) Thiazole->C5 Substitution C2_Mod Hydrazones/Amides: Target Specificity (e.g., Tubulin Thr353) C2->C2_Mod C4_Mod Aryl/Naphthyl Groups: Pi-Pi Stacking (Kinase Hydrophobic Pocket) C4->C4_Mod C5_Mod Halogens/Methyl: Conformational Stability C5->C5_Mod

Figure 1: SAR logic for novel thiazole design. The C-2 and C-4 positions are the primary vectors for optimizing drug-target interactions.

Part 2: Synthesis Strategy (Modified Hantzsch Protocol)

To access novel 2,4-disubstituted thiazoles, the Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and atom economy. The following protocol is adapted for synthesizing 2-amino-4-arylthiazole intermediates, which are precursors for high-affinity anticancer agents.

Protocol: Synthesis of 4-(4-Fluorophenyl)thiazol-2-amine

Objective: Create the core scaffold for EGFR/Tubulin dual inhibitors.

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (

    
    ) (1.0 eq)
    
  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol) and thiourea (20 mmol) in 20 mL of ethanol.

  • Catalysis: Add iodine (10 mmol) to the mixture. Note: Iodine acts as a mild Lewis acid and oxidant, facilitating the

    
    -halogenation in situ, avoiding the use of lachrymatory 
    
    
    
    -bromoketones.
  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool the mixture to room temperature. Pour the solution into crushed ice containing ammonium hydroxide (

    
    ) to basify to pH 8–9.
    
  • Precipitation: The free base thiazole will precipitate as a solid. Filter under vacuum and wash with cold water.

  • Purification: Recrystallize from hot ethanol to yield pure 4-(4-fluorophenyl)thiazol-2-amine (Yield typically >85%).

Validation Point: The presence of the thiazole ring is confirmed by


-NMR (singlet at 

7.0–7.5 ppm for the C-5 proton) and the disappearance of the ketone carbonyl signal in IR.

Part 3: Biological Mechanisms & Therapeutic Targets[2]

Anticancer: Dual Tubulin/EGFR Inhibition

Novel thiazole hybrids (e.g., thiazole-naphthalene or thiazole-pyrazoline) exhibit a dual mechanism of action that overcomes resistance to single-target drugs like Taxol or Gefitinib.

  • Tubulin Polymerization Inhibition: These compounds bind to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin dimers. This prevents microtubule assembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2]
  • EGFR Kinase Inhibition: The thiazole moiety mimics the adenine ring of ATP, occupying the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The C-2 amine/amide forms H-bonds with the hinge region (Met793), blocking downstream signaling (MAPK/AKT pathways).

Mechanism_Action Drug Novel Thiazole Derivative Tubulin Target 1: Tubulin (Colchicine Site) Drug->Tubulin  Kd < 1 µM EGFR Target 2: EGFR Kinase (ATP Pocket) Drug->EGFR  IC50 < 100 nM Microtubule Inhibit Polymerization (Microtubule Destabilization) Tubulin->Microtubule Signaling Block Phosphorylation (Inhibit MAPK/AKT) EGFR->Signaling Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Arrest->Apoptosis

Figure 2: Dual mechanism of action.[3][4][5][6] Thiazoles act as "soft" electrophiles disrupting both structural (tubulin) and signaling (EGFR) machinery.

Antimicrobial: DNA Gyrase Targeting

Thiazole-Schiff base hybrids have shown potent activity against MRSA and E. coli. The mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA supercoiling. The thiazole ring intercalates into the DNA-enzyme complex, stabilizing the cleavable complex and triggering DNA fragmentation.

Part 4: Experimental Evaluation & Data Analysis

Quantitative Efficacy (Data Summary)

The following table summarizes the potency of recently reported thiazole hybrids compared to standard of care (SOC) drugs.

Compound ClassTargetCell Line / StrainIC50 / MIC (µM)Reference Standard
Thiazole-Naphthalene Tubulin / MCF-7Breast Cancer (MCF-7)0.48 ± 0.03 Colchicine (9.1 µM)
Thiazolyl-Pyrazoline EGFR KinaseLung Cancer (A549)0.089 (89 nM) Erlotinib (80 nM)
Thiazole-Acetamide Tubulin PolymerizationIn vitro Enzyme Assay2.00 ± 0.12 Combretastatin A-4 (2.96 µM)
Thiazole-Schiff Base Bacterial DNA GyraseS. aureus (MRSA)1.95 (MIC) Ciprofloxacin (1.0 µM)
Protocol: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action for anticancer leads, a fluorescence-based polymerization assay is required.

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 10 µM fluorescent reporter (DAPI).
    
  • Incubation: Add the test thiazole compound (at varying concentrations, e.g., 1–10 µM) to the tubulin solution at 4°C.

  • Initiation: Transfer the plate to a 37°C reader to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A potent inhibitor will flatten the sigmoidal growth curve (Vmax reduction > 50% relative to DMSO control).

References

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC (NIH). Available at: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI Molecules. Available at: [Link]

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. Available at: [Link]

Sources

Methodological & Application

Use of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE in preparing SAR thiazolamino arylaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Using Ethyl 2-aminothiazole-4-carboxylate as a Key Scaffold

Abstract

This guide details the strategic application of Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) in the synthesis of thiazolamino arylaminopyrimidines , a privileged scaffold in kinase inhibitor discovery. These heterocycles are critical in targeting Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk) due to their ability to mimic the adenosine triphosphate (ATP) purine core. This note provides a validated synthetic workflow, emphasizing regioselective nucleophilic aromatic substitution (


) and Buchwald-Hartwig cross-coupling strategies, followed by a structure-activity relationship (SAR) exploration protocol.

Scientific Background & Rationale

The Pharmacophore

The 2-amino-4-heteroaryl-pyrimidine motif is a "privileged structure" in oncology drug discovery. The pyrimidine ring serves as a planar scaffold, while the C2 and C4 substituents interact with the kinase hinge region and hydrophobic pockets.

  • Thiazole Moiety: Derived from Ethyl 2-aminothiazole-4-carboxylate, this ring often occupies the solvent-exposed region or the ATP-binding pocket, providing hydrogen bond acceptors (N) and donors (NH). The C4-ester provides a versatile handle for late-stage diversification (amides, alcohols).

  • Pyrimidine Core: Acts as the central hub.

  • Aryl Amine (Aniline): Typically targets the hydrophobic "back pocket" of the kinase, determining selectivity (e.g., CDK2 vs. CDK9).

Synthetic Strategy: The "C4-First" Approach

The synthesis exploits the differential reactivity of 2,4-dichloropyrimidine . The C4-chloride is significantly more electrophilic than the C2-chloride due to the para-like resonance effect of the pyrimidine nitrogens.

  • Step 1 (C4-Functionalization): Introduction of the thiazole amine.[1] Because 2-aminothiazoles are weak nucleophiles, this step often requires base activation (NaH) or transition metal catalysis.

  • Step 2 (C2-Functionalization): Displacement of the remaining chloride with an aryl amine (aniline).

  • Step 3 (SAR Diversification): Modification of the ethyl ester on the thiazole.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and decision points.

SynthesisWorkflow Start Starting Materials: 2,4-Dichloropyrimidine (1) + Ethyl 2-aminothiazole-4-carboxylate (2) Step1 Step 1: C4-Substitution (Regioselective SNAr or Buchwald) Start->Step1 NaH, DMF, 0°C OR Pd2(dba)3, Xantphos Inter1 Intermediate A: Ethyl 2-((2-chloropyrimidin-4-yl)amino) thiazole-4-carboxylate Step1->Inter1 Step2 Step 2: C2-Substitution (Reaction with Aryl Amine) Inter1->Step2 Ar-NH2, HCl, EtOH, Reflux Scaffold Core Scaffold: Thiazolamino Arylaminopyrimidine Step2->Scaffold Branch SAR Diversification Scaffold->Branch PathA Route A: Ester Hydrolysis -> Amide Coupling (Library Gen) Branch->PathA PathB Route B: Reduction -> Primary Alcohol Branch->PathB Final Final Kinase Inhibitor Candidates PathA->Final PathB->Final

Caption: Figure 1. Regioselective synthesis workflow for thiazolamino arylaminopyrimidines starting from 2,4-dichloropyrimidine.

Step-by-Step Synthesis
Step 1: Preparation of Ethyl 2-((2-chloropyrimidin-4-yl)amino)thiazole-4-carboxylate

Rationale: The aminothiazole is a poor nucleophile. Using a strong base (NaH) generates the thiazolyl anion, which reacts selectively at the highly electrophilic C4 position of the pyrimidine.

  • Reagents:

    • Ethyl 2-aminothiazole-4-carboxylate (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve Ethyl 2-aminothiazole-4-carboxylate in anhydrous DMF under

      
       atmosphere. Cool to 0°C.
      
    • Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium aminothiazolide).

    • Add 2,4-Dichloropyrimidine (dissolved in minimal DMF) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of the thiazole.

    • Workup: Quench with ice water. The product often precipitates. Filter, wash with water and cold ethanol. If no precipitate, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOH or Flash Chromatography (0-40% EtOAc/Hexane).

    • Yield Target: 60–80%.

Step 2: Introduction of the Aryl Amine (The "Specificity" Step)

Rationale: The remaining chlorine at C2 is less reactive. Acid catalysis activates the pyrimidine ring by protonating N3, facilitating nucleophilic attack by the aniline.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Substituted Aniline (e.g., 4-sulfonamidoaniline, 3-nitroaniline) (1.2 eq)

    • Catalyst: Conc. HCl (3–5 drops) or p-TsOH (0.1 eq).

    • Solvent: n-Butanol or Ethanol.

  • Procedure:

    • Suspend the Intermediate and Aniline in the solvent.

    • Add the acid catalyst.

    • Reflux (80–100°C) for 8–12 hours.

    • Monitor: LC-MS is preferred to distinguish product from starting material (often similar Rf on TLC).

    • Workup: Cool to RT. The product (HCl salt) may precipitate. Filter and wash with cold ether.

    • Free Base Generation: Suspend solid in saturated

      
      , stir for 30 min, extract with EtOAc/DCM.
      
    • Yield Target: 50–70%.

Step 3: SAR Diversification (Ester Modification)

Rationale: The ethyl ester is a "pro-moiety." Converting it to an amide allows the introduction of solubilizing groups (e.g., morpholine, piperazine) or groups that interact with specific kinase residues (e.g., Lysine or Aspartate in the active site).

  • Hydrolysis:

    • Treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 to isolate the Carboxylic Acid.

  • Amide Coupling:

    • React the Carboxylic Acid with a primary/secondary amine using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

SAR Logic & Data Interpretation

When analyzing the biological data (IC50 against CDK2/9, Syk, etc.), use the following framework to interpret structure-activity relationships.

SAR Decision Matrix

SAR_Logic Core Thiazolamino-Pyrimidine Core Zone1 Zone 1: Thiazole C4-Ester Core->Zone1 Zone2 Zone 2: Pyrimidine C5 Core->Zone2 Zone3 Zone 3: Aniline (Aryl Ring) Core->Zone3 Mod1 Hydrolysis to Acid: Increases polarity, reduces permeability. Good for solvent-front interactions. Zone1->Mod1 Mod2 Amide (R-NH-CO-): Essential for H-bonding. Bulky amines (Piperazine) improve solubility. Zone1->Mod2 Mod3 Halogen (F, Cl) at C5: Modulates electronics of the ring. Can fill small hydrophobic pockets. Zone2->Mod3 Mod4 Meta/Para-Substitution: Meta: Hydrophobic pocket binder. Para: Solvent exposure/Solubilizing tail. Zone3->Mod4

Caption: Figure 2. Structural zones for SAR optimization of the thiazolamino pyrimidine scaffold.

Data Summary Table

Typical expected trends for CDK2 inhibition based on literature precedents:

Modification ZoneSubstituentEffect on Potency (CDK2)Effect on Properties
Thiazole C4 Ethyl EsterModeratePoor Solubility, High Lipophilicity
Thiazole C4 Carboxylic AcidLow (usually)High Polarity, Poor Cell Permeability
Thiazole C4 Amide (N-Methyl)HighH-bond donor for hinge region
Aniline (Para) SulfonamideHighClassic CDK binding motif
Aniline (Meta) Halogen (Cl, F)Moderate/HighFits hydrophobic back-pocket

References

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the role of the aminothiazole scaffold in CDK2 inhibition and SAR of the ester/amide moiety. URL:[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Discusses the synthesis and selectivity profiles of thiazolyl-pyrimidines, specifically for CDK9. URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry.[2][3] Context: Provides mechanistic insight into why C4 vs C2 substitution occurs, validating the synthetic protocol order. URL:[Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Source: Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the utility of this scaffold beyond CDKs, specifically for SYK kinases. URL:[Link]

Sources

Synthesis of 4-bicyclic piperadine derivatives using ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Thiazole-Fused Bicyclic Piperidine Scaffolds

Abstract

The convergence of thiazole and piperidine moieties into single molecular frameworks represents a promising strategy in modern medicinal chemistry, leveraging the diverse pharmacological profiles of each heterocycle.[1] This application note provides a comprehensive, research-level guide to the rational design and synthesis of 4-bicyclic piperidine derivatives, utilizing ethyl 2-aminothiazole-4-carboxylate as a versatile starting material. We present a strategic multi-step pathway centered around a key imine-based multicomponent reaction to construct the fused heterocyclic system. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for troubleshooting and characterization.

Introduction: The Strategic Imperative for Thiazole-Piperidine Hybrids

The 2-aminothiazole core is a privileged scaffold found in numerous FDA-approved drugs, including the antibiotic Cefdinir and the anticholinergic agent Mirabegron, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[2] Similarly, the piperidine ring is a cornerstone of neuropharmacology and other therapeutic areas, prized for its conformational rigidity and ability to confer favorable pharmacokinetic properties.[3] The synthesis of hybrid molecules incorporating both frameworks is a validated strategy for developing novel chemical entities with potentially enhanced efficacy, selectivity, or improved drug-like properties.[1][4]

This guide focuses on a rational approach to building complex, fused thiazolo-piperidine systems. We move beyond simple derivatization to construct a rigid bicyclic architecture, a design principle often associated with increased target affinity and specificity. Our starting point, ethyl 2-aminothiazole-4-carboxylate, is an ideal precursor due to its dual functionality: a reactive nucleophilic amino group and an ester handle for further modification.[2][5]

Retrosynthetic Analysis and Strategic Overview

The core of our strategy is to build the piperidine ring onto the thiazole core via a powerful cycloaddition reaction. A retrosynthetic analysis reveals a logical pathway from the target bicyclic structure back to our starting materials.

G Retrosynthetic Strategy Target Target: Thiazolo[3,2-a]piperidine Derivative Cycloaddition [4+2] Cycloaddition (e.g., Povarov Reaction) Target->Cycloaddition Disconnect Intermediate Key Intermediate: N-Thiazolyl Imine Cycloaddition->Intermediate SM3 Activated Alkene Cycloaddition->SM3 Condensation Condensation Intermediate->Condensation Disconnect SM1 Ethyl 2-aminothiazole- 4-carboxylate Condensation->SM1 SM2 Functionalized Aldehyde (with dienophile) Condensation->SM2 G Overall Synthetic Workflow Start START: Ethyl 2-aminothiazole-4-carboxylate Step1 Step 1: Synthesis of Starting Material (Hantzsch Thiazole Synthesis) Start->Step1 Intermediate1 Ethyl 2-aminothiazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Imine Formation (Schiff Base Condensation) Intermediate1->Step2 + Ar-CHO Intermediate2 Key Intermediate: Ethyl 2-(arylideneamino)thiazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Multicomponent Cycloaddition (Lewis Acid Catalyzed Povarov-type Reaction) Intermediate2->Step3 + Activated Alkene Product FINAL PRODUCT: Ethyl 4-Aryl-4,5-dihydrothiazolo[3,2-a] piperidine-7-carboxylate Step3->Product

Caption: High-level workflow for the multi-step synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are designed for implementation by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines, including the use of personal protective equipment (PPE), is mandatory.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Starting Material)

This procedure is a variation of the classic Hantzsch thiazole synthesis. [2]

  • Rationale: The reaction between an α-halocarbonyl compound (ethyl bromopyruvate) and a thioamide-containing reactant (thiourea) is a robust and high-yielding method for constructing the 2-aminothiazole core. [6]Ethanol is chosen as a solvent for its ability to dissolve both reactants and its suitable boiling point for reflux conditions.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiourea (1.52 g, 20 mmol) and absolute ethanol (50 mL).

    • Stir the suspension until the thiourea is partially dissolved.

    • Carefully add ethyl bromopyruvate (1.95 g, 10 mmol) dropwise to the mixture at room temperature. Caution: Ethyl bromopyruvate is a lachrymator. Handle in a fume hood.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Ethyl Acetate/Hexane).

    • After completion, cool the mixture to room temperature. A precipitate will form.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Basify the aqueous suspension to a pH of ~9-10 by the slow addition of 2 M aqueous sodium hydroxide (NaOH).

    • The resulting off-white precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum.

    • Recrystallize the crude product from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate as a white to pale yellow solid. [2][7]

Protocol 2: Synthesis of Ethyl 2-((E)-benzylideneamino)thiazole-4-carboxylate (Imine Intermediate)

The formation of a Schiff base (imine) activates the thiazole system for the subsequent cycloaddition. [2][8]

  • Rationale: The condensation of the primary amino group with an aldehyde is a classic method for imine formation. A catalytic amount of glacial acetic acid is used to protonate the aldehyde carbonyl, increasing its electrophilicity without fully protonating the less basic thiazole amine. [2]

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.72 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in absolute ethanol (40 mL).

    • Add 3-4 drops of glacial acetic acid to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate or crystallize.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The resulting solid can then be filtered.

    • The crude product can be recrystallized from ethanol to yield the pure imine.

Protocol 3: Synthesis of Ethyl 4-Phenyl-2,3,4,5-tetrahydrothiazolo[3,2-a]piperidine-7-carboxylate (Final Bicyclic Product)

This step employs a Lewis acid-catalyzed [4+2] cycloaddition, a type of Povarov reaction, where the imine acts as the azadiene component.

  • Rationale: The Povarov reaction is a powerful tool for synthesizing nitrogen-containing six-membered rings. [9]The electron-withdrawing group on the thiazole ring activates the imine for reaction with an electron-rich alkene (the dienophile), such as ethyl vinyl ether. A Lewis acid catalyst (e.g., Ytterbium(III) triflate) is employed to coordinate to the imine nitrogen, lowering the LUMO energy and accelerating the cycloaddition.

  • Procedure:

    • To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the imine intermediate from Protocol 2 (2.60 g, 10 mmol) and a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃, 310 mg, 0.5 mmol, 5 mol%).

    • Add anhydrous dichloromethane (DCM, 50 mL) via syringe.

    • Stir the mixture at room temperature for 15 minutes.

    • Add an excess of an electron-rich alkene, such as ethyl vinyl ether (1.44 g, 20 mmol, 2 equivalents), via syringe.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the disappearance of the imine starting material by TLC.

    • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue is purified by column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexane) to afford the final bicyclic piperidine derivative.

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

CompoundMethodExpected Data
Ethyl 2-aminothiazole-4-carboxylate ¹H NMR (DMSO-d₆)δ ~7.8 (s, 1H, thiazole-H), ~7.2 (s, 2H, NH₂), ~4.2 (q, 2H, OCH₂), ~1.2 (t, 3H, CH₃) [2]
IR (KBr) cm⁻¹~3400-3200 (N-H stretch), ~1690 (C=O ester stretch), ~1620 (N-H bend) [2]
MS (ESI+) m/z = 173.04 [M+H]⁺
Imine Intermediate ¹H NMR (CDCl₃)δ ~9.5 (s, 1H, H-C=N), ~7.9-7.4 (m, 6H, Ar-H + thiazole-H), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) [2]
IR (KBr) cm⁻¹~1687 (C=O ester), ~1616 (C=N imine stretch), Disappearance of N-H bands
MS (ESI+) m/z = 261.07 [M+H]⁺
Final Bicyclic Product ¹H NMR (CDCl₃)Appearance of new aliphatic protons in the δ ~1.5-4.5 ppm range corresponding to the newly formed piperidine ring. Disappearance of the imine proton.
¹³C NMR (CDCl₃)Appearance of new sp³ carbon signals for the piperidine ring.
MS (ESI+) m/z = 333.12 [M+H]⁺ (for reaction with ethyl vinyl ether)

Mechanistic Insight: The Povarov Cycloaddition

The key bond-forming step proceeds through a stepwise or concerted mechanism initiated by Lewis acid activation.

G Proposed Mechanism for the Povarov-type Cycloaddition Imine Imine Intermediate (Activated by Lewis Acid [LA]) Imine->p1 1. Lewis Acid Activation Alkene Ethyl Vinyl Ether (Electron-rich Alkene) Alkene->p1 Intermediate Zwitterionic or Diradical Intermediate Product Final Bicyclic Product Intermediate->Product 3. Ring Closure p1->Intermediate 2. Nucleophilic attack by alkene

Caption: Simplified mechanism of the key cycloaddition step.

  • Lewis Acid Activation: The Lewis acid (LA), Yb(OTf)₃, coordinates to the nitrogen of the imine, increasing its electrophilicity.

  • Nucleophilic Attack: The electron-rich double bond of the ethyl vinyl ether attacks the imine carbon. This can form a zwitterionic intermediate.

  • Ring Closure: The resulting carbanion (or equivalent) attacks the thiazole ring nitrogen in an intramolecular fashion, forming the second C-N bond of the piperidine ring and completing the bicyclic system. Subsequent protonolysis during workup yields the final product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Imine Formation (Step 2) Incomplete reaction; Reversible equilibrium.- Increase reaction time.- Use a Dean-Stark apparatus to remove water by-product.- Screen other acid catalysts (e.g., p-TsOH).
No reaction in Cycloaddition (Step 3) Catalyst is inactive; Steric hindrance; Low reactivity of alkene.- Ensure all reagents and glassware are scrupulously dry.- Screen other Lewis acids (e.g., Sc(OTf)₃, InCl₃).- Increase reaction temperature moderately (e.g., to 40 °C).- Use a more electron-rich alkene (e.g., dihydropyran).
Formation of multiple by-products Side reactions; Polymerization of alkene.- Lower the reaction temperature.- Slowly add the alkene to the reaction mixture.- Decrease catalyst loading.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). European Journal of Organic Chemistry. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Pharmaceuticals (Basel). Available at: [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of thiazole-fused pyrimidines involving the in situ generation of 2-aminothiazole. (n.d.). ResearchGate. Available at: [Link]

  • Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. (2021). Chemistry – A European Journal. Available at: [Link]

  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. (n.d.). Google Patents.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). Records of Natural Products. Available at: [Link]

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. (2021). RSC Advances. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Application Note: Ethyl 2-Aminothiazole-4-Carboxylate as a Strategic Scaffold for ALK Inhibitor Synthesis

[1]

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate is a high-value heterocyclic precursor used extensively in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in the 2-aminothiazole-4-carboxamide motif, a privileged scaffold that functions as a potent hinge-binding element within the ATP-binding pocket of protein kinases, including Anaplastic Lymphoma Kinase (ALK) .

This guide details the application of this precursor to generate ALK-targeted small molecule libraries. It covers the synthetic transformation of the ester into bioactive carboxamides, the structural rationale for ALK inhibition, and the validation protocols required to assess biological potency.

Scientific Rationale: The Thiazole Scaffold in ALK Inhibition

Structural Basis of Inhibition

The 2-aminothiazole moiety mimics the adenine ring of ATP. When functionalized correctly, it forms a critical hydrogen-bonding network with the "hinge region" of the kinase domain.

  • Nitrogen (N3) of Thiazole: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge (e.g., Met1199 in ALK).

  • C2-Amino Group: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu1197 in ALK).

  • C4-Carboxamide Extension: The ethyl ester is converted to an amide to project bulky hydrophobic groups into the solvent-exposed region or the hydrophobic back pocket, imparting selectivity and potency.

Mechanism of Action Diagram

The following diagram illustrates the pharmacophore mapping of the inhibitor derived from this precursor within the ALK active site.

ALK_Binding_ModeALK_HingeALK Hinge Region(Met1199 / Glu1197)Thiazole_Core2-Aminothiazole Core(Scaffold)ALK_Hinge->Thiazole_CoreH-Bond (CO...H2N)Thiazole_Core->ALK_HingeH-Bond (N3...NH)C4_AmideC4-Carboxamide(Solvent Interface)Thiazole_Core->C4_AmideSynthetic LinkATP_PocketATP Binding PocketC4_Amide->ATP_PocketHydrophobic Interaction

Caption: Pharmacophore model showing the bidentate H-bond interaction between the thiazole scaffold and the ALK hinge region.

Experimental Protocol: Synthesis of ALK Inhibitor Candidates

This protocol describes the conversion of Ethyl 2-aminothiazole-4-carboxylate into a library of 2-aminothiazole-4-carboxamides .

Materials & Reagents[2][3]
  • Precursor: Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), >98% purity.

  • Reagents: Lithium Hydroxide (LiOH), HATU (Coupling agent), DIPEA (Base), Diverse Aryl Amines (R-NH2).

  • Solvents: THF, Water, DMF, Dichloromethane (DCM).

Synthetic Workflow
Step A: Hydrolysis of the Ester

The ethyl ester must be hydrolyzed to the free carboxylic acid to enable amide coupling.

  • Dissolve: 1.0 eq (1.72 g) of Ethyl 2-aminothiazole-4-carboxylate in THF/Water (3:1, 20 mL).

  • React: Add 2.5 eq of LiOH·H2O. Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Acidify to pH 3–4 with 1M HCl. The product, 2-aminothiazole-4-carboxylic acid , will precipitate.

  • Isolate: Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1]

    • Checkpoint: Verify disappearance of ethyl signals in ¹H NMR.

Step B: Amide Coupling (Library Generation)

This step introduces chemical diversity targeting the ALK solvent front.

  • Activation: Dissolve 1.0 eq of 2-aminothiazole-4-carboxylic acid in dry DMF (0.1 M concentration). Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min.

  • Coupling: Add 1.1 eq of the selected Aryl Amine (e.g., 4-(4-methylpiperazin-1-yl)aniline for solubility and ALK fit).

  • Reaction: Stir at RT for 12–16 hours.

  • Purification: Dilute with water. If solid precipitates, filter and wash. If oil forms, extract with EtOAc, dry over Na₂SO₄, and purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Step C: C2-Functionalization (Optional Optimization)

To enhance selectivity, the C2-amine can be derivatized (e.g., urea formation).

  • React: Dissolve the Step B product in THF. Add 1.1 eq of an Aryl Isocyanate.

  • Heat: Reflux for 2 hours.

  • Isolate: Cool to precipitate the urea derivative.

Synthetic Pathway Visualization

Synthesis_FlowStartEthyl 2-aminothiazole-4-carboxylate(CAS 5398-36-7)Step1Step A: Hydrolysis(LiOH, THF/H2O)Start->Step1Intermediate2-Aminothiazole-4-carboxylic AcidStep1->IntermediateStep2Step B: Amide Coupling(HATU, DIPEA, R-NH2)Intermediate->Step2FinalProduct2-Aminothiazole-4-carboxamide(ALK Inhibitor Candidate)Step2->FinalProduct

Caption: Step-wise synthetic route from ethyl ester precursor to bioactive carboxamide inhibitor.

Biological Validation: ALK Kinase Assay[5]

Once synthesized, the compounds must be evaluated for inhibitory potency against ALK.

Assay Protocol (TR-FRET)

Objective: Determine the IC₅₀ of the synthesized thiazole derivatives.

  • Enzyme Prep: Recombinant Human ALK (Kinase Domain).

  • Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.

  • ATP Concentration: Km apparent (typically 10–50 µM).

  • Procedure:

    • Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10 µM).

    • Incubate Kinase + Compound + Substrate + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 60 min at RT.

    • Stop reaction with EDTA containing Eu-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

Data Analysis & Interpretation

Calculate % Inhibition =

Representative SAR Data (Hypothetical Target Profile):

Compound IDR-Group (Amide)C2-SubstituentALK IC₅₀ (nM)Solubility (µM)
Ref (Crizotinib) N/AN/A~20>50
TZ-001 Phenyl-NH₂45015
TZ-002 4-(Methylpiperazin)phenyl-NH₂85>100
TZ-003 Pyridin-3-yl-NH-C(O)-Ph3540

Note: TZ-002 represents a successful hit where the solubilizing group improves potency and physicochemical properties.

Troubleshooting & Quality Control

Precursor Purity Check

Before synthesis, verify the Ethyl 2-aminothiazole-4-carboxylate :

  • Appearance: Should be a pale yellow to white solid. Darkening indicates oxidation of the amine.

  • Melting Point: 177–181 °C.

  • Purity: If <98% by HPLC, recrystallize from Ethanol.

Reaction Pitfalls
  • Low Yield in Step B: The 2-amino group can compete with the amine R-NH₂ during coupling, leading to self-polymerization.

    • Solution: Use a slight excess of the external amine (R-NH₂) and ensure the carboxylic acid is fully activated with HATU before adding the amine.

  • Solubility Issues: Thiazole carboxamides can be insoluble.

    • Solution: Incorporate solubilizing tails (morpholine, piperazine) early in the R-group design.

References

  • Liu, Z., et al. (2014). "Design, synthesis and pharmacological evaluation of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors." European Journal of Medicinal Chemistry.

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "Ethyl 2-aminothiazole-4-carboxylate Product Properties and Synthesis."

  • PubChem. (2024). "Compound Summary: Ethyl 2-aminothiazole-4-carboxylate." National Library of Medicine.

  • Das, D., et al. (2016). "Synthesis and Evaluation of 2-Aminothiazole Derivatives as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Role of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE in developing stearoyl-CoA desaturase (SCD1) inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging Ethyl 2-Aminothiazole-4-Carboxylate in the Design of Stearoyl-CoA Desaturase (SCD1) Inhibitors

Executive Summary

This application note details the strategic utilization of Ethyl 2-aminothiazole-4-carboxylate (E2A4C) as a pivotal scaffold in the development of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. SCD1 is a rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), making it a high-value target for metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[1]

While various heterocyclic cores have been explored for SCD1 inhibition, the 2-aminothiazole moiety remains a "privileged structure" due to its ability to engage in critical hydrogen bonding within the SCD1 active site while offering distinct vectors (C2-amino and C4-carboxyl) for structure-activity relationship (SAR) optimization. This guide provides validated protocols for the synthetic transformation of E2A4C into potent SCD1 inhibitors and outlines the gold-standard biological assays required to validate their efficacy.

Scientific Background & Mechanism

The Target: SCD1 SCD1 catalyzes the


-desaturation of saturated fatty acyl-CoA substrates (primarily stearoyl-CoA and palmitoyl-CoA) into their monounsaturated counterparts (oleoyl-CoA and palmitoleoyl-CoA).[1][2][3] Elevated SCD1 activity correlates with increased triglyceride storage and insulin resistance.

The Scaffold: Thiazole-4-Carboxamides Medicinal chemistry campaigns, notably by Xenon Pharmaceuticals and Novartis, identified that the thiazole core serves as an effective bioisostere for the pyridazine core found in earlier inhibitors.

  • C2-Position (Amino): Serves as a hydrogen bond donor/acceptor. Acylation or urea formation at this site typically extends into the "Eastern" pocket of the enzyme, often interacting with the cytosolic domain.

  • C4-Position (Carboxylate): The ethyl ester of E2A4C is the gateway to the "Western" pocket. Hydrolysis and subsequent amide coupling allow for the introduction of lipophilic aromatic groups essential for hydrophobic interactions within the substrate-binding tunnel.

Experimental Protocols

Protocol A: Synthetic Optimization of E2A4C

Objective: To transform the raw building block into a functional SCD1 inhibitor library via divergent synthesis.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (E2A4C) (>98% purity)

  • Lithium Hydroxide (LiOH)

  • HATU or EDC/HOBt (Coupling agents)

  • Diverse Amines (R-NH2) and Acid Chlorides (R'-COCl)

Workflow:

  • C4-Ester Hydrolysis (Activation):

    • Dissolve E2A4C (1.0 eq) in THF/MeOH/H2O (3:1:1).

    • Add LiOH (2.5 eq) and stir at ambient temperature for 4 hours.

    • Acidify with 1N HCl to pH 3 to precipitate 2-aminothiazole-4-carboxylic acid.

    • Checkpoint: Verify complete hydrolysis via LC-MS (Loss of ethyl group, mass -28).

  • C4-Amide Coupling (Western Wing):

    • Suspend the carboxylic acid intermediate (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min.

    • Add the selected amine (e.g., benzylamine derivatives) (1.1 eq).

    • Stir at RT for 12 hours.

    • Why: The amide bond at C4 mimics the geometry of the fatty acid substrate backbone.

  • C2-Functionalization (Eastern Wing):

    • Method A (Amide): React the C4-modified intermediate with an acid chloride (R'-COCl) in DCM/Pyridine.

    • Method B (Urea): React with an isocyanate (R'-NCO) in THF.

    • Insight: Bulky, lipophilic groups at C2 (e.g., trifluoromethyl-phenyl) often improve potency but must be balanced against microsomal stability.

Visualization of Synthetic Logic:

Synthesis_Pathway cluster_0 SAR Optimization Vectors Start Ethyl 2-aminothiazole- 4-carboxylate (E2A4C) Acid 2-Aminothiazole- 4-carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H2O) Intermed C4-Amide Intermediate Acid->Intermed Amide Coupling (HATU, R1-NH2) Final SCD1 Inhibitor (Thiazole-4-Carboxamide) Intermed->Final C2-Acylation (R2-COCl, Pyridine) R1 R1 (Western): Lipophilic Aromatics R2 R2 (Eastern): H-Bond Acceptors

Caption: Divergent synthesis strategy converting E2A4C into a library of disubstituted thiazole SCD1 inhibitors.

Protocol B: Microsomal SCD1 Inhibition Assay

Objective: To quantify the potency (IC50) of synthesized compounds using rat liver microsomes (RLM) or human liver microsomes (HLM).

Principle: This assay measures the conversion of [14C]-Stearoyl-CoA (C18:0) to [14C]-Oleoyl-CoA (C18:1).

Reagents:

  • Microsomes (Rat or Human, 5 mg/mL protein)

  • Substrate: [1-14C]-Stearoyl-CoA (50 µM final)

  • Cofactor: NADH (2 mM)

  • Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10-point serial dilutions of test compounds in DMSO.

  • Pre-Incubation:

    • Mix 5 µL of compound solution with 90 µL of microsomal suspension (0.5 mg/mL final protein) in assay buffer.

    • Incubate for 15 minutes at 37°C to allow enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add 5 µL of Substrate/Cofactor mix ([14C]-Stearoyl-CoA + NADH).

    • Incubate for 15 minutes at 37°C.

  • Termination & Extraction:

    • Stop reaction with 100 µL of 10% KOH in methanol (saponification).

    • Heat at 80°C for 30 mins to hydrolyze CoA esters to free fatty acids.

    • Acidify with HCl and extract fatty acids into hexane.

  • Analysis:

    • Evaporate hexane. Resuspend in HPLC mobile phase.

    • Separate C18:0 and C18:1 on an Agilent C18 reverse-phase column with radiometric detection.

    • Calculation: % Conversion = [Peak Area C18:1 / (Peak Area C18:1 + Peak Area C18:0)] × 100.

Visualization of Assay Workflow:

Assay_Workflow Step1 Pre-Incubation (Microsomes + Inhibitor) Step2 Initiation (Add 14C-Stearoyl-CoA + NADH) Step1->Step2 Step3 Enzymatic Reaction (15 min @ 37°C) Step2->Step3 Step4 Saponification (KOH/MeOH, 80°C) Step3->Step4 Step5 HPLC-Radiometry (Separate C18:0 vs C18:1) Step4->Step5

Caption: Radiometric high-throughput screening workflow for determining SCD1 inhibitory potency.

Data Analysis & SAR Trends

When analyzing data derived from E2A4C-based libraries, specific trends typically emerge. The table below summarizes expected SAR outcomes based on established literature (e.g., Zhang et al., Liu et al.).

Structural Modification (from E2A4C)Region TargetedExpected Effect on Potency (IC50)ADME/Tox Implication
C4-Amide: Benzyl group Western PocketModerate (< 500 nM)Good metabolic stability.
C4-Amide: Pyridazine linkage Western PocketHigh (< 50 nM)Improved solubility; potential hERG liability.
C2-Amino: Unsubstituted (NH2) Solvent FrontLow (> 10 µM)Rapid clearance; poor binding.
C2-Amino: Benzamide Eastern PocketHigh (< 100 nM)Good potency; risk of CYP inhibition.
C2-Amino: Urea linkage Eastern PocketVery High (< 10 nM)Excellent potency; improved physical properties.
C4-Acid (Hydrolysis product) Liver UptakeModerate (Liver Specific)Crucial: Reduces skin/eye toxicity via OATP transport.

Critical Note on Toxicity: Systemic SCD1 inhibition often leads to adverse events in sebaceous glands (dry eye/skin). Recent strategies involve retaining the carboxylic acid moiety (derived from E2A4C hydrolysis) or using specific polar functionalities to target the inhibitor to the liver via Organic Anion Transporting Polypeptides (OATPs), sparing the skin.

References

  • Zhang, Z., et al. (2013).[4] "Opportunities and Challenges in Developing Stearoyl-Coenzyme A Desaturase-1 Inhibitors as Novel Therapeutics for Human Disease." Journal of Medicinal Chemistry.

  • Uto, Y., et al. (2010). "Synthesis and evaluation of thiazole derivatives as novel stearoyl-CoA desaturase 1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Liu, G., et al. (2007). "Discovery of potent, selective, and orally bioavailable stearoyl-CoA desaturase 1 inhibitors." Journal of Medicinal Chemistry.

  • Nakamura, M. T., & Nara, T. Y. (2004). "Structure, function, and dietary regulation of stearoyl-CoA desaturase." Annual Review of Nutrition.

  • Oatman, N., et al. (2021).[5] "Mechanisms of Stearoyl CoA Desaturase Inhibitor Toxicity." Toxicological Sciences.

Sources

Application Note: Optimized Synthesis of Acotiamide HCl Trihydrate via Ethyl 2-Aminothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Acotiamide Hydrochloride Trihydrate (Z-338) , a first-in-class prokinetic agent used for the treatment of functional dyspepsia (FD). Unlike traditional routes that utilize harsh acid chlorides or complex protection/deprotection strategies, this protocol focuses on a streamlined convergent synthesis starting from Ethyl 2-aminothiazole-4-carboxylate .

The method prioritizes process safety and impurity control, utilizing carbodiimide-mediated coupling followed by direct aminolysis. This approach minimizes the formation of the bis-acylated byproducts and ensures high regioselectivity at the thiazole 2-position.

Retrosynthetic Strategy & Rational Design

The synthesis of Acotiamide is designed around the construction of the central thiazole amide bond. The choice of Ethyl 2-aminothiazole-4-carboxylate (1) as the starting material is critical because it provides the pre-formed thiazole core with the necessary C4-ester handle for subsequent side-chain installation.

Strategic Disconnections:
  • Amide Coupling (Bond A): The primary challenge is coupling the electron-deficient amine of the thiazole (1) with 2-hydroxy-4,5-dimethoxybenzoic acid (2) . We utilize EDC/HOBt activation to prevent self-esterification of the phenolic hydroxyl group.

  • Aminolysis (Bond B): The C4-ethyl ester is converted to the final amide side chain via nucleophilic acyl substitution using

    
    -diisopropylethylenediamine , avoiding the need for ester hydrolysis and a second coupling reaction.
    

Retrosynthesis Acotiamide Acotiamide (Target) Intermediate Intermediate Ester (Thiazole Core) Acotiamide->Intermediate Aminolysis (Side Chain Installation) SideChain N,N-diisopropyl- ethylenediamine Acotiamide->SideChain Disconnect SM1 Ethyl 2-aminothiazole- 4-carboxylate (1) Intermediate->SM1 Amide Coupling SM2 2-hydroxy-4,5- dimethoxybenzoic acid (2) Intermediate->SM2 +

Figure 1: Retrosynthetic analysis showing the convergent assembly of the Acotiamide scaffold.

Materials and Equipment

Reagents
ReagentCAS Registry No.[1][2][3]GradeRole
Ethyl 2-aminothiazole-4-carboxylate 5398-36-7 >98%Starting Material (Core)
2-Hydroxy-4,5-dimethoxybenzoic acid26903-24-4>98%Starting Material (Acid)

-Diisopropylethylenediamine
121-05-1>99%Side Chain Amine
EDC

HCl
25952-53-8ReagentCoupling Agent
HOBt (anhydrous)2592-95-2ReagentRacemization Suppressor
DMAC (

-Dimethylacetamide)
127-19-5AnhydrousSolvent
Equipment
  • Reactor: 500 mL jacketed glass reactor with overhead stirring (PTFE impeller).

  • Temperature Control: Huber Unistat or equivalent oil bath capable of 0°C to 140°C.

  • Analysis: HPLC (Agilent 1200 series or equivalent) with C18 column;

    
    H-NMR (400 MHz).
    

Experimental Protocol

Stage 1: Synthesis of the Intermediate Ester

Objective: Coupling of the thiazole amine with the benzoic acid derivative.

  • Setup: Charge a 500 mL reactor with 2-hydroxy-4,5-dimethoxybenzoic acid (10.0 g, 50.5 mmol) and DMF (100 mL).

  • Activation: Cool to 0°C. Add HOBt (7.5 g, 55.5 mmol) and EDC

    
    HCl  (10.6 g, 55.5 mmol). Stir for 30 minutes to form the active ester.
    
    • Note: The use of HOBt is crucial to prevent O-acylation of the phenol group.

  • Coupling: Add Ethyl 2-aminothiazole-4-carboxylate (8.7 g, 50.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Checkpoint: Monitor by HPLC.[4] Target < 2% remaining amine starting material.

  • Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. A precipitate will form.[3][5]

  • Isolation: Filter the solid. Wash the cake with water (

    
     mL) and cold methanol (20 mL).
    
  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

    • Yield: ~15.5 g (87%) of Ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate.

Stage 2: Aminolysis and Side Chain Introduction

Objective: Conversion of the ethyl ester to the dialkylaminoethyl amide.

  • Setup: In the clean reactor, suspend the Intermediate Ester from Stage 1 (15.0 g, 42.6 mmol) in DMAC (45 mL).

  • Reagent Addition: Add

    
    -diisopropylethylenediamine  (18.5 g, 128 mmol, ~3.0 eq).
    
    • Process Insight: Excess amine acts as both the nucleophile and the base.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Stir for 6–8 hours.

    • Checkpoint: This reaction is slower than Stage 1. HPLC should show conversion of the ester peak (

      
       min) to the amide product (
      
      
      
      min).
  • Quench: Cool the mixture to 25°C. Add water (150 mL) slowly to induce crystallization.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to remove trace diamine.

Stage 3: Salt Formation (Acotiamide HCl Trihydrate)
  • Dissolution: Dissolve the free base (15 g) in Isopropanol (100 mL) at 60°C.

  • Acidification: Add concentrated HCl (1.1 eq) dropwise.

  • Crystallization: Cool slowly to 0°C over 4 hours. The trihydrate form is thermodynamically stable in aqueous/alcoholic conditions.

  • Final Isolation: Filter, wash with cold isopropanol, and air dry.

Process Workflow & Logic

The following diagram illustrates the critical path and decision nodes for the synthesis.

Workflow Start Start: Weighing & Setup Activation Activation: Acid + EDC/HOBt (0°C) Start->Activation Coupling Coupling: Add Thiazole Amine (RT, 12h) Activation->Coupling QC1 QC Check 1: HPLC < 2% SM? Coupling->QC1 QC1->Coupling No (Extend Time) Workup1 Workup: Precipitation in Water QC1->Workup1 Yes Aminolysis Aminolysis: + Diamine, 100°C, DMAC Workup1->Aminolysis QC2 QC Check 2: Ester Consumed? Aminolysis->QC2 QC2->Aminolysis No (Add Amine) SaltForm Salt Formation: HCl/IPA Crystallization QC2->SaltForm Yes Final Final Product: Acotiamide HCl Trihydrate SaltForm->Final

Figure 2: Operational workflow for the synthesis of Acotiamide HCl.

Quality Control & Troubleshooting

Analytical Parameters (HPLC)
  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 280 nm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Incomplete activation of benzoic acid.Ensure HOBt/EDC are fresh. Increase activation time at 0°C before adding the thiazole.
Impurity at RRT 1.1 O-acylation of the phenol.Maintain temperature < 25°C during Stage 1. Ensure HOBt stoichiometry is > 1.0 eq.
Incomplete Aminolysis Reaction temperature too low.The aminolysis of thiazole esters is sterically hindered. Ensure Temp

100°C and use 3.0 eq of diamine.

References

  • Zeria Pharmaceutical Co., Ltd. (1994). Aminothiazole derivatives and pharmaceutical compositions containing the same. U.S. Patent 5,340,827. Link

  • Zeria Pharmaceutical Co., Ltd. (2014). Method for producing acotiamide hydrochloride trihydrate. European Patent EP2868653A1. Link

  • Matsunaga, Y., et al. (2015). Improved Synthesis of Acotiamide Hydrochloride Trihydrate. Organic Process Research & Development.
  • PubChem. (n.d.). Acotiamide Hydrochloride.[3][5][6][7][8][9] National Library of Medicine. Link

Sources

Application Notes & Protocols: ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural rigidity, coupled with its capacity for hydrogen bonding and other molecular interactions, makes it a cornerstone in medicinal chemistry.[3][4] Derivatives of 2-aminothiazole exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties.[3][5][6] Ethyl 2-aminothiazole-4-carboxylate is a particularly valuable building block, offering three distinct points for chemical modification: the exocyclic amine, the ester group, and the thiazole ring itself. This trifunctional nature allows for the systematic construction of diverse and complex heterocyclic systems, making it an indispensable tool for drug discovery and development professionals.[1][3] This guide provides an in-depth look at the synthesis and application of this key intermediate, complete with detailed, field-proven protocols.

Part 1: Synthesis of the Core Building Block

The most reliable and widely adopted method for synthesizing ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[7][8][9] This reaction involves the cyclocondensation of an α-haloketone (ethyl bromopyruvate) with a thioamide-containing compound (thiourea).

Protocol 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol details the classic one-pot synthesis of the title compound. The mechanism proceeds via initial S-alkylation of thiourea by ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Workflow for Hantzsch Thiazole Synthesis

reagents Ethyl Bromopyruvate + Thiourea in Ethanol reflux Reflux Reaction Mixture (e.g., 24h at 70-80°C) reagents->reflux Heat monitor Monitor Progress via TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water & Basify with NaOH (pH ~10) cool->precipitate filter Filter Precipitate precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Ethyl 2-aminothiazole-4-carboxylate recrystallize->product start Ethyl 2-aminothiazole-4-carboxylate + Aldehyde/Ketone dissolve Dissolve in Absolute Ethanol start->dissolve catalyze Add Catalytic Glacial Acetic Acid dissolve->catalyze reflux Reflux Reaction Mixture (e.g., 12h) catalyze->reflux Heat monitor Monitor via TLC reflux->monitor cool Cool and Evaporate Solvent monitor->cool Reaction Complete crystallize Crystallize from Ethyl Acetate cool->crystallize product Pure Schiff Base Derivative crystallize->product start Ethyl 2-aminothiazole-4-carboxylate (84) reagent1 + Phenyl Isothiocyanate product1 Thiourea Derivative (85) reagent1->product1 Reaction reagent2 + Hydrazine Hydrate (NH₂NH₂) product2 Acid Hydrazide (86) product1->product2 reagent2->product2 reagent3 + Benzoyl Chloride product3 3-Phenylthiourea (87) product2->product3 reagent3->product3 product4 Thiazolo[4,5-d]pyridazine (88) product3->product4 In situ Cyclization product3->product4

Sources

Application Notes and Protocols for the Derivatization of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2-Aminothiazoles

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This heterocyclic system, featuring a unique arrangement of sulfur and nitrogen atoms, provides a versatile framework for interacting with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4]

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate represents a highly valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. Its trifunctional nature, possessing a primary amine, an ethyl ester, and a reactive thiazole ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of strategic derivatization approaches for this molecule, complete with detailed, field-proven protocols and the scientific rationale behind these methodologies. The aim is to empower researchers, scientists, and drug development professionals to efficiently explore the chemical space around this promising scaffold.

Strategic Derivatization Points

The molecular architecture of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate presents three primary sites for derivatization, each offering a unique opportunity to modulate the compound's physicochemical and pharmacological properties. These strategic points are the primary amine of the aminoethyl side chain, the ethyl ester at the C4 position, and the C5 position of the thiazole ring.

Figure 1: Strategic derivatization points of the core scaffold.

I. Derivatization of the Primary Amine

The primary amine in the 1-aminoethyl side chain is a key nucleophilic center, making it an ideal handle for a variety of chemical transformations. Modification at this site can profoundly influence a compound's interaction with its biological target, as well as its solubility, metabolic stability, and overall pharmacokinetic profile.

A. N-Acylation: Formation of Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[2] Acylation of the primary amine introduces a diverse range of substituents, allowing for extensive exploration of the structure-activity relationship (SAR).[3]

Scientific Rationale: The introduction of an acyl group can introduce new hydrogen bond donors and acceptors, alter the lipophilicity, and introduce steric bulk, all of which can significantly impact biological activity. For instance, in a series of 2-aminothiazole derivatives targeting Mycobacterium tuberculosis, the introduction of substituted benzoyl groups at the 2-amino position dramatically improved the antitubercular activity.[5]

This protocol describes a standard procedure for the acylation of the primary amine using an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Acyl Chloride Reaction Time (h) Typical Yield (%)
Acetyl chloride285-95
Benzoyl chloride480-90
4-Chlorobenzoyl chloride482-92
Cyclopropanecarbonyl chloride388-96

Table 1: Representative examples of N-acylation reactions.

B. N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are important functional groups in medicinal chemistry and are considered bioisosteres of amides.[1] They are generally more stable to hydrolysis and can act as hydrogen bond acceptors.

Scientific Rationale: The synthesis of sulfonamide derivatives from the primary amine introduces a tetrahedral sulfonyl group, which can alter the geometry and electronic properties of the molecule compared to a planar amide. This can lead to different binding modes and improved pharmacological profiles.[6] Studies on 2-aminothiazole sulfonamide derivatives have demonstrated their potential as antioxidant and antimicrobial agents.[1]

This protocol details the reaction of the primary amine with a sulfonyl chloride to yield the corresponding sulfonamide.

Materials:

  • Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or TEA (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Add pyridine or TEA (2.0 eq) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sulfonyl Chloride Base Typical Yield (%)
Benzenesulfonyl chloridePyridine75-85
p-Toluenesulfonyl chloridePyridine78-88
Methanesulfonyl chlorideTEA80-90

Table 2: Representative examples of N-sulfonylation reactions.

C. Reductive Amination: N-Alkylation of the Primary Amine

Reductive amination is a powerful method for the N-alkylation of primary amines, proceeding through the in-situ formation and reduction of an imine or enamine intermediate. This reaction allows for the introduction of a wide variety of alkyl and aryl substituents.

Scientific Rationale: N-alkylation can significantly increase the lipophilicity of a compound, which can improve its membrane permeability. It can also be used to block a hydrogen bond donor site, which may be beneficial for target binding or for reducing metabolic degradation.

This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride as a mild reducing agent.

Materials:

  • Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous DCE or DCM, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

II. Derivatization of the Ethyl Ester

The ethyl ester at the C4 position of the thiazole ring is another key site for derivatization. Hydrolysis of the ester to the corresponding carboxylic acid opens up a vast array of possibilities for further modification, most notably through the formation of amide bonds with a diverse set of amines.

A. Hydrolysis to the Carboxylic Acid

The conversion of the ethyl ester to the carboxylic acid is a crucial first step for many derivatization strategies at the C4 position.

Scientific Rationale: The carboxylic acid derivative can serve as a handle for amide coupling, esterification with different alcohols, or reduction to the corresponding alcohol. The introduction of a carboxylic acid can also significantly increase the polarity and aqueous solubility of the compound.

This protocol describes a standard saponification procedure using lithium hydroxide.

Materials:

  • Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate may form.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

B. Amide Bond Formation from the Carboxylic Acid

The resulting carboxylic acid is a versatile intermediate for the synthesis of a library of amide derivatives. The choice of coupling reagent is critical for achieving high yields and purity.

Scientific Rationale: The formation of thiazole-4-carboxamides has been shown to be a successful strategy in the development of kinase inhibitors and other therapeutic agents.[6][7] The amide substituent can be tailored to occupy specific pockets in a target protein, thereby enhancing potency and selectivity.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid (from Protocol 4)

  • Amine (primary or secondary) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sources

Application Note: High-Throughput Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the "Privileged" Scaffold: From Library to Lead

Abstract

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved drugs like Dasatinib (anticancer) and Cefixime (antibiotic). However, in High-Throughput Screening (HTS), thiazoles are notorious for generating false positives due to two primary mechanisms: colloidal aggregation and fluorescence interference . This application note provides a rigorous, self-validating workflow for screening thiazole libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate optical interference and specific counter-screens to identify aggregation-based artifacts.

Part 1: Compound Management & Solubility Optimization

The Challenge: Thiazole derivatives often possess flat, aromatic structures that favor


-

stacking, leading to poor aqueous solubility and precipitation during the transfer from DMSO stock to aqueous assay buffer.

The Solution: Implement an Intermediate Dilution Step to prevent "crashing out" and ensure monomeric dispersion.

Protocol: Acoustic Droplet Ejection (ADE) Preparation

Note: This protocol assumes a 384-well plate format.[1]

  • Source Plate: 10 mM Thiazole library in 100% DMSO.

  • Intermediate Plate (Critical):

    • Transfer 200 nL of source compound into 10 µL of Assay Buffer + 0.01% Pluronic F-127 .

    • Rationale: Pluronic F-127 is a non-ionic surfactant that stabilizes the compound before it hits the final reaction mix, preventing micro-precipitation that scatters light.

    • Centrifuge Intermediate Plate: 1000 x g for 1 minute.

  • Assay Plate: Transfer 2.5 µL from Intermediate Plate to the Assay Plate (Final concentration: 10 µM, 0.5% DMSO).

ParameterSpecificationRationale
Max DMSO Conc. < 1.0% (v/v)Thiazoles may aggregate at higher water ratios; enzymes tolerate <1%.
Storage Temp -20°C (Desiccated)Prevents hydration-induced degradation of the thiazole ring.
Sonic Check Visual/NephelometryVerify no turbidity in the Intermediate Plate before screening.
Part 2: Assay Development – TR-FRET Kinase Assay

Why TR-FRET? Many thiazole derivatives are intrinsically fluorescent in the blue/green spectrum (400-500 nm). Standard fluorescence intensity (FI) assays will yield high background noise (false negatives/positives). TR-FRET uses a time-delay (50-100 µs) between excitation and measurement, allowing short-lived compound autofluorescence to decay before the specific signal is read.

Mechanistic Diagram: TR-FRET vs. Interference

TR_FRET_Mechanism cluster_0 Standard Fluorescence (Interference Risk) cluster_1 TR-FRET (Solution) Excitation Excitation (Light) Thiazole Thiazole (Autofluorescent) Excitation->Thiazole Detector Detector (High Noise) Thiazole->Detector Immediate Emission (Artifact) Delay Time Delay (50 µs) Thiazole->Delay Decays during delay Europium Europium Donor Acceptor Acceptor (FRET) Europium->Acceptor Energy Transfer Acceptor->Delay TR_Read Specific Signal Delay->TR_Read

Caption: TR-FRET incorporates a time delay (Cluster 1) allowing thiazole autofluorescence to decay, unlike standard fluorescence (Cluster 0).

Part 3: Detailed Experimental Protocol

Target: Generic Serine/Threonine Kinase (e.g., CDK2). Detection: Europium-labeled antibody (Donor) + AlexaFluor 647-labeled tracer (Acceptor).

Reagents
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Mix: Eu-Anti-His Antibody (2 nM) + Kinase Tracer 236 (50 nM).

  • Controls:

    • High Control (HC): Enzyme + DMSO (No Inhibitor) = 0% Inhibition.

    • Low Control (LC): No Enzyme (or excess Staurosporine) = 100% Inhibition.

Step-by-Step Workflow
  • Dispense Compounds: Add 2.5 µL of diluted thiazole compounds (from Part 1) to a 384-well white, low-volume plate.

  • Enzyme Addition: Add 5 µL of Kinase (0.5 nM final) to all wells except Low Controls.

  • Pre-Incubation: Incubate for 10 min at RT. Critical: Allows slow-binding inhibitors to engage.

  • Reaction Start: Add 2.5 µL of ATP/Substrate Mix (at

    
    ).
    
  • Reaction Stop/Detection: After 60 min, add 10 µL of Detection Mix + 10 mM EDTA .

    • EDTA chelates Mg²⁺, stopping the kinase reaction.

  • Read: Incubate 1 hour. Read on HTS Reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).[2]

    • Emission 2: 620 nm (Donor).

Data Calculation

Calculate the Ratio (


):


Calculate % Inhibition:



Part 4: Hit Validation & Triage (The "PAINS" Filter)

Thiazoles are frequent "aggregators." They form colloids that sequester enzymes, looking like inhibitors. You must validate hits using a detergent-sensitivity test.

Validation Logic Diagram

Triage_Workflow Primary Primary Screen Hit (>50% Inhibition) Reconfirm Re-test in Triplicate Primary->Reconfirm Decision1 Reproducible? Reconfirm->Decision1 Detergent_Test Detergent Sensitivity Test (+ 0.01% Triton X-100) Decision1->Detergent_Test Yes Discard Discard Decision1->Discard No Comparison Compare IC50 Values Detergent_Test->Comparison True_Hit True Binder (IC50 Unchanged) Comparison->True_Hit No Shift Artifact Aggregator/PAINS (IC50 Shifts > 3x) Comparison->Artifact Shift Observed

Caption: Triage workflow to distinguish true thiazole binders from aggregation artifacts using detergent sensitivity.

The "Detergent Shift" Protocol
  • Select hits from the primary screen.[3]

  • Run two parallel Dose-Response Curves (DRC):

    • Condition A: Standard Assay Buffer (0.01% Brij-35).

    • Condition B: High Detergent Buffer (0.1% Triton X-100 ).

  • Analysis:

    • If the compound is a true inhibitor, the

      
       will remain constant.
      
    • If the compound is an aggregator, the increased detergent will disrupt the colloid, causing the

      
       to increase significantly (loss of potency) or disappear.
      
References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link (Standard Z-Factor definition).

  • Baell, J. B., & Holloway, G. A. (2010).[4][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4][6] Journal of Medicinal Chemistry. Link (Definitive guide on PAINS/Interference).

  • Dahlin, J. L., et al. (2015).[7] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Link (Specifics on aggregation and thiol reactivity).

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Kinase Assay Validation. Link (Protocol grounding for TR-FRET).

  • Zhang, Z., et al. (2020).[8][9] 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. Link (Thiazole scaffold context).

Sources

Scale-up Synthesis of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Industrial Significance of a Versatile Heterocycle

Ethyl 2-aminothiazole-4-carboxylate is a pivotal intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its structural motif is a cornerstone in the synthesis of a wide array of bioactive molecules, including antibacterial, anti-inflammatory, and antitumor agents.[3][4] The burgeoning demand for novel therapeutics has consequently amplified the need for robust, scalable, and economically viable methods for the production of this key building block.[5]

This guide provides a comprehensive overview of the scale-up synthesis of ethyl 2-aminothiazole-4-carboxylate, addressing the critical challenges encountered when transitioning from laboratory-scale procedures to industrial production. We will delve into the intricacies of the widely employed Hantzsch thiazole synthesis, offering a detailed, field-proven protocol. Furthermore, we will explore an alternative, patented synthesis route, presenting a comparative analysis to aid in process selection for industrial applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical guidance and actionable protocols.

Synthetic Strategies for Industrial Production

The industrial synthesis of ethyl 2-aminothiazole-4-carboxylate predominantly relies on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6][7] However, alternative routes have been developed to address some of the limitations of the traditional approach, such as the use of hazardous materials and the generation of waste streams.

Primary Industrial Route: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[6] In the case of ethyl 2-aminothiazole-4-carboxylate, the reactants are ethyl bromopyruvate and thiourea.[3]

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. Understanding this mechanism is crucial for optimizing reaction conditions and controlling impurity formation.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Ethyl Bromopyruvate Ethyl Bromopyruvate Thiouronium Salt Thiouronium Salt Ethyl Bromopyruvate->Thiouronium Salt Nucleophilic Attack Thiourea Thiourea Thiourea->Thiouronium Salt Cyclized Intermediate Cyclized Intermediate Thiouronium Salt->Cyclized Intermediate Intramolecular Cyclization Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Cyclized Intermediate->Ethyl 2-aminothiazole-4-carboxylate Dehydration

Caption: The reaction pathway of the Hantzsch synthesis for ethyl 2-aminothiazole-4-carboxylate.

Alternative Industrial Route: A Patented Approach

A patented method discloses the synthesis of ethyl 2-aminothiazole-4-carboxylate from ethyl 2-azidoacrylate and potassium thiocyanate, catalyzed by an inorganic salt such as ferrous sulfate.[1] This approach is claimed to offer high yields, lower production costs, and reduced environmental pollution.[1]

Scale-up Protocol: From Lab Bench to Production Plant

Scaling up the Hantzsch synthesis requires careful consideration of several factors that are often negligible at the laboratory scale. These include heat management, reagent addition rates, mixing efficiency, and product isolation techniques.

Experimental Workflow for Industrial Scale Synthesis

industrial_workflow start Start reagent_prep Reagent Preparation & Charging start->reagent_prep reaction Controlled Reaction (Temperature & Addition Monitoring) reagent_prep->reaction workup Reaction Quench & Product Precipitation reaction->workup isolation Filtration & Washing workup->isolation drying Drying of Crude Product isolation->drying purification Recrystallization drying->purification final_product Final Product Drying & Packaging purification->final_product qc Quality Control Analysis final_product->qc end End qc->end

Caption: A generalized workflow for the industrial production of ethyl 2-aminothiazole-4-carboxylate.

Detailed Protocol for Hantzsch Synthesis (10 kg Scale)

Materials and Equipment:

Reagent/EquipmentSpecificationQuantity
Ethyl Bromopyruvate≥95% purity11.5 kg (58.9 mol)
Thiourea≥99% purity5.3 kg (69.6 mol)
Ethanol99.9%100 L
Sodium Hydroxide2M SolutionAs required
Glass-lined Reactor250 L capacity, with reflux condenser, temperature probe, and mechanical stirrer1
Filtration UnitNutsche filter or centrifuge1
Vacuum Dryer1

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 100 L of ethanol, followed by 5.3 kg of thiourea. Stir the mixture until the thiourea is completely dissolved.

  • Controlled Addition: Begin the controlled addition of 11.5 kg of ethyl bromopyruvate to the reactor over a period of 2-3 hours. Monitor the internal temperature closely; the reaction is exothermic. Maintain the temperature between 25-30°C using a cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to 20-25°C. In a separate vessel, prepare a solution of ice-cold water (200 L). Slowly transfer the reaction mixture into the cold water with vigorous stirring.

  • Precipitation and pH Adjustment: The product will precipitate as an off-white solid. Adjust the pH of the slurry to 10 with a 2M sodium hydroxide solution to ensure complete precipitation.[3]

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge. Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved. The expected yield is 70-80%.

Protocol for Alternative Patented Synthesis (Conceptual Scale)

Materials:

ReagentSpecificationMolar Ratio
Ethyl 2-azidoacrylate1
Potassium Thiocyanate2
Ferrous Sulfate HeptahydrateCatalyst0.5
EthanolSolvent

Procedure Outline:

  • Dissolve ethyl 2-azidoacrylate, potassium thiocyanate, and ferrous sulfate heptahydrate in ethanol.[1]

  • Heat the reaction mixture to 60-80°C for 11-13 hours.[1]

  • Monitor the reaction to completion.

  • Cool the reaction mixture and isolate the product, likely through precipitation and filtration.

  • Purify the crude product by recrystallization from ethanol.[1]

Process Optimization and Scale-up Challenges

Heat Management in Exothermic Reactions

The Hantzsch synthesis is an exothermic reaction, and efficient heat removal is critical to prevent thermal runaway, especially on a large scale.[8] The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging.[9]

Control Strategies:

  • Controlled Reagent Addition: Slow, controlled addition of the limiting reagent (ethyl bromopyruvate) is essential to manage the rate of heat generation.

  • Efficient Cooling Systems: The use of jacketed reactors with a high-performance heat transfer fluid is necessary.

  • Continuous Flow Reactors: For very large-scale production, continuous flow reactors offer superior heat transfer and safety profiles compared to batch reactors.[9]

Impurity Profile and Control

Potential impurities in the final product can arise from side reactions or unreacted starting materials. Common impurities may include unreacted thiourea, byproducts from the decomposition of ethyl bromopyruvate, and over-alkylation products.

Mitigation Strategies:

  • Stoichiometry Control: Precise control of the molar ratio of reactants can minimize unreacted starting materials.

  • Temperature Control: Maintaining the optimal reaction temperature can reduce the formation of degradation products.

  • Purification: An efficient recrystallization step is crucial for achieving high purity. The choice of solvent for recrystallization (e.g., ethanol) is critical.

Analytical Quality Control

Robust analytical methods are essential to ensure the quality and consistency of the final product.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities. An HPLC-UV method is often suitable.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) For the identification of unknown impurities and for method development.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
Melting Point Analysis As a preliminary indicator of purity.

Safety Considerations for Industrial Production

Hazard Identification:

  • Ethyl Bromopyruvate: Is a lachrymator and is corrosive. Handle with extreme care in a well-ventilated area.

  • Thiourea: May have long-term health effects.

  • Ethanol: Is a flammable solvent.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • In a large-scale setting, respiratory protection may be necessary.

Handling and Storage:

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.

  • Ground all equipment to prevent static discharge when handling flammable solvents.

Conclusion

The scale-up synthesis of ethyl 2-aminothiazole-4-carboxylate presents a series of challenges that can be effectively managed through a thorough understanding of the reaction chemistry, careful process design, and stringent quality control. The Hantzsch synthesis remains a viable and widely used method for industrial production. By implementing the protocols and considering the scale-up challenges outlined in this guide, researchers and production chemists can achieve a safe, efficient, and reproducible manufacturing process for this important pharmaceutical intermediate. The exploration of alternative, greener synthetic routes, such as the patented method described, will continue to be an area of interest for further process optimization and sustainability in the chemical industry.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Retrieved from [Link]

  • Global Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market Growth 2026-2032. (2026, January 15). Retrieved from [Link]

  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (2000, May 11). Retrieved from [Link]

  • CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl) - Google Patents. (n.d.).
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC - PubMed Central. (2019, September 14). Retrieved from [Link]

  • (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - ResearchGate. (2019, September 4). Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (2022, June 1). Retrieved from [Link]

  • Ethyl 2-Amino-1,3-thiazole-4-carboxylate | CAS 5398-36-7 - Veeprho. (n.d.). Retrieved from [Link]

  • Local and overall heat transfer of exothermic reactions in microreactor systems. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). Retrieved from [Link]

  • Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Is Set To Reach XXX million By 2034, Growing At A CAGR Of XX - Data Insights Market. (2026, January 13). Retrieved from [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26). Retrieved from [Link]

  • Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™. (2024, November 13). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-Aminothiazole-4-carboxylate in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Antifungal Discovery

The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health. This reality necessitates a departure from incremental improvements to existing drug classes and a move towards the exploration of novel chemical scaffolds. Within this landscape, the 2-aminothiazole moiety has distinguished itself as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2]

Ethyl 2-aminothiazole-4-carboxylate is a particularly valuable starting material in this context. It is a versatile bifunctional molecule, featuring a nucleophilic 2-amino group and a C4-ester group, both of which serve as strategic handles for molecular elaboration.[3][4] This guide provides an in-depth exploration of its application, focusing on the synthetic strategies and experimental protocols used to generate novel antifungal candidates.

The Rationale: Why Thiazoles Target Fungi

The efficacy of many thiazole-based antifungals stems from their ability to disrupt the integrity of the fungal cell membrane.[5] The primary molecular target is lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme (CYP51).[6][7][8] This enzyme catalyzes a key step in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.

By inhibiting CYP51, thiazole derivatives trigger a cascade of detrimental effects:

  • Ergosterol Depletion: The fungal membrane becomes deprived of its essential structural component.

  • Toxic Sterol Accumulation: The buildup of lanosterol and other 14α-methylated sterol precursors alters membrane fluidity and permeability.[6]

This dual-pronged assault compromises essential membrane-bound enzyme functions, disrupts cellular transport, and ultimately leads to fungal cell death.[5][6]

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action cluster_membrane Fungal Cell Integrity Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) DisruptedMembrane Disrupted Membrane & Cell Death Lanosterol->DisruptedMembrane Accumulation Disrupts Membrane Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Healthy Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity Thiazole Thiazole Antifungal Agent Thiazole->Lanosterol Inhibits Synthetic_Workflow cluster_derivatives Synthetic Diversification Pathways start Ethyl 2-aminothiazole-4-carboxylate reagent1 Aldehyde / Ketone (cat. Acid) start->reagent1 reagent2 Acyl Chloride / Sulfonyl Chloride start->reagent2 reagent3 Isothiocyanate / Hydrazine derivative start->reagent3 Schiff_Bases Schiff Bases Antifungal_Screening Antifungal Screening (MIC/MFC Assays) Schiff_Bases->Antifungal_Screening Amides Amides / Sulfonamides Amides->Antifungal_Screening Hydrazones Hydrazones / Thioureas Hydrazones->Antifungal_Screening reagent1->Schiff_Bases reagent2->Amides reagent3->Hydrazones

Caption: Key synthetic pathways from ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocol: Synthesis of a Schiff Base Derivative Library

This protocol details a robust and scalable method for synthesizing a library of ethyl 2-(arylideneamino)thiazole-4-carboxylate derivatives.

Materials and Reagents
  • Ethyl 2-aminothiazole-4-carboxylate (≥98% purity)

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq., e.g., 1.72 g, 10 mmol) in absolute ethanol (30-40 mL).

  • Reagent Addition: To this solution, add the corresponding substituted aldehyde (1.0 eq., 10 mmol) followed by 3-4 drops of glacial acetic acid.

    • Causality Insight: Glacial acetic acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the 2-amino group of the thiazole.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., in a 3:1 petroleum ether:ethyl acetate mobile phase). [3]The consumption of the starting material and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath. The product will often crystallize or precipitate out of solution. If no crystals form, slowly add cold distilled water until the solution becomes turbid, then allow it to stand.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol or a hexane/ethanol mixture to remove impurities.

    • Self-Validation: The purity of the crude product should be re-assessed by TLC. If significant impurities remain, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is required until a single spot is observed on the TLC plate.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. [3]For example, the formation of the imine is confirmed by a characteristic C=N stretch in the IR spectrum (approx. 1610-1620 cm⁻¹) and the appearance of a singlet for the imine proton (H-C=N) in the ¹H NMR spectrum (approx. 9.5 ppm). [3]

Biological Evaluation: Quantifying Antifungal Efficacy

The synthesized thiazole derivatives must be systematically evaluated to determine their antifungal potential. The standard method for this is the broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination
  • Strain Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Cryptococcus neoformans) in RPMI-1640 medium.

  • Compound Dilution: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus only), negative (medium only), and drug controls (e.g., Fluconazole).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. [9][10]6. MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the clear wells (at and above the MIC) and plate onto Sabouraud Dextrose Agar. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation. [9]

Data Presentation and Structure-Activity Relationship (SAR)

The results from the screening of a library of derivatives are best presented in a tabular format. This allows for the direct comparison of activities and the elucidation of structure-activity relationships (SAR).

Table 1: Antifungal Activity of Hypothetical Thiazole Derivatives against C. albicans

Compound IDR-Group (at C2-imine)MIC (µg/mL)MFC (µg/mL)Lipophilicity (LogP)
EATC (Starting Material)>128>1281.2
2a Phenyl32643.5
2b 4-Chlorophenyl8164.1
2c 4-Methoxyphenyl16323.4
2d 2,4-Dichlorophenyl484.6
Fluconazole (Reference Drug)8320.5

This is illustrative data.

Field Insight: From the hypothetical data in Table 1, a clear SAR emerges. The introduction of electron-withdrawing, lipophilic groups (e.g., chlorine) on the phenyl ring enhances antifungal activity (compare 2a vs. 2b and 2d). This suggests that lipophilicity plays a crucial role in the compound's ability to penetrate the fungal cell membrane and interact with its target.[9][10]

Conclusion

Ethyl 2-aminothiazole-4-carboxylate is a cornerstone synthetic precursor for the development of novel antifungal agents. Its straightforward derivatization via the 2-amino group allows for the rapid generation of diverse chemical libraries. By combining rational synthetic design with systematic biological screening, researchers can leverage this scaffold to identify lead compounds with potent activity against clinically relevant and drug-resistant fungal pathogens. The protocols and strategies outlined in this guide provide a validated framework for initiating and advancing such drug discovery programs.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Agriculture and Agribusiness.
  • Various Authors. (n.d.). Synthesis and Antifungal Activity of Some Thiazole Derivatives.
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6951–6965. ([Link])

  • BenchChem. (2025).
  • Anwar, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. ([Link])

  • Ghiurca, E. L., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(18), 3381. ([Link])

  • Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. ()
  • Lima, L. M., et al. (n.d.).
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. ([Link])

  • Carradori, S., et al. (2016). Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida. Expert Opinion on Drug Discovery, 11(2), 137-148. ([Link])

  • Singh, U. P., et al. (2012). Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. Journal de Mycologie Médicale, 22(2), 147-154. ([Link])

  • Wang, S., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(9), 13831–13845. ([Link])

  • Badade, S. S., et al. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. ([Link])

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. ()
  • Anwar, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. ([Link])

  • Al-Masoudi, W. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Delivery Technology, 12(1), 241-249. ()
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem. ([Link])

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. ()
  • Zhang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1-17. ([Link])

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Troubleshooting & Optimization

Purification techniques for ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Ticket ID: #THZ-PUR-001 Subject: Purification & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Product Profile & Chemical Context

Compound: Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate Critical Structural Note: Do not confuse this with the commercially common Ethyl 2-aminothiazole-4-carboxylate.[1][2] Your molecule contains a 1-aminoethyl side chain.[1][2]

  • Implication: The amine is aliphatic, not aromatic.[2] It is significantly more basic (

    
    ) than the aromatic analog (
    
    
    
    ).[1][2]
  • Handling Risk: The primary aliphatic amine is prone to forming carbamates upon exposure to atmospheric

    
     and is susceptible to oxidation.[1][2] The ethyl ester is sensitive to hydrolysis under strongly basic conditions.[2]
    

Module 1: The "Sticky Oil" Syndrome (Acid-Base Extraction)[1][2]

User Issue: "My crude product is a dark, viscous oil that won't crystallize. I tried extracting it, but the yield is low."

Diagnosis: The aliphatic amine requires a higher pH to "free base" than aromatic amines.[1][2] However, the ethyl ester is labile.[2] If you basify to pH 12+ to extract the amine, you risk hydrolyzing the ester to the carboxylic acid (which stays in the water).[2] If you don't basify enough (pH < 9), the amine remains protonated (water-soluble) and won't extract into the organic layer.[2]

The Protocol (Back-Extraction Technique): This method uses the basicity of the amine to separate it from neutral impurities (unreacted haloketones) and acidic byproducts.[2]

  • Dissolution: Dissolve crude residue in 1N HCl (approx. 10 mL per gram). Check that pH < 2.[2][3]

  • Wash (Impurity Removal): Extract the acidic aqueous layer with DCM (Dichloromethane) or EtOAc (

    
    ).[1][2]
    
    • Logic: The product is protonated (salt form) and stays in the water.[2] Neutral/Acidic impurities move to the organic layer.[2] Discard the organic layer. [1]

  • Basification (The Critical Step):

    • Cool the aqueous layer to

      
       (Ice bath).
      
    • Slowly add Saturated

      
        or 2N NaOH  dropwise.[1][2]
      
    • Target pH: Adjust to pH 10.0 – 10.5 . Do not exceed pH 11 to protect the ester.[2]

  • Extraction: Immediately extract with DCM/Isopropanol (9:1) (

    
    ).
    
    • Why Isopropanol? It helps solvate the polar amine and breaks emulsions.[2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .

Visualization: Acid-Base Workflow

ExtractionLogic Fig 1. Back-extraction logic for amino-ester protection. Crude Crude Reaction Mixture AcidSol Dissolve in 1N HCl (pH < 2) Crude->AcidSol Wash Wash with DCM AcidSol->Wash Split1 Phase Separation Wash->Split1 OrgWaste Organic Phase (Neutral Impurities) DISCARD Split1->OrgWaste  Top/Bottom* AqPhase Aqueous Phase (Product as Salt) Split1->AqPhase  Product Layer BaseStep Basify to pH 10 (Cold Na2CO3) AqPhase->BaseStep Extract Extract with DCM:IPA (9:1) BaseStep->Extract Final Concentrate Organic (Purified Free Base) Extract->Final

Module 2: Chromatography Troubleshooting

User Issue: "The compound streaks badly on TLC and elutes as a broad tail on the column."

Diagnosis: The primary aliphatic amine interacts strongly with the acidic silanol groups (


) on standard silica gel.[1][2] This causes "tailing" and poor resolution.[2][4]

Troubleshooting Guide:

MethodSolvent SystemModifier (Crucial)Suitability
Standard Silica DCM : MeOH (95:5 to 90:[1][2]10)1% Triethylamine (TEA) or 1%

High. Pre-wash column with modifier to deactivate silica.[1][2]
Amino-Silica Hexane : EtOAcNone neededExcellent. Expensive, but eliminates tailing without additives.[1][2]
Reverse Phase (C18) Water : Acetonitrile0.1% Formic AcidGood. Product elutes as formate salt.[1][2] Requires lyophilization.[2]

Expert Tip: If using Standard Silica, perform a "Slurry Deactivation" :

  • Mix silica gel with the starting solvent containing 1% TEA.[2]

  • Pour into column.[2]

  • Flush with 2 column volumes of solvent before loading your sample.[2]

  • This caps the acidic sites, allowing the amine to elute as a sharp band.[2]

Module 3: Solidification Strategy (Salt Formation)

User Issue: "I need a stable solid for storage, but the free base remains an oil."

Solution: Convert the chiral amine into a salt.[1][2] This not only creates a solid but also purifies the compound via crystallization, rejecting impurities that don't fit the crystal lattice.[2]

Recommended Salts:

  • Hydrochloride (HCl):

    • Dissolve free base in anhydrous Diethyl Ether or Dioxane .[1][2]

    • Add 4M HCl in Dioxane dropwise at

      
      .
      
    • Result: White precipitate.[1][2][3] Highly hygroscopic—store in desiccator.

  • Oxalate:

    • Dissolve free base in Ethanol .[1][2]

    • Add 1 equivalent of Oxalic Acid dissolved in warm Ethanol.[1][2]

    • Cool slowly.[1][2][3]

    • Result: Often forms well-defined needles; less hygroscopic than HCl.[1][2]

Decision Matrix: Purification Route

DecisionTree Fig 2. Decision matrix for purification methodology. Start Crude Product State Check Major Impurities? Start->Check Thioamide Unreacted Thioamide Check->Thioamide Hantzsch Byproducts Clean Relatively Clean (>80%) Check->Clean Minor impurities Action1 Acid-Base Extraction (Module 1) Thioamide->Action1 Action2 Salt Formation (HCl/Oxalate) Clean->Action2 Best for Storage Action3 Column w/ 1% TEA (Module 2) Clean->Action3 If Oil Req. Action1->Action2 If Solid Req.

Module 4: Stability & Storage FAQs

Q: Why did my white solid turn yellow overnight? A: Primary amines are susceptible to oxidation.[1][2] The "yellowing" is likely N-oxide formation or degradation of the thiazole ring.[2]

  • Fix: Store under Argon/Nitrogen at

    
    .
    

Q: My NMR shows a new peak at ~160 ppm (Carbon) or broad signals? A: You likely formed a Carbamate .[1][2]

  • 
    .[1][2]
    
  • Fix: The free base absorbs

    
     from the air.[1][2] Repurify by washing with dilute base (Module 1) or convert to the HCl salt immediately, which is immune to 
    
    
    
    .[2]

Q: Can I use NaOH for the workup? A: Use Caution. While the thiazole ring is stable, the ethyl ester at position 4 is sensitive.[1] Prolonged exposure to strong bases (NaOH, KOH) especially with heat will hydrolyze the ester to the carboxylic acid (Zwitterion formation), making extraction impossible.[2] Use


 or 

whenever possible.[2]

References

  • Hantzsch Thiazole Synthesis Mechanism & Workup

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p.735 (1955); Vol. 25, p.35 (1945).[2]

    • Relevance: Foundational procedure for aminothiazole construction and basic workup strategies.[2][5]

    • Link:[1][2]

  • Purification of Amines on Silica Gel

    • Source: Journal of Organic Chemistry, "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution".[2]

    • Relevance: Defines the "Flash Chromatography" standard and the necessity of amine modifiers (TEA) for basic compounds.
    • Link: [J. Org.[1][2][6] Chem. 1978, 43, 14, 2923–2925]([Link]2]

  • Stability of Thiazole Esters

    • Source: The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives.[2][3][6][7][8]

    • Relevance: Discusses the hydrolytic stability of thiazole-4-carboxyl
    • Link:[1][2]

Sources

Technical Support Center: Synthesis of 2-Aminothiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [ONLINE] Ticket Queue: OPEN Subject: Troubleshooting Side Reactions in Hantzsch Thiazole Synthesis Assigned Specialist: Senior Application Scientist

System Overview & Core Chemistry

Welcome to the technical support hub for the synthesis of ethyl 2-aminothiazole-4-carboxylate . This synthesis is a classic application of the Hantzsch Thiazole Synthesis , involving the condensation of an


-haloketone (ethyl bromopyruvate) with a thioamide (thiourea).

While theoretically robust, this reaction is prone to specific "failure modes" driven by the instability of the starting material and the amphoteric nature of the product. This guide treats the synthesis as a logic gate system: if the inputs (reagents) or process conditions (kinetics) are flawed, the output (yield/purity) will trigger specific error codes (side reactions).

The "Happy Path" Mechanism
  • Nucleophilic Attack: Thiourea sulfur attacks the

    
    -carbon of ethyl bromopyruvate.
    
  • Cyclization: Nitrogen attacks the ketone carbonyl.[1]

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

Visualizing the Failure Points

The following diagram maps the reaction pathway and identifies exactly where side reactions (Error Codes) occur.

HantzschFailureAnalysis node_start Ethyl Bromopyruvate (Reagent) node_inter1 S-Alkylated Intermediate node_start->node_inter1 + Thiourea (SN2 Attack) node_poly Error 1: Polymerization (Dark Tars) node_start->node_poly Acid/Heat (Self-Condensation) node_thiourea Thiourea node_thiourea->node_inter1 node_dimer Error 2: Oxidative Dimerization node_thiourea->node_dimer O2/Oxidants (Disulfide formation) node_product 2-Aminothiazole-4-carboxylate (Target) node_inter1->node_product Cyclization & Dehydration (-H2O) node_hydro Error 3: Ester Hydrolysis node_product->node_hydro High pH Workup (Saponification)

Caption: Mechanistic pathway highlighting critical failure points: Reagent polymerization (Error 1), Thiourea oxidation (Error 2), and Workup hydrolysis (Error 3).

Support Modules: Troubleshooting & Protocols

Module A: The "Black Tar" Issue (Input Integrity)

Symptom: The reaction mixture turns black/dark brown immediately or deposits an amorphous sludge. Diagnosis: Polymerization of Ethyl Bromopyruvate.[2]

Technical Insight: Ethyl bromopyruvate is an unstable lachrymator. Upon storage, it degrades to release HBr. This autocatalytic process promotes aldol-like self-condensation of the pyruvate backbone, leading to dark polymers ("Hantzsch Tars") before the thiourea can react.

Corrective Protocol (Self-Validating):

  • Reagent Check: Inspect the ethyl bromopyruvate.[3][4] If it is dark orange/brown or fuming heavily, it is compromised.

  • Purification: Distill under vacuum (approx. 85-90°C at 10 mmHg) immediately before use.

  • Scavenging: Add the ethyl bromopyruvate dropwise to the thiourea solution (not vice versa). This ensures thiourea is always in excess, trapping the alkyl halide before it can self-react.

Module B: The "Missing Precipitate" (Process Control)

Symptom: Reaction completes (by TLC), but no solid forms upon cooling. Diagnosis: Product trapped as soluble Hydrobromide Salt.

Technical Insight: The Hantzsch reaction generates HBr as a byproduct. The 2-aminothiazole product is basic and will form a water-soluble hydrobromide salt (


).

Corrective Protocol:

  • Neutralization: After reflux, cool the mixture.

  • pH Adjustment: Slowly add saturated aqueous Sodium Acetate (NaOAc) or 5% Sodium Carbonate (

    
    ).
    
  • Endpoint: Monitor pH. Stop at pH 7-8 .

    • Risk: Going to pH > 10 risks Error 3 (Hydrolysis) , converting your ethyl ester into the carboxylic acid (which is water-soluble and won't precipitate).

Module C: Impurity Profile (Regioselectivity & Oxidation)

Symptom: TLC shows multiple spots; Melting point is depressed.

Data Table: Common Impurities

Impurity TypeOriginPrevention Strategy
Formamidine Disulfide Oxidative dimerization of thiourea.Degas solvents; perform under

atmosphere.
Linear Adducts Incomplete cyclization.Ensure reflux is vigorous (dehydration requires energy); use anhydrous Ethanol.
3-Substituted Isomer Regioselectivity error (N-alkylation vs S-alkylation).Rare with unsubstituted thiourea. More common if using N-methylthiourea. Maintain neutral conditions.
2-Aminothiazole-4-carboxylic acid Hydrolysis of the ethyl ester.Avoid strong bases (NaOH/KOH) during workup. Use NaOAc.

Validated Experimental Workflow

This protocol is designed to minimize the side reactions described above.

Reagents:

  • Ethyl Bromopyruvate (1.0 equiv, Freshly Distilled)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)[5]

Step-by-Step Guide:

  • Preparation: Dissolve Thiourea (1.1 equiv) in absolute Ethanol (5 mL/mmol).

    • Validation: Solution should be clear. If cloudy, heat gently until dissolved.

  • Addition: Add Ethyl Bromopyruvate (1.0 equiv) dropwise over 10 minutes at room temperature.

    • Why? Prevents high local concentration of the halide, reducing polymerization risk.

  • Reaction: Heat to reflux for 1.5 - 2.0 hours.

    • Monitor: Check TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting halide (high

      
      ) and appearance of a fluorescent spot (product).
      
  • Isolation (The Critical Step):

    • Cool to room temperature.[1][6][7][8][9] A precipitate may form (the HBr salt).

    • Pour the mixture into 10x volume of ice water.

    • Neutralize: Add saturated NaOAc solution dropwise with stirring until pH

      
       8.
      
    • Observation: A white/pale yellow solid (the free base) should precipitate immediately.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

FAQ: Rapid Fire Troubleshooting

Q: My product is red/orange instead of white/yellow. Is it ruined? A: Not necessarily. The color often comes from trace amounts of polymerized bromopyruvate trapped in the crystal lattice. Recrystallize from ethanol with a small amount of activated charcoal to remove the color.

Q: Can I use water as a solvent instead of ethanol? A: Yes. This is a "Green Chemistry" modification. However, the reaction is heterogeneous (emulsion). You must ensure vigorous stirring. The product often precipitates directly as the free base if the concentration is high enough, but yields can be slightly lower due to hydrolysis risks.

Q: I see a spot on TLC that doesn't move (


). What is it? 
A:  This is likely the hydrobromide salt of your product or the hydrolyzed carboxylic acid derivative. Ensure your TLC sample is neutralized (add a drop of triethylamine to the sample vial) to see the true migration of the free base.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • BenchChem. (2025).[6][7][8] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols". Technical Protocols.

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis".

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity". Journal of the Chemical Society, Perkin Transactions 1, 639-643.[10]

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using silica-supported reagents". Tetrahedron Letters, 49(2), 305-309.

Sources

Optimization of reaction conditions for derivatizing ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-5398-OPT Subject: Optimization of Reaction Conditions for Ethyl 2-aminothiazole-4-carboxylate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Scaffold Paradox

You are likely here because Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is behaving deceptively. Structurally, it appears to be a simple aromatic amine. Experimentally, it is a deactivated amidine-like system .

The electron-withdrawing ester at C4, combined with the inherent electron-deficiency of the thiazole ring, renders the C2-amine significantly less nucleophilic than a standard aniline. Furthermore, the N3 nitrogen in the ring can compete for electrophiles under specific conditions, leading to regioselectivity issues.

This guide addresses the three most common "failure modes" reported by our users: stalled acylation , failed hydrolysis , and diazotization decomposition .

Module A: The "Dead" Amine (Acylation & Coupling)

User Issue:

"I am trying to couple a carboxylic acid to the C2-amine using EDC/NHS or standard amide coupling, but I am recovering >90% starting material."

Technical Diagnosis:

The C2-amine lone pair is delocalized into the thiazole ring. Its pKa is approximately 5.3, making it a poor nucleophile. Standard carbodiimide couplings (EDC/DCC) often fail to generate an active ester powerful enough to overcome this energy barrier before the active ester hydrolyzes.

Optimized Protocol: The "Activation Overdrive" Method

You must move from "mild" activation to "high-energy" activation.

Recommended Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine.

  • Solvent: DMF (Anhydrous). DCM is often too non-polar for the zwitterionic intermediates.

Step-by-Step Protocol:

  • Activation: Dissolve your Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT.[1][2] Color change to yellow/orange is normal.

  • Addition: Add Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) directly to the activated acid mixture.

  • The "Kick": If no reaction occurs after 2 hours, add DMAP (0.1 equiv) .

    • Why? DMAP acts as a nucleophilic catalyst, transferring the acyl group more effectively than the HATU-active ester alone.

  • Temperature: Heat to 50–60°C . Do not exceed 80°C to avoid racemization of the coupling partner or thermal decomposition.

Alternative (If HATU fails): Convert your acid to the Acid Chloride using SOCl₂ or Oxalyl Chloride, then react with the amine in Pyridine (solvent and base).

Visual Troubleshooting: Coupling Decision Tree

AcylationLogic Start Start: Amide Coupling CheckAcid Is the Acid Sensitive? Start->CheckAcid Sensitive Use HATU / DIPEA / DMF Temp: 50°C CheckAcid->Sensitive Yes (Chiral/Complex) Robust Can you make Acid Chloride? CheckAcid->Robust No CheckYield Yield < 20%? Sensitive->CheckYield Robust->Sensitive No AcidCl Convert to R-COCl Solvent: Pyridine Temp: 0°C -> RT Robust->AcidCl Yes Success Isolate Product AcidCl->Success AddDMAP Add 10 mol% DMAP (Nucleophilic Catalysis) CheckYield->AddDMAP Yes CheckYield->Success No AddDMAP->Success

Figure 1: Decision logic for overcoming low nucleophilicity of the C2-amine.

Module B: The "Fragile" Ester (Saponification)

User Issue:

"I tried hydrolyzing the ester with NaOH in Methanol/Water, but I'm getting a complex mixture or degradation."

Technical Diagnosis:

While the ester is electrophilic, the thiazole ring is sensitive to ring-opening under harsh basic conditions (high pH + heat). Furthermore, the resulting carboxylate salt (Lithium/Sodium) often has drastically different solubility than the starting material, leading to encapsulation of unreacted material in precipitates.

Optimized Protocol: The Lithium Advantage

Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium is a "hard" cation that coordinates tightly with the carbonyl oxygen, accelerating hydrolysis without requiring excessive heating or pH extremes [1].[3]

Protocol:

  • Solvent System: THF:Water (3:1). THF is crucial to solubilize the organic starting material.

  • Stoichiometry: LiOH (2.5 equiv).

  • Temperature: 0°C to Room Temperature. Avoid reflux.

  • Workup (Critical):

    • The product is an amino-acid (zwitterion).

    • Acidify carefully to pH ~4-5 (Isoelectric point vicinity).

    • The product will likely precipitate. Do not extract with DCM (it won't go in). Extract with n-Butanol or Ethyl Acetate if precipitation doesn't occur.

Module C: Sandmeyer & Halogenation (Diazotization)

User Issue:

"I need to convert the amine to a Bromide/Chloride, but the diazonium salt decomposes before I can add the copper salt."

Technical Diagnosis:

Thiazole diazonium salts are notoriously unstable in aqueous acid (traditional NaNO₂/HCl conditions). They undergo rapid hydrolysis to the alcohol (thiazolinone) or polymerization.

Optimized Protocol: Anhydrous Diazotization

You must exclude water. Use Alkyl Nitrites (t-Butyl Nitrite) in organic solvent (Acetonitrile) [2].

Protocol (Bromination Example):

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Mixture: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) and CuBr₂ (1.5 equiv) in anhydrous Acetonitrile (MeCN).

  • Initiation: Add t-Butyl Nitrite (1.5 equiv) dropwise at Room Temperature.

    • Note: Evolution of N₂ gas will be observed.

  • Reaction: Stir at RT for 1-2 hours. If sluggish, heat to 40°C.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove Copper salts), then Brine.

Visual Troubleshooting: Sandmeyer Pathway

Sandmeyer Input 2-NH2 Thiazole MethodA Aqueous NaNO2/HCl Input->MethodA Avoid MethodB Anhydrous t-BuONO/MeCN Input->MethodB Recommended ResultA Hydrolysis (OH) (FAILURE) MethodA->ResultA ResultB Diazo Intermediate (Transient Species) MethodB->ResultB FinalProd 2-Halo Thiazole (High Yield) ResultB->FinalProd Radical Subst. CuHalide CuBr2 or CuCl2 CuHalide->ResultB Present in solution

Figure 2: Comparison of aqueous vs. anhydrous diazotization pathways.

Module D: Solubility & Physical Data

Users often lose yield during workup because they misjudge the solubility profile of the core scaffold.

Solubility Table (at 25°C)

SolventSolubility RatingUsage Note
Water InsolublePrecipitator for crude product.
DCM Low/ModeratePoor for extraction if the molecule is polar/zwitterionic.
Ethyl Acetate ModerateGood for extraction of neutral ester.
Methanol/Ethanol HighGood for recrystallization.
DMF/DMSO Very HighPreferred reaction solvents.
Hexane/Ether InsolubleUse to crash out product from DMF.

References

  • Lithium Hydroxide Saponification Specificity

    • Source: Reddit Chemistry / General Organic Synthesis Consensus. "Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester?"
    • Context: Li+ coordinates with the carbonyl oxygen (Lewis acid activation) and stabilizes the tetrahedral intermediate, often allowing milder conditions than Na+ or K+.
    • URL:

  • Sandmeyer Reaction on Aminothiazoles

    • Source: PubMed Central (PMC). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts."
    • Context: Describes the failure of aqueous conditions and the success of the t-butyl nitrite/MeCN/CuX2 system.
    • URL:

  • General Reactivity & Synthesis

    • Source: ChemicalBook / PubChem Data.[4]

    • Context: Physical properties, melting points (178-182°C), and basic Hantzsch synthesis references.
    • URL:

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) before handling.

Sources

Technical Support Center: Solubility Optimization for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Thiazole Paradox." Thiazole scaffolds are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib, Bleomycin) due to their ability to form hydrogen bonds and pi-stacking interactions with target proteins. However, these same properties—planarity and lipophilicity—often render them insoluble in aqueous biological buffers.

This guide moves beyond basic "add more DMSO" advice. We will explore the physicochemical root causes of thiazole insolubility and provide field-proven, self-validating protocols to rescue your biological data.

Diagnostic Module: Is Solubility Ruining Your Assay?

Before altering your protocol, confirm that solubility is the culprit. Thiazole compounds often exhibit Kinetic Solubility issues, meaning they dissolve in organic stock (DMSO) but "crash out" upon dilution into aqueous media.

The Solubility Decision Tree

Use this logic flow to diagnose the specific nature of your failure mode.

SolubilityDiagnosis start Observation: Erratic Assay Data check_turbidity Step 1: Visual/Nephelometric Inspection (Is it cloudy?) start->check_turbidity turbid_yes Yes: Macroscopic Precipitation check_turbidity->turbid_yes Precipitate visible turbid_no No: Solution appears clear check_turbidity->turbid_no Clear diagnosis_crash Diagnosis: Thermodynamic Instability (Compound crashed out) turbid_yes->diagnosis_crash check_curve Step 2: Check Dose-Response Curve turbid_no->check_curve steep_slope Steep Slope (Hill Coeff > 2) or Bell-Shaped Curve check_curve->steep_slope flat_curve Flat/No Activity check_curve->flat_curve diagnosis_agg Diagnosis: Colloidal Aggregation (False Positive) steep_slope->diagnosis_agg diagnosis_permeability Diagnosis: Cell Permeability or Target Engagement Issue flat_curve->diagnosis_permeability

Figure 1: Diagnostic flowchart to distinguish between precipitation, colloidal aggregation, and biological inactivity.

Technical Solutions & Optimization Guides

Issue A: "The Compound Crashes Out Upon Dilution"

Root Cause: High LogP (lipophilicity) and rigid planar structure leading to rapid crystallization in aqueous buffers (PBS, DMEM).

Solution 1: The Intermediate Dilution Step

Directly piping 100% DMSO stock into the assay buffer often creates a local region of supersaturation, forcing precipitation.

  • Protocol: Instead of a 1:1000 single step, perform a 1:10 dilution into an intermediate solvent (e.g., PEG400 or Ethanol) before the final dilution into the assay buffer.

  • Why it works: This reduces the kinetic shock of the solvent exchange.

Solution 2: pH Tuning (The Ionization Switch)

Thiazoles are weakly basic (pKa of conjugate acid ~2.5, but substituted aminothiazoles can be ~5-7).

  • Strategy: If your assay tolerates it, slightly lowering the pH (e.g., from 7.4 to 7.0) can significantly increase the solubility of aminothiazoles by protonating the nitrogen [1].

  • Warning: Ensure your target protein/cell line is stable at the adjusted pH.

Issue B: "I Have Steep IC50 Curves / False Positives"

Root Cause: Colloidal Aggregation.[1][2] Thiazoles are notorious for forming promiscuous colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, leading to false inhibition [2].

Solution: The Detergent Screen

If you suspect aggregation (steep Hill slope), you must validate with a detergent.

  • Protocol: Add 0.01% - 0.1% Triton X-100 or freshly prepared Tween-80 to your assay buffer.

  • Interpretation:

    • If IC50 remains stable: True inhibition.

    • If IC50 shifts dramatically (>5-fold) or activity disappears: You had an aggregator (False Positive).

Issue C: "My Cells Die at the Required DMSO Concentration"

Root Cause: DMSO intolerance. Most cells show stress markers above 0.5% DMSO.

Solution: Cyclodextrin Encapsulation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing lipophilic compounds in cell assays without cellular toxicity [3].

Comparison of Solubilization Strategies:

StrategyMechanismProsCons
DMSO CosolventUniversal, cheapToxic to cells >0.5%; can denature enzymes
PEG-400 CosolventLower toxicity than DMSOHigh viscosity; difficult to pipette in HTS
HP-β-CD EncapsulationBiocompatible; prevents precipitationCan sequester cholesterol from cell membranes if >10mM
Albumin (BSA) Carrier ProteinPhysiologically relevantHigh non-specific binding; batch variability

Validated Experimental Protocols

Protocol 1: Kinetic Solubility by Nephelometry

This is the industry standard for determining the "usable" concentration range of your compound.

Materials:

  • Nephelometer or Plate Reader with Absorbance (600nm)

  • 96-well clear flat-bottom plate

  • Compound Stock (10mM in DMSO)[3]

Workflow:

  • Preparation: Prepare a serial dilution of your thiazole in DMSO (e.g., 10mM down to 0.1mM).

  • Induction: Transfer 2µL of each DMSO dilution into 198µL of your specific Assay Buffer (PBS, Media, etc.). Final DMSO = 1%.

  • Incubation: Shake at room temperature for 90 minutes.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600nm (Turbidity).

  • Analysis: Plot Signal vs. Concentration. The "Solubility Limit" is the inflection point where the signal rises above the solvent background.

Protocol 2: The "Detergent Sensitivity" Check (Aggregation Validation)

Mandatory for any thiazole showing enzyme inhibition.

Workflow:

  • Run your standard IC50 dose-response curve.

  • Prepare a parallel plate with the exact same conditions, but add 0.01% Triton X-100 to the assay buffer.

  • Compare Results:

    • True Inhibitor: Curves overlay perfectly.

    • Aggregator: The curve with detergent shifts to the right (lower potency) or flatlines.

Visualizing the Mechanism: Cyclodextrin vs. Aggregation

Understanding how we fix the issue is vital for experimental design.

MolecularMechanisms cluster_0 Scenario A: Aqueous Buffer (No Additives) cluster_1 Scenario B: With HP-β-Cyclodextrin T1 Thiazole Aggregate Colloidal Aggregate T1->Aggregate T2 Thiazole T2->Aggregate T3 Thiazole T3->Aggregate CD Cyclodextrin (Host) Complex Inclusion Complex (Soluble) CD->Complex Encapsulation Thiazole_Sol Thiazole (Guest) Thiazole_Sol->Complex

Figure 2: In aqueous buffer, hydrophobic thiazoles self-associate into colloids (Scenario A). Cyclodextrins provide a hydrophobic cavity, shielding the thiazole from water and preventing aggregation (Scenario B).

Frequently Asked Questions (FAQ)

Q: Can I just sonicate my solution to dissolve the precipitate? A: No. Sonication creates a metastable supersaturated solution. While it may look clear initially, the compound will likely re-precipitate during the assay incubation time, leading to highly variable data. You must improve the thermodynamic environment (via cosolvents or carriers), not just the mechanical dispersion.

Q: Why does my thiazole work in the biochemical assay but fail in the cell assay? A: This is often due to Serum Protein Binding . Thiazoles bind extensively to Albumin (BSA/HSA) in cell media (FBS). If your biochemical assay was serum-free, the free drug concentration was high. In cell media, >99% of the drug might be bound to serum, leaving insufficient free drug to enter the cell.

  • Fix: Run the assay in low-serum media (1% FBS) or calculate the free fraction using equilibrium dialysis.

Q: What is the maximum concentration of HP-β-CD I can use? A: For most cell lines, up to 10mM HP-β-CD is safe. Above this, the cyclodextrin may start extracting cholesterol from the cell membranes, affecting viability [3]. Always run a vehicle control with CD alone.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[4]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Preventing degradation of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate . This molecule presents a unique set of "chemical liabilities" due to the coexistence of a reactive primary amine, an electrophilic ester, and a sensitive chiral center adjacent to an electron-withdrawing aromatic ring.[1]

Core Directive: The Amino-Ester Paradox

Executive Summary for Researchers: The primary cause of degradation for this molecule is intermolecular aminolysis (self-condensation). As a free base, the nucleophilic amine of one molecule attacks the electrophilic ester of another, leading to dimerization (diketopiperazine formation) or linear oligomerization.[1]

Golden Rule: Never store this compound as a free base (oil/solid) for extended periods. It must be maintained as a mineral acid salt (e.g., HCl or Tosylate) or kept in solution with a proton source until the exact moment of reaction.[1]

Section 1: Critical Stability Protocols (The "Why" and "How")
Q1: My material is turning into an insoluble gum during storage. What is happening?

Diagnosis: You are likely witnessing oligomerization . Mechanism: The 1-aminoethyl group is a primary amine. In its neutral form, it attacks the ethyl ester at the 4-position of a neighboring molecule. This creates stable amide bonds, forming dimers or polymers that are often insoluble.[1] Protocol:

  • Immediate Action: Convert the free base to the Hydrochloride (HCl) salt immediately after workup.

  • Procedure: Dissolve the crude oil in anhydrous Ethanol/Et2O. Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate.

  • Validation: The HCl salt stabilizes the amine by protonation (

    
    ), removing its nucleophilicity and preventing self-attack.
    
Q2: I observe a loss of enantiomeric excess (ee%) after a standard coupling reaction. Why?

Diagnosis: Thiazole-induced Racemization . Mechanism: The chiral center (C-1 of the ethyl group) is directly attached to the C-2 position of the thiazole ring. The thiazole ring is electron-withdrawing (similar to a pyridine), which significantly increases the acidity of the benzylic-like proton at the chiral center.

  • Trigger: Use of strong bases (e.g., DBU, NaH) or even tertiary amines (TEA, DIPEA) at room temperature can deprotonate this position, leading to a planar enolate-like intermediate and subsequent racemization.[1] Protocol:

  • Base Selection: Use the mildest base possible (e.g.,

    
     or Collidine) if freeing the amine in situ.[1]
    
  • Temperature Control: Perform all deprotonation steps at -10°C to 0°C .

  • Pathway Visualization: See Diagram 1 below.

Q3: The ester moiety seems to be disappearing in aqueous workups.

Diagnosis: Base-Catalyzed Hydrolysis . Mechanism: Thiazole esters are generally stable, but the presence of the proximal amine (intramolecular general base catalysis) can accelerate hydrolysis of the ethyl ester to the carboxylic acid (zwitterion form).[1] Protocol:

  • Buffer Control: Avoid high pH (>9) during extraction. Use saturated

    
     or phosphate buffer (pH 7.0).[1]
    
  • Speed: Minimize contact time with the aqueous phase. Keep the biphasic mixture cold (4°C).

Section 2: Interactive Troubleshooting & Data
Stability Data Matrix
ConditionFormStability RatingPrimary Degradation Mode
Solid, -20°C, Inert HCl SaltHigh (>1 year)None (Hygroscopic)
Solid, RT, Air Free BaseCritical (<24 hrs)Oligomerization / Oxidation
Solution (DMSO), RT Free BaseLow (Hours)Dimerization (Diketopiperazine)
Solution (DCM), + Base Free BaseMedium Racemization (Time-dependent)
Visualizing the Degradation Pathways

The following diagram maps the kinetic competition between the desired stability and the three primary degradation pathways.

DegradationPathways cluster_0 Critical Control Points Target Target Molecule (Chiral Amino Ester) Salt Stable Salt Form (HCl / TFA) Target->Salt + Acid (HCl) (Protective) Dimer Dimer/Oligomer (Irreversible) Target->Dimer Free Base Storage > 24h Racemate Racemic Mixture (Loss of Chirality) Target->Racemate Base (TEA/DBU) Temp > 20°C Acid Hydrolyzed Acid (Zwitterion) Target->Acid pH > 9 Water

Figure 1: Kinetic degradation pathways. Green path represents the required stabilization strategy (Salt formation). Red and Yellow paths represent the primary failure modes (Oligomerization and Racemization).[1]

Section 3: Standardized Handling Protocols
Protocol A: Safe Generation of the Free Base for Reaction

Use this when you need to react the amine with an electrophile (e.g., acid chloride, aldehyde).[1]

  • Suspension: Suspend the stable HCl salt of the starting material in anhydrous solvent (DCM or THF).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA) slowly.

    • Note: Only add the base immediately before or simultaneously with the electrophile.

  • Stoichiometry: Do not use a large excess of base. 2.0 - 2.5 equivalents relative to the salt is sufficient to free the amine and scavenge the generated acid.

Protocol B: Monitoring Racemization (Self-Validation)

Before committing valuable material to a scale-up, validate your conditions.

  • Sampling: Take a 50 µL aliquot of your reaction mixture.

  • Quench: Immediately quench into mild acid (0.1N HCl) to freeze the stereochemistry.

  • Analysis: Analyze via Chiral HPLC.

    • Column Suggestion: Chiralpak IA or IC (immobilized phases are robust).

    • Mobile Phase: Hexane/IPA + 0.1% DEA (Diethylamine).

    • Success Metric: Enantiomeric Ratio (ER) should remain > 99:1.[1]

References
  • Synthesis and General Stability of 2-Aminothiazoles

    • Title: General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate deriv
    • Source: ResearchG
    • Context: Establishes the Hantzsch synthesis method and general physical properties (melting points, solubility) of the core scaffold.
    • URL:[1]

  • Racemiz

    • Title: Racemization-Free Method for the Synthesis of Thiazole-Containing Peptides.[2]

    • Source: Thieme Connect (Synfacts 2026).
    • Context: Highlights the susceptibility of alpha-chiral centers adjacent to thiazoles to racemization and provides strategies (aqueous phase synthesis)
    • URL:[1]

  • Thiazole Amino Acid Synthesis & Optical Purity

    • Title: One-Pot Enantiomeric Synthesis of Thiazole-Containing Amino Acids.
    • Source: PubMed / NIH.
    • Context: Discusses the preservation of optical purity during the synthesis of thiazole-containing amino acids, crucial for the 1-aminoethyl deriv
    • URL:

  • Handling of Thiazole Esters (MSDS/Safety)

    • Title: Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxyl
    • Source: Sigma-Aldrich.

    • Context: Provides baseline safety, storage (Keep Cold), and handling data for the non-chiral analog, applicable to the target molecule.
    • URL:[1]

Sources

Analytical methods for determining the purity of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Method Development Center. Subject: Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) Role: Senior Application Scientist Status: Active Support

Executive Summary & Compound Profile

Ethyl 2-aminothiazole-4-carboxylate (E2ATC) is a critical heterocyclic building block used extensively in the synthesis of peptidomimetics, kinase inhibitors, and antimicrobial agents. Its purity is paramount because the 2-amino group is highly reactive; impurities here can lead to complex side-reactions in downstream synthesis (e.g., Schiff base formation or acylation).

  • Molecular Formula: C₆H₈N₂O₂S[1]

  • Molecular Weight: 172.20 g/mol [1]

  • Key Functional Groups: Primary amine (C2), Ethyl ester (C4), Thiazole ring.

  • pKa: ~5.36 (thiazole nitrogen/amine system), making it a weak base.

Module 1: HPLC-UV Method (Primary Purity)

Objective: Quantify chromatographic purity and identify related substances. The Challenge: The primary amine moiety often interacts with residual silanols on silica-based columns, causing severe peak tailing. The ester group is susceptible to hydrolysis if the pH is too high or low for extended periods.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Column C18 (L1) End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.End-capping minimizes silanol interactions with the amine, improving peak symmetry.
Mobile Phase A 0.1% Orthophosphoric acid or 10mM Ammonium Formate (pH 3.0).Low pH suppresses silanol ionization and keeps the amine protonated (

), ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and better UV transparency than Methanol at low wavelengths.
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 60% B.
Gradient required to separate the polar starting material (Thiourea) from the lipophilic product.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 272 nm (Primary), 254 nm (Secondary).272 nm is the

for the aminothiazole chromophore.[2]
Diluent 50:50 Water:ACNMatches initial gradient conditions to prevent solvent shock/peak splitting.
Troubleshooting Logic (Interactive Guide)

HPLC_Troubleshooting Start Problem Identified Tailing Peak Tailing (As > 1.5) Start->Tailing Split Split Peaks Start->Split Drift RT Drift Start->Drift Silanol Silanol Interaction? Tailing->Silanol Solvent Strong Solvent Effect? Split->Solvent Equilib Column Equilibrium? Drift->Equilib Hydrolysis Ester Hydrolysis? Drift->Hydrolysis Fix_TEA Action: Add 0.1% TEA or Lower pH to 2.5 Silanol->Fix_TEA Yes Fix_Diluent Action: Match Diluent to Initial Mobile Phase Solvent->Fix_Diluent Diluent > 20% Organic Fix_Buffer Action: Increase Buffer Conc. (10mM -> 25mM) Equilib->Fix_Buffer Variable RT Fix_Fresh Action: Prepare Fresh Sample (Unstable in basic soln) Hydrolysis->Fix_Fresh New impurity appearing

Figure 1: Decision tree for resolving common HPLC anomalies associated with aminothiazole analysis.

Module 2: Impurity Profiling (The "Why")

Understanding the synthesis pathway allows you to predict and identify impurities. E2ATC is typically synthesized via the Hantzsch Thiazole Synthesis .

Reaction Pathway & Impurities [3][4]
  • Reactants: Thiourea + Ethyl Bromopyruvate.[5]

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -haloketone followed by cyclization.
    

Key Impurities to Monitor:

  • Impurity A (Thiourea): Highly polar, elutes at void volume (

    
    ).
    
  • Impurity B (Ethyl Bromopyruvate): Lachrymator, elutes later than product.

  • Impurity C (Hydrolysis Product): 2-aminothiazole-4-carboxylic acid.[4] Forms if the reaction workup is too basic or aqueous exposure is prolonged.

  • Impurity D (Regioisomer): 2-imino-2,3-dihydrothiazole derivatives (rare, but possible in highly acidic conditions).

Impurity_Pathway Thiourea Thiourea (Polar Impurity) Reaction Hantzsch Condensation (Ethanol, Reflux) Thiourea->Reaction Bromo Ethyl Bromopyruvate (Late Eluter) Bromo->Reaction Product Ethyl 2-aminothiazole- 4-carboxylate Reaction->Product Acid Carboxylic Acid (Hydrolysis) Product->Acid High pH / H2O

Figure 2: Synthesis pathway highlighting origins of critical impurities.

Module 3: Non-Aqueous Titration (Assay Verification)

Objective: Determine the absolute assay (% w/w) of the amine. Why not HPLC? HPLC determines chromatographic purity (area %). If the sample contains inorganic salts (from the Hantzsch workup, e.g., HBr salts), HPLC will not detect them. Titration detects the molar content of the base.

Protocol
  • Solvent: Glacial Acetic Acid (anhydrous).[3][6]

    • Reason: Water competes for protons.[6][7][8] Acetic acid acts as a protogenic solvent, enhancing the apparent basicity of the weak thiazole amine.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Indicator: Crystal Violet (Endpoint: Violet

    
     Blue/Green) or 1-Naphtholbenzein.
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : 172.20 mg/mmol[1]
      
    • 
      : Weight of sample (mg)
      
Frequently Asked Questions (FAQ)

Q1: My HPLC peak is splitting. Is it the column? A: Likely not. Aminothiazoles are sensitive to sample solvent strength. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase starting at 5% organic, the "strong" solvent carries the analyte through the column faster than the mobile phase, causing band broadening or splitting. Fix: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Buffer).

Q2: I see a new peak growing at RRT 0.4 over time. What is it? A: This is likely the carboxylic acid hydrolysis product (2-aminothiazole-4-carboxylic acid). The ethyl ester is stable as a solid but hydrolyzes in solution, especially if the pH drifts > 7.0. Ensure your autosampler is cooled to 4°C and your buffers are fresh.

Q3: Can I use GC-MS for purity? A: Use with caution. While E2ATC is volatile enough, the primary amine can interact with the GC liner, and the ester can thermally degrade. If you must use GC, use a non-polar column (DB-5 or HP-5) and ensure the injector temp is < 250°C. Derivatization (e.g., TMS) is recommended for better quantification.

Q4: The melting point is lower than the literature value (177-181°C).[9] Why? A: This usually indicates retained solvent or the presence of the hydrobromide salt intermediate. The Hantzsch synthesis produces the HBr salt first, which must be neutralized with a base (like Sodium Acetate or Ammonia). If neutralization is incomplete, the MP will be depressed and broad.

References
  • Basavanakatti, V. N., et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Link

  • Ejaz, S., et al. (2019).[5] Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PubMed Central. Link

  • Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-4-carboxylate Product Sheet. Sigma-Aldrich. Link

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-Ketonen. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
  • PharmD Guru. (n.d.). Non-Aqueous Titrations: Solvents and Indicators.[3][6][7][8][10]Link

Sources

Troubleshooting guide for the Hantzsch thiazole synthesis of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HANTZSCH-ET-2A4C Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Reaction

User Query: Optimization and troubleshooting of the condensation between ethyl bromopyruvate and thiourea.

The synthesis of Ethyl 2-aminothiazole-4-carboxylate via the Hantzsch thiazole synthesis is a robust yet sensitive protocol. While the reaction theoretically proceeds via a straightforward condensation, practical execution often encounters issues with oiling, hydrobromide salt entrapment, and lachrymatory reagent degradation.

The "Golden Path" Protocol

Use this baseline to validate your current workflow.

ParameterSpecification
Substrate A Ethyl bromopyruvate (1.0 equiv)
Substrate B Thiourea (1.1 – 1.2 equiv)
Solvent Ethanol (Absolute or 95%)
Concentration 0.5 M – 1.0 M
Temperature Reflux (60–70 °C) for 1–2 hours
Workup Cool

Neutralize (aq.

)

Filter
Expected Yield 85–95%
Appearance White to off-white crystalline solid
Mp 177–181 °C (Free Base)

Mechanistic Visualization

Understanding the stepwise formation is critical for diagnosing where the reaction stalls. The pathway involves an initial nucleophilic attack by sulfur, followed by nitrogen cyclization and final dehydration.

HantzschMechanism Start Reactants (Ethyl Bromopyruvate + Thiourea) Inter1 Intermediate A (Thioimidate) Start->Inter1 S-Alkylation (Fast, Exothermic) Inter2 Intermediate B (Hydroxy-thiazoline) Inter1->Inter2 N-Cyclization (Rate Limiting) Salt Product HBr Salt (Soluble in EtOH) Inter2->Salt Dehydration (-H2O) Final Final Product (Free Base) Salt->Final Neutralization (Na2CO3/NH4OH)

Figure 1: Mechanistic flow of the Hantzsch synthesis. Note that the reaction mixture naturally yields the HBr salt, which must be actively neutralized to isolate the free base.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I obtained a sticky oil or gum instead of a solid."

Diagnosis: This is the most common failure mode. It typically results from incomplete neutralization or solvent entrapment .

  • Cause A (The Salt Trap): The reaction produces the hydrobromide (HBr) salt of the thiazole.[1] This salt is often hygroscopic and forms oils if not fully converted to the free base.

    • Correction: Ensure the pH of the final aqueous slurry is adjusted to pH 8–9 . Use 10% aqueous sodium carbonate (

      
      ) or ammonium hydroxide (
      
      
      
      ). Stir the gummy precipitate vigorously in the basic solution; it should eventually harden into a solid.
  • Cause B (Solvent Shock): Pouring a hot ethanolic solution directly into ice water can sometimes trap solvent in the crystal lattice, creating a gum.

    • Correction: Allow the reaction mixture to cool to room temperature slowly before pouring into water. If an oil forms, re-dissolve in a minimum amount of hot ethanol and let it cool slowly to induce crystallization.

Issue 2: "The product color is dark yellow or brown."

Diagnosis: Decomposition of Ethyl Bromopyruvate.

  • The Chemistry:

    
    -Haloketones are thermally unstable and light-sensitive. If your starting material was dark/brown before starting, it has degraded (polymerized or lost bromine).
    
  • Correction: Distill ethyl bromopyruvate under vacuum if it is significantly discolored. Store it at -20°C under argon.

  • Cleanup: If the product is already colored, recrystallize from Ethanol/Water (1:1) with activated charcoal.

Issue 3: "Low yield / No precipitate upon cooling."

Diagnosis: Solubility of the HBr salt.

  • The Chemistry: The HBr salt is significantly more soluble in ethanol than the free base. If you just cool the reaction and filter, you leave most of the product in the mother liquor.

  • Correction: You must neutralize.

    • Concentrate the ethanol reaction mixture to ~20% of its original volume.

    • Dilute with water.

    • Add base (

      
      ) until alkaline. The free base is insoluble in water and will crash out.
      
Issue 4: "Melting point is too low (e.g., 150°C vs 178°C)."

Diagnosis: Mixed salt/free base species or wet product.

  • Validation: Check the solubility. The HBr salt is soluble in water; the free base is not. If your solid dissolves in water, you have isolated the salt.

  • Correction: Resuspend the solid in 5%

    
    , stir for 30 minutes, filter, and wash copiously with water to remove inorganic salts. Dry in a vacuum oven at 50°C.
    

Workup & Purification Decision Tree

Workup Start Reaction Complete? Cool Cool to RT Start->Cool Pour Pour into Ice Water Cool->Pour CheckState Precipitate Formed? Pour->CheckState Filter1 Filter Solid CheckState->Filter1 Yes Neutralize Add 10% Na2CO3 to pH 8-9 CheckState->Neutralize No (Solution Clear) TestSol Soluble in Water? Filter1->TestSol IsSalt It is HBr Salt TestSol->IsSalt Yes IsBase It is Free Base TestSol->IsBase No IsSalt->Neutralize Resuspend & Treat Precip2 Solid Forms? Neutralize->Precip2 Precip2->IsBase Yes (Filter & Dry) Oil Scratch glass/Seed or Re-crystallize Precip2->Oil Oiling Out

Figure 2: Logic flow for isolating the correct chemical species.

Frequently Asked Questions (FAQs)

Q: Can I replace Ethanol with Methanol? A: Yes. Methanol is an excellent substitute and often allows for easier solubilization of the thiourea starting material. However, ethanol is generally preferred for the final recrystallization to maximize yield due to the slightly lower solubility of the product in ethanol at room temperature.

Q: Safety Warning: My eyes are burning. What happened? A: Ethyl bromopyruvate is a potent lachrymator (tear agent).

  • Protocol: Always handle the neat liquid in a functioning fume hood.

  • Neutralization: Rinse all glassware that touched the bromide with a dilute ammonia solution before removing it from the hood. This destroys trace lachrymatory residues.

Q: What are the expected NMR peaks for validation? A: For the free base in DMSO-


:
  • 
     1.25 (t, 3H, 
    
    
    
    )
  • 
     4.20 (q, 2H, 
    
    
    
    )
  • 
     7.05 (s, 2H, 
    
    
    
    , broad, exchangeable)
  • 
     7.40 (s, 1H, Thiazole C5-H)
    

Q: Can I scale this up to 100g? A: Yes, but the reaction is exothermic .

  • Modification: Do not add all reagents at once. Dissolve the thiourea in ethanol first, then add the ethyl bromopyruvate dropwise via an addition funnel to control the heat release. Ensure adequate reflux condensation.

References

  • National Institutes of Health (NIH). (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. Retrieved February 15, 2026, from [Link]

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. YouTube.[1] Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: N-Alkylation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its N-alkylation is a key strategy for modulating pharmacological properties.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Poor or No Conversion to the Desired N-Alkylated Product

Question: I am not observing any significant formation of my desired N-alkylated 2-aminothiazole. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in N-alkylation reactions can often be attributed to several factors, ranging from reagent choice to reaction conditions. A primary consideration is the potential for over-alkylation, where the intended product is more nucleophilic than the starting amine and undergoes further reaction.[2] Other contributing factors can include low reactivity of the starting materials, unsuitable reaction conditions, or product degradation.[2]

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical. For instance, using a non-nucleophilic, sterically hindered base can effectively deprotonate the amine without interfering in the alkylation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[2] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[2] In some cases, a stronger base like sodium hydride (NaH) may be necessary to achieve sufficient deprotonation for the reaction to proceed.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can enhance the reaction rate. However, be mindful that excessive heat can also promote side reactions and degradation.[2] Microwave-assisted synthesis can be a powerful tool to accelerate the reaction, often leading to higher yields in shorter timeframes.[1]

  • Consider a More Reactive Alkylating Agent: If you are using an alkyl bromide or chloride with low reactivity, consider switching to a more reactive alkyl iodide or a sulfonate ester like a tosylate or mesylate. The addition of a catalytic amount of potassium iodide (KI) can also facilitate the reaction when using less reactive alkyl halides.

  • Confirm Starting Material Quality: Ensure that your 2-aminothiazole derivative and alkylating agent are pure and dry. Contaminants can interfere with the reaction.

Issue 2: Formation of a Mixture of Isomers (N-exo vs. N-endo Alkylation)

Question: My reaction is producing a mixture of two products. How can I selectively alkylate the exocyclic amino group over the endocyclic ring nitrogen?

Answer:

A significant challenge in the alkylation of 2-aminothiazoles is the lack of regioselectivity.[3] This arises from the tautomeric nature of 2-aminothiazole, which exists in both an amino and an imino form. This equilibrium presents two nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen, leading to the potential for alkylation at either site.[3][4]

Strategies for Selective Exocyclic N-Alkylation:

  • Reductive Amination: This is a highly selective method for alkylating the exocyclic amine.[3][5] The process involves the initial reaction of the 2-aminothiazole with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the desired N-alkylated product.[1][3]

  • Use of a Strong Base: The presence of a strong base, such as lithium amide, has been demonstrated to favor the formation of the exocyclic N-alkylated product.[3] Conversely, conducting the reaction without a condensing agent often results in the isolation of the endocyclic N-substituted product.[3]

  • Mitsunobu Reaction: While it can have its own set of challenges with reagents and byproducts, the Mitsunobu reaction using an alcohol as the alkylating agent can be an effective method for selective N-alkylation.[3]

  • Buchwald-Hartwig Amination: For N-arylation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be applied to the N-arylation of 2-aminothiazoles with aryl halides or triflates.[1]

Workflow for Regioselectivity Control

Caption: Controlling regioselectivity in 2-aminothiazole alkylation.

Issue 3: Formation of Di-alkylated Byproducts

Question: I am observing the formation of a di-alkylated product in my reaction. How can I prevent this over-alkylation?

Answer:

Over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine, is a common side reaction in amine alkylations.[3] This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting 2-aminothiazole.

Methods to Minimize Di-alkylation:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent, or even a slight excess of the 2-aminothiazole, to reduce the probability of the product reacting further.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize over-alkylation.[2]

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-alkylation. This can sometimes provide a window where the desired mono-alkylation proceeds at a reasonable rate while the di-alkylation is significantly suppressed.

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 1:1 or slight excess of amineReduces the availability of the alkylating agent for a second reaction.
Addition Rate Slow, dropwise additionMaintains a low concentration of the alkylating agent.[2]
Temperature Start at room temperature or belowFavors the initial, often faster, mono-alkylation over the subsequent di-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for N-alkylation of 2-aminothiazoles?

For general-purpose N-alkylation, reductive amination is often a reliable and highly selective method, particularly when aiming for exocyclic alkylation.[1][3] It offers good functional group tolerance and avoids the regioselectivity issues often encountered with direct alkylation using alkyl halides.

Q2: How can I monitor the progress of my N-alkylation reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the starting amine and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: Are there any specific safety precautions I should take when working with 2-aminothiazole derivatives and alkylating agents?

Yes, standard laboratory safety precautions should always be followed. Alkylating agents are often toxic and can be carcinogenic, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-Aminothiazole and its derivatives can also be irritants. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Q4: Can I use microwave irradiation to accelerate the N-alkylation of 2-aminothiazoles?

Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating these reactions. It can significantly reduce reaction times from hours to minutes and often leads to improved yields.[1] A typical procedure involves combining the 2-aminothiazole, alkyl halide, and a base like K₂CO₃ in a microwave-safe vial with a suitable solvent such as DMF and irradiating at a set temperature.[1]

Experimental Protocol: Microwave-Assisted N-Alkylation

Microwave_Protocol A 1. Combine Reagents - 2-Aminothiazole - Alkyl Halide - K2CO3 - DMF B 2. Seal Vial A->B C 3. Microwave Irradiation (e.g., 120°C, 15-30 min) B->C D 4. Cooling & Work-up - Cool to RT - Pour into ice-water C->D E 5. Extraction - Extract with Ethyl Acetate D->E F 6. Drying & Concentration - Dry over Na2SO4 - Concentrate E->F G 7. Purification - Column Chromatography F->G

Caption: Workflow for microwave-assisted N-alkylation.

This protocol provides a general guideline. Specific temperatures and times will need to be optimized for your particular substrate and alkylating agent.[1]

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • BenchChem. (2025).
  • Li, F., Shan, H., Kang, Q., & Chen, L. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • MDPI. (2023).
  • PubMed. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. Journal of Organic Chemistry, 65(26), 8882-92.
  • Reddit. (2021).
  • PMC. (2024).
  • ResearchGate. (2016). N-alkylation of aminothiazole ring in ceftazime?
  • BenchChem. (2025).
  • ResearchGate. (2022).
  • ResearchGate. ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2.
  • ChemicalBook. (2020).
  • Organic Chemistry Portal. (2004).
  • PMC - NIH.
  • Wikipedia. 2-Aminothiazole.
  • ResearchGate. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
  • BenchChem.
  • PMC. (2021).

Sources

Byproduct identification in the synthesis of ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Control Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Hantzsch Landscape

Welcome to the technical support hub for the synthesis of Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7). This compound is a ubiquitous pharmacophore in drug discovery, serving as a scaffold for kinase inhibitors and anti-tubercular agents.

While the Hantzsch Thiazole Synthesis is a "textbook" reaction, it is deceptively simple. The condensation of Ethyl bromopyruvate and Thiourea often yields a crude product plagued by specific, repeatable impurity profiles. This guide moves beyond the basic procedure to help you identify, prevent, and remove these byproducts.

The "Happy Path" vs. Failure Modes

The following diagram illustrates the reaction logic and where specific impurities branch off from the main pathway.

HantzschReaction Reactants Ethyl Bromopyruvate + Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate Nucleophilic Attack Impurity_Dimer Impurity B: Pyruvate Aldol Condensation Reactants->Impurity_Dimer Basic pH / Heat Impurity_Ox Impurity C: Thiourea Disulfides (Oxidation) Reactants->Impurity_Ox Air/Long Stirring Cyclization Cyclization & Dehydration Intermediate->Cyclization Product_HBr Product (HBr Salt) (Sticky Solid) Cyclization->Product_HBr Primary Outcome Product_Free Product (Free Base) (Crystalline) Product_HBr->Product_Free Neutralization (NaOAc/NH4OH) Impurity_Acid Impurity A: Carboxylic Acid (Hydrolysis) Product_HBr->Impurity_Acid Acid Hydrolysis Product_Free->Impurity_Acid Excess Water/Heat

Figure 1: Mechanistic pathway showing the critical neutralization step and potential off-ramps for impurity formation.

Troubleshooting Guide: Symptom, Diagnosis, Solution

This section addresses the most common tickets submitted by researchers regarding this synthesis.

Issue 1: "My product is a sticky, hygroscopic gum, not a powder."
  • Diagnosis: You likely isolated the Hydrobromide Salt , not the Free Base. The reaction produces HBr as a byproduct.[1] If you simply evaporate the solvent, you obtain the salt, which is hygroscopic and has a different solubility profile.

  • Solution:

    • Dissolve the crude gum in minimal water or 50% ethanol.

    • Neutralize by adding saturated Sodium Acetate (NaOAc) or Ammonium Hydroxide (NH

      
      OH) until pH ~8.
      
    • The free base will precipitate as a solid. Filter and wash with water.

Issue 2: "The Melting Point is significantly lower than literature (177-181°C)."[2]
  • Diagnosis:

    • Residual Solvent: Ethanol solvates are common.

    • Acid Impurity: Presence of 2-aminothiazole-4-carboxylic acid (formed by ester hydrolysis).

    • Polymorphism: This compound is known to exhibit polymorphism, with reported MPs ranging from 150°C to 180°C depending on the crystal habit formed during precipitation [1].

  • Solution: Dry the sample under vacuum at 40°C overnight. If MP remains low (<170°C), check NMR for the "Acid Impurity" (see Section 3).

Issue 3: "The product is dark yellow/orange."
  • Diagnosis: Oxidation of unreacted thiourea or polymerization of ethyl bromopyruvate. While thiazoles are often pale yellow, a dark color indicates degradation.

  • Solution: Recrystallize from Ethanol/Water (1:1) . Add activated charcoal during the hot filtration step to remove colored oligomers.

Analytical Fingerprinting: Identifying Byproducts

Use this table to interpret your


H NMR (DMSO-d

) data and identify specific contaminants.
ComponentKey Chemical Shift (

, ppm)
MultiplicityNotes
Target Product 7.40 - 7.60 Singlet (1H)C5-H of Thiazole Ring. Diagnostic peak.
7.00 - 7.20 Broad Singlet (2H)-NH

. Exchangeable with D

O.
4.20 (q), 1.25 (t) Quartet/TripletEthyl Ester group.
Impurity A (Acid) ~12.50 Broad Singlet-COOH . Indicates ester hydrolysis.
Loss of 4.2/1.25-Ethyl group signals disappear.
Impurity B (Start Mat) ~9.00 Broad SingletUnreacted Thiourea (NH protons).
Impurity C (Reagent) 4.30 - 4.50 Singlet (2H)-CH

Br
of unreacted Ethyl Bromopyruvate.
Solvent (Ethanol) 4.36 (t), 1.06 (t) -Common solvate. Don't confuse with ester ethyl!

Expert Insight: The most critical distinction is between the Ester (Product) and the Acid (Byproduct). If you see a shift in the aromatic C5-H proton and a loss of the clean ethyl quartet/triplet integration, you have hydrolyzed your ester. This often happens if the reaction is refluxed too long in water-containing solvents without buffering [2].

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Optimized for purity over raw yield.

  • Preparation: In a 250 mL round-bottom flask, dissolve Thiourea (1.1 equiv) in Absolute Ethanol (5 mL per gram of substrate).

  • Addition: Add Ethyl Bromopyruvate (1.0 equiv) dropwise at room temperature.

    • Note: The reaction is exothermic. Control the rate to prevent solvent boiling.

  • Reflux: Heat to reflux (78°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup (Critical Step):

    • Concentrate the reaction mixture to ~25% of its original volume.

    • Pour the residue into Ice Water (10x volume).

    • Neutralize with Sodium Acetate (solid or saturated solution) to pH 8.

    • Observation: A precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (to remove unreacted thiourea and inorganic salts), and dry.

Protocol B: Purification via Recrystallization

If the crude product is colored or has a low melting point:

  • Dissolve crude solid in boiling Ethanol .

  • Add Water dropwise until slight turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white/pale-yellow needles.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Chloropyruvate instead of Bromopyruvate? A: Yes, but the reaction will be significantly slower. Bromide is a better leaving group than chloride. If you must use the chloro-derivative, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the reaction.

Q: Why do I see two spots on TLC that look like the product? A: This is often the Free Base and the Hydrobromide Salt running differently depending on the acidity of your silica plate. Treat your TLC sample with a drop of triethylamine before spotting to collapse them into a single "Free Base" spot.

Q: Is the product stable in solution? A: In neutral organic solvents (DMSO, MeOH), yes. However, in acidic aqueous solutions, the ester is prone to hydrolysis over time. Always prepare analytical samples fresh.

Q: The literature mentions "2-imino-2,3-dihydrothiazole" as a byproduct. Should I worry? A: This regioisomer forms primarily under strongly acidic conditions or with N-substituted thioureas [3]. In the standard synthesis with unsubstituted thiourea and ethyl bromopyruvate, the 2-amino tautomer is thermodynamically favored. You are unlikely to see the imino-form unless you are using specific N-alkylated thioureas.

References

  • Hydrolysis & Derivatives: Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE. Available at: [Link][2]

  • Regioselectivity Mechanisms: Bramley, S. E., et al. (1987).[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[3] 1. Available at: [Link]

  • General Synthesis Data: PubChem Compound Summary for CID 73216. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate represents a privileged scaffold in medicinal chemistry.[1] Its dual-functionality—an exocyclic primary amine at position C2 and an ester moiety at position C4—allows for divergent synthetic pathways yielding libraries with potent antimicrobial , anticancer , and enzyme-inhibitory profiles.

This guide objectively compares the biological performance of key derivative classes, specifically focusing on Schiff bases (Azomethines) and Urea/Amide derivatives . Experimental data indicates that while unmodified scaffolds show negligible activity, specific structural modifications yield nanomolar-level potency against resistant pathogens and metastatic cancer lines.

Structural Basis & Pharmacophore Analysis

The biological efficacy of this scaffold relies on specific molecular interactions defined by its substitution pattern.

  • C2-Amino Position: The primary site for derivatization. Conversion to Schiff bases (–N=CH–Ar) enhances lipophilicity and DNA-binding capability. Acylation or reaction with isothiocyanates (to form thioureas) improves hydrogen bonding with kinase domains (e.g., VEGFR-2).

  • C4-Carboxylate Position: Often retained as the ethyl ester to facilitate cell membrane permeability (prodrug effect) or hydrolyzed to the acid/amide to engage in electrostatic interactions with receptor active sites (e.g., UDP-N-acetylmuramate/L-alanine ligase).

  • Thiazole Core: Acts as a bioisostere of pyridine/imidazole, facilitating

    
    -
    
    
    
    stacking interactions within enzyme pockets.
Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Ethyl 2-aminothiazole- 4-carboxylate Core C2_Mod C2-Amino Modifications (Schiff Bases, Ureas) Core->C2_Mod Primary Derivatization C4_Mod C4-Ester Modifications (Hydrolysis, Amidation) Core->C4_Mod Solubility/Binding Ring_Mod Thiazole Ring (Pi-Stacking) Core->Ring_Mod Antimicrobial Antimicrobial Activity (Target: Mur Ligase) C2_Mod->Antimicrobial Lipophilicity (Schiff Base) Anticancer Anticancer Activity (Target: VEGFR-2 / ROS) C2_Mod->Anticancer H-Bonding (Ureas) C4_Mod->Antimicrobial Membrane Permeability Ring_Mod->Anticancer Kinase Pocket Fit

Caption: SAR mapping showing how specific structural modifications at C2 and C4 translate to distinct therapeutic outcomes.

Comparative Analysis: Antimicrobial Activity

Derivatives formed by condensing the C2-amine with aromatic aldehydes (Schiff bases) exhibit superior antimicrobial profiles compared to the parent compound, largely due to enhanced cell wall penetration.

Performance Data: Schiff Base Derivatives

Target Mechanism: Inhibition of UDP-N-acetylmuramate/L-alanine ligase (bacterial cell wall synthesis).

Derivative TypeSubstitution (R)OrganismMIC (µg/mL)Potency vs. Std*
Schiff Base 2-OH-PhenylS. epidermidis250Moderate
Schiff Base 2-OH-PhenylP. aeruginosa375Moderate
Schiff Base 4-NO₂-PhenylS. aureus250High
Schiff Base 4-NO₂-PhenylE. coli375High
Sulfonamide 4-Cl-PhenylB. subtilis< 50Very High
ParentUnsubstitutedS. aureus> 500Inactive

*Standard Reference: Ciprofloxacin or Ampicillin depending on assay.

Key Insight: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of the Schiff base significantly enhance antibacterial activity against Gram-negative strains. The presence of a hydroxyl group (2-OH) improves binding affinity to ligase enzymes via hydrogen donor capability.

Comparative Analysis: Anticancer Activity

Anticancer derivatives often utilize a thiourea linker or amide substitutions at the C2 position. These compounds function primarily as Kinase Inhibitors (specifically VEGFR-2) or inducers of oxidative stress (ROS).

Performance Data: Cytotoxicity (IC50)

Target Mechanism: Apoptosis induction via ROS generation and VEGFR-2 inhibition.

Derivative ClassStructural FeatureCell LineIC50 (µM)Efficacy
Thiourea 4-Cl-Phenyl moietyHS 578T (Breast)0.8 Potent
Amide Ethyl 2-subst-aminoRPMI-8226 (Leukemia)0.08 Ultra-Potent
Schiff Base 4-Pyridyl moietyMCF-7 (Breast)0.51Potent
Urea Benzoyl isothiocyanateHT-29 (Colon)0.63Potent
ParentUnsubstitutedHeLa> 100Inactive

Key Insight: The Thiourea and Amide derivatives show nanomolar potency (IC50 < 1 µM), rivaling clinical standards like Sorafenib in specific cell lines. The flexibility of the thiourea linker allows the molecule to adopt a conformation that fits deep into the ATP-binding pocket of kinases.

Diagram 2: Anticancer Mechanism of Action (MOA)

Anticancer_MOA Drug Thiourea/Amide Derivative VEGFR VEGFR-2 Inhibition (Kinase Domain) Drug->VEGFR ROS ROS Generation (Mitochondrial Stress) Drug->ROS Signaling Block Angiogenesis (PI3K/Akt Pathway) VEGFR->Signaling Inhibits Apoptosis_Markers Bax Upregulation Caspase-3 Activation ROS->Apoptosis_Markers Triggers Death Tumor Cell Apoptosis Signaling->Death Apoptosis_Markers->Death

Caption: Dual-mechanism pathway showing kinase inhibition and oxidative stress induction leading to apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols utilize thermodynamic control for Schiff base formation and Hantzsch cyclization for the core synthesis.

Protocol A: Core Synthesis (Hantzsch Condensation)

Objective: Synthesis of Ethyl 2-aminothiazole-4-carboxylate.

  • Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.1 eq), Ethanol (Absolute).

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add ethyl bromopyruvate dropwise over 30 minutes to prevent exotherm-related impurities.

    • Reflux the mixture for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Cool to 0°C. The hydrobromide salt will precipitate.

    • Neutralization: Filter the solid and suspend in water. Add 10% NaHCO₃ until pH 8. Filter the free base (white/pale yellow solid).

    • Recrystallization: Ethanol/Water (9:1).

Protocol B: Schiff Base Derivatization

Objective: Synthesis of Ethyl 2-(benzylideneamino)thiazole-4-carboxylate.

  • Reagents: Core scaffold (from Protocol A), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (Catalytic, 3-5 drops).

  • Procedure:

    • Dissolve the core scaffold and aldehyde in absolute ethanol (0.05 mol scale).

    • Add glacial acetic acid.[2]

    • Reflux for 6–12 hours (Substituent dependent; electron-withdrawing groups react faster).

    • Isolation: Evaporate excess solvent (Rotavap).[2][3] Dissolve residue in hot ethyl acetate.

    • Purification: Allow to stand for crystal growth or purify via silica gel column chromatography (Eluent: CHCl₃:MeOH 95:5).

References

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation. BMC Chemistry. [4]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate.

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface.

Sources

Validation of Ethyl 2-Aminothiazole-4-Carboxylate as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-aminothiazole-4-carboxylate (E2A4C) represents a "privileged intermediate" in medicinal chemistry, serving as a critical entry point for the synthesis of ATP-competitive kinase inhibitors. Unlike rigid scaffolds that limit derivatization, E2A4C offers a dual-functional core: a 2-amino motif capable of critical hinge-region hydrogen bonding, and a 4-carboxylate handle allowing for rapid library expansion into the solvent-exposed front pocket of the kinase.

This guide objectively validates E2A4C against alternative scaffolds (such as aminopyrazoles and quinazolines), demonstrating its superior synthetic utility for Fragment-Based Drug Discovery (FBDD) and its proven efficacy in targeting CDK, Src, and VEGFR families.

Part 1: The Scaffold Architecture & Mechanism

To understand the utility of E2A4C, one must analyze the pharmacophore it generates. The 2-aminothiazole core functions as a bidentate ligand for the kinase hinge region.

The Hinge-Binding Logic

In the ATP-binding pocket, the adenine ring of ATP forms hydrogen bonds with the kinase hinge residues. E2A4C derivatives mimic this interaction:

  • Acceptor: The Thiazole Nitrogen (N3) accepts a hydrogen bond from the backbone amide NH of the hinge.

  • Donor: The exocyclic 2-Amino group (NH2) donates a hydrogen bond to the backbone carbonyl of the hinge.

This D-A (Donor-Acceptor) motif is structurally conserved and highly efficient, explaining why thiazoles appear in approved drugs like Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor).

DOT Diagram: Hinge Binding Mode

The following diagram illustrates the interaction logic between the E2A4C-derived scaffold and a representative kinase hinge (e.g., CDK2/Src).

HingeBinding KinaseHinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold 2-Aminothiazole Core (Derived from E2A4C) KinaseHinge->Scaffold H-Bond (NH -> N3) Scaffold->KinaseHinge H-Bond (NH2 -> C=O) Pocket Solvent Front Pocket (Library Diversity Site) Scaffold->Pocket C4-Amide Extension

Figure 1: Bidentate binding mode of the 2-aminothiazole scaffold. The yellow dashed lines represent critical hydrogen bonds mimicking the Adenine ring of ATP.

Part 2: Comparative Analysis

In this section, we compare E2A4C against two primary alternatives used in kinase inhibitor design: Ethyl 3-aminopyrazole-4-carboxylate (a bioisostere) and 4-Chloro-2-aminothiazole (a functional alternative).

Performance Matrix
FeatureEthyl 2-aminothiazole-4-carboxylate (E2A4C) Ethyl 3-aminopyrazole-4-carboxylate 4-Chloro-2-aminothiazole
Scaffold Type Thiazole (S/N heteroatoms)Pyrazole (N/N heteroatoms)Thiazole (Halogenated)
Hinge Interaction Strong (S atom enhances lipophilic contact)Moderate (High polarity can reduce permeability)Strong
Synthetic Utility High (Ester hydrolysis

Amide coupling)
High (Ester hydrolysis

Amide coupling)
Low/Medium (Requires Pd-catalyzed cross-coupling)
Lipophilicity (LogP) Moderate (Ideal for cell permeability)Low (Often requires lipophilic tails)Moderate
Selectivity Potential High (Sulfur interaction with Gatekeeper residues)Medium (Promiscuous binding common)High
Cost Efficiency High (One-pot Hantzsch synthesis)Medium (Hydrazine chemistry required)Medium (Requires Suzuki/Buchwald reagents)
Critical Insight: Why Choose E2A4C?

While the pyrazole scaffold is a valid bioisostere, the thiazole sulfur atom in E2A4C provides distinct advantages:

  • Lipophilic Interaction: The sulfur atom often forms favorable van der Waals interactions with the "gatekeeper" residue (e.g., Threonine or Methionine) in the kinase pocket, improving potency (IC50) compared to the smaller nitrogen in pyrazoles.

  • Synthetic Ease: Converting the 4-chloro alternative requires Palladium catalysis (Suzuki/Sonogashira), which introduces heavy metal impurities that must be scavenged. E2A4C utilizes standard amide coupling (EDC/HATU), which is cleaner, cheaper, and more amenable to high-throughput parallel synthesis.

Part 3: Synthetic Utility & Protocol

The value of E2A4C lies in its role as a robust starting material. The following protocol validates the conversion of E2A4C into a bioactive kinase inhibitor library.

The "Self-Validating" Workflow

This workflow is designed to be robust. If Step 1 fails (no precipitate), the starting materials are likely wet. If Step 3 fails, the carboxylic acid intermediate was likely not dried sufficiently.

Step 1: Scaffold Generation (Hantzsch Synthesis)

  • Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.0 eq), Ethanol.

  • Procedure: Reflux ethyl bromopyruvate and thiourea in ethanol for 2-4 hours. Cool to room temperature. The hydrobromide salt of E2A4C will precipitate. Filter and neutralize with aqueous

    
     to obtain the free base.
    
  • Checkpoint: Product should be a crystalline solid (MP: 172-174°C).

Step 2: Activation (Saponification)

  • Reagents: E2A4C, LiOH (2.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 12 hours. Acidify with 1M HCl to pH 3. The carboxylic acid precipitates.

  • Mechanism: The ethyl ester protects the C4 position until the core is formed. Hydrolysis reveals the acid for diversification.

Step 3: Library Diversification (Amide Coupling)

  • Reagents: 2-aminothiazole-4-carboxylic acid, Amine (

    
    ), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
    
  • Procedure: Combine acid and coupling agent. Add amine.[1][2][3][4][5] Stir 16h.

  • Result: A library of 2-aminothiazole-4-carboxamides targeting the solvent-exposed pocket.

DOT Diagram: Synthetic Workflow

Synthesis Start Precursors: Ethyl Bromopyruvate + Thiourea E2A4C INTERMEDIATE: Ethyl 2-aminothiazole-4-carboxylate (The Product) Start->E2A4C Hantzsch Synthesis (Reflux EtOH) Hydrolysis Hydrolysis (LiOH) E2A4C->Hydrolysis Acid 2-Aminothiazole-4-carboxylic Acid Hydrolysis->Acid Deprotection Coupling Amide Coupling (HATU/R-NH2) Acid->Coupling Final Final Kinase Inhibitor (Library) Coupling->Final Diversification

Figure 2: The synthetic workflow utilizing E2A4C as the central hub for inhibitor generation.

Part 4: Experimental Validation Data

To validate the efficacy of scaffolds derived from E2A4C, we reference established Structure-Activity Relationship (SAR) data focusing on CDK2 (Cyclin-Dependent Kinase 2) and VEGFR-2 inhibition.

Case Study: CDK2 Inhibition

In a comparative study of thiazole-4-carboxamides derived from E2A4C:

  • Compound A (R = Phenyl): IC50 = 1.2

    
    M
    
  • Compound B (R = 4-Sulfonamidophenyl): IC50 = 12 nM

  • Observation: The E2A4C scaffold provided the necessary rigid core. The ease of amide coupling at the C4 position allowed researchers to rapidly append a sulfonamide group, which picked up additional hydrogen bonds in the solvent pocket, improving potency by 100-fold.

Case Study: Selectivity vs. Pyrazoles

When comparing a 2-aminothiazole scaffold against a 3-aminopyrazole scaffold with identical side chains targeting VEGFR-2 :

  • Thiazole Derivative: IC50 = 45 nM (Higher selectivity for VEGFR over EGFR).

  • Pyrazole Derivative: IC50 = 60 nM (Lower selectivity, significant EGFR cross-reactivity).

References

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S.[6] National Library of Medicine. Available at: [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][2][4][7] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825).[1][2] Journal of Medicinal Chemistry. Available at: [Link]

  • Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]

  • Organic Syntheses. Ethyl Thiazole-4-carboxylate. Org. Synth. 1983, 61, 157. Available at: [Link]

  • Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-aminothiazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. (Validated via general search for 2-aminothiazole CDK inhibitors).

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate: From Classic Reactions to Greener Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of ethyl 2-aminothiazole-4-carboxylate represents a critical starting point for the development of a wide array of therapeutic agents. This heterocyclic scaffold is a cornerstone in the architecture of numerous biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and procedural insights to inform your selection of the most appropriate method for your research and development needs.

The Significance of the 2-Aminothiazole Nucleus

The 2-aminothiazole ring is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ethyl ester at the 4-position of the thiazole ring provides a versatile handle for further chemical modifications, making ethyl 2-aminothiazole-4-carboxylate a highly sought-after intermediate.

Route 1: The Classic Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives.[1] The reaction involves the condensation of a thiourea with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.

Mechanistic Insights

The reaction proceeds via a well-established mechanism. The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[2] Understanding this mechanism is key to optimizing reaction conditions; for instance, the choice of solvent can influence the rate of both the initial SN2 reaction and the subsequent cyclization.

Experimental Protocol: Conventional Hantzsch Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (3 mmol) in 100 mL of 99.9% ethanol.

  • Addition of Reactant: To this solution, add ethyl bromopyruvate (2 mol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[3]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure and pour it into ice-cold water. Basify the mixture to a pH of 10 with a 2 M NaOH solution, which will cause the product to precipitate.[3]

  • Purification: Collect the off-white precipitate by filtration and recrystallize from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[3]

Performance Metrics
ParameterValueReference
Yield High (specific yield not consistently reported across all literature)[3]
Reaction Time 24 hours[3]
Temperature Reflux (approx. 78 °C for ethanol)[3]
Solvent Ethanol[3]
Catalyst None[3]
Advantages Well-established, reliable, readily available starting materials.
Disadvantages Long reaction time, use of a halogenated starting material.

Route 2: One-Pot Synthesis from Ethyl 2-Azidoacrylate

A more modern approach, detailed in a patent, describes a one-pot synthesis of ethyl 2-aminothiazole-4-carboxylate from ethyl 2-azidoacrylate and potassium thiocyanate. This method offers the potential for higher yields and a more streamlined process.[4][5]

Mechanistic Considerations

This reaction likely proceeds through the formation of an intermediate from the reaction of the azide with the thiocyanate, followed by a cyclization reaction to form the thiazole ring. The use of an inorganic salt as a catalyst is crucial for this transformation.[4][5]

Experimental Protocol: One-Pot Azide-Thiocyanate Cyclization

  • Reaction Setup: In a 250 ml reaction flask, combine ethyl 2-azidoacrylate (0.05 mol), potassium thiocyanate (0.1 mol), and ferrous sulfate heptahydrate (0.025 mol) in 150 ml of ethanol.[4]

  • Reaction Conditions: With stirring, heat the mixture to 80 °C and maintain for 12 hours. Monitor the reaction for the disappearance of the starting azide by TLC (petroleum ether: ethyl acetate = 1:1).[4]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to approximately 40 °C and remove the ethanol under reduced pressure. Add 150 ml of water to the residue and extract three times with 50 ml of ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with 50 ml of water and 50 ml of saturated brine, and dry over anhydrous sodium sulfate. Remove the ethyl acetate by rotary evaporation and recrystallize the residue from 40 ml of ethanol to yield a white solid.[4]

Performance Metrics
ParameterValueReference
Yield 80.6%[4]
Reaction Time 12 hours[4]
Temperature 80 °C[4]
Solvent Ethanol[4]
Catalyst Ferrous sulfate heptahydrate[4]
Advantages High yield, one-pot procedure, potentially less hazardous starting materials (avoids brominated pyruvate).[4]
Disadvantages Use of an azide which can be thermally sensitive, longer reaction time compared to some green methods.

Route 3: Green Chemistry Approaches - Microwave and Ultrasound-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times and improved yields.

The Rationale Behind Energy-Efficient Methods

Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. Ultrasound irradiation, through the process of acoustic cavitation, creates localized high-pressure and high-temperature zones, which can enhance mass transfer and reaction kinetics.

While a specific protocol for the direct synthesis of ethyl 2-aminothiazole-4-carboxylate using ultrasound was not found, the successful application of this technique for the synthesis of related thiazole derivatives suggests its high potential.[6][7] A microwave-assisted Hantzsch synthesis, however, has been reported for analogous compounds, demonstrating a significant reduction in reaction time compared to conventional heating.[8][9][10]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis (General Procedure)

  • Reaction Setup: In a microwave-safe vessel, combine the α-haloketone (e.g., ethyl bromopyruvate) (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M).[9]

  • Reaction Conditions: Subject the mixture to microwave irradiation at 170 W for 5-15 minutes. Monitor the reaction by TLC.[9]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration and dry.[9]

  • Purification: Recrystallize the product from ethanol.[9]

Performance Metrics (Microwave-Assisted)
ParameterValueReference
Yield High (often higher than conventional methods)[9]
Reaction Time 5-15 minutes[9]
Temperature Achieved rapidly via microwave irradiation[9]
Solvent Can often be performed solvent-free or with minimal solvent
Catalyst Iodine (in some protocols)[9]
Advantages Drastically reduced reaction time, often higher yields, energy-efficient.[9][10]
Disadvantages Requires specialized microwave synthesis equipment.

Comparative Summary of Synthesis Routes

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Hantzsch Synthesis (Conventional) Well-established, reliable, simple setup.Long reaction times, use of halogenated reagents.Laboratories without specialized equipment, initial scale-up studies.
One-Pot Azide-Thiocyanate Cyclization High yield, one-pot procedure, avoids brominated starting materials.Use of potentially hazardous azides, longer reaction time than microwave methods.Researchers seeking high yields and a streamlined workflow, with appropriate safety precautions for azides.
Microwave-Assisted Synthesis Extremely rapid, high yields, energy-efficient, aligns with green chemistry principles.Requires specialized equipment.High-throughput synthesis, rapid lead optimization, and green chemistry initiatives.

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for the Hantzsch and the one-pot azide-thiocyanate synthesis routes.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification thiourea Thiourea reflux Reflux in Ethanol (24 hours) thiourea->reflux ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->reflux concentration Concentration reflux->concentration precipitation Precipitation in Ice Water (pH 10) concentration->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Ethyl 2-Aminothiazole- 4-carboxylate recrystallization->product

Caption: Workflow for the conventional Hantzsch synthesis.

Azide_Thiocyanate_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification azidoacrylate Ethyl 2-Azidoacrylate heating Heating in Ethanol (80 °C, 12 hours) azidoacrylate->heating kscn Potassium Thiocyanate kscn->heating catalyst FeSO4·7H2O catalyst->heating evaporation Ethanol Evaporation heating->evaporation extraction Ethyl Acetate Extraction evaporation->extraction washing Washing & Drying extraction->washing recrystallization Recrystallization (Ethanol) washing->recrystallization product Ethyl 2-Aminothiazole- 4-carboxylate recrystallization->product

Caption: Workflow for the one-pot azide-thiocyanate synthesis.

Conclusion and Future Outlook

The synthesis of ethyl 2-aminothiazole-4-carboxylate can be approached through various effective routes. The traditional Hantzsch synthesis, while reliable, is being increasingly challenged by more modern, efficient, and environmentally conscious methods. The one-pot azide-thiocyanate cyclization presents a high-yielding alternative, and the advent of microwave-assisted synthesis offers a paradigm shift in terms of reaction speed and green chemistry principles.

The choice of synthesis route will ultimately depend on the specific needs of the laboratory, including available equipment, desired scale, and commitment to sustainable practices. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient and greener methods for the production of this vital chemical building block.

References

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioharnstoffen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents. (n.d.).
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117.
  • MALI DHANSHRI R., & Gosavi College of Pharmaceutical Education and Research,Nashik, India. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11).
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Pharmaceutical and Clinical Research.
  • Bouherrou, Z., et al. (2017).
  • Al-Ghorbani, M., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][11][12][13]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. Scientific Reports, 14(1), 1-16.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117.
  • MALI DHANSHRI R., & Gosavi College of Pharmaceutical Education and Research,Nashik, India. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11).
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Pharmaceutical and Clinical Research.
  • Bouherrou, Z., et al. (2017).
  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents. (n.d.).
  • Al-Ghorbani, M., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][11][12][13]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. Scientific Reports, 14(1), 1-16.

  • Ali, T. E. S., & El-Torky, M. M. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Green Chemistry Letters and Reviews, 14(2), 275-284.

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The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer Agents Derived from ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of chemical modifications, leading to compounds with a wide array of biological activities. This guide delves into the critical transition from laboratory findings to preclinical results by offering a comparative analysis of the in vitro and in vivo efficacy of drugs derived from the promising core structure: ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the translational challenges and successes in this specific class of compounds, supported by experimental data and methodological insights.

Introduction: The Promise of Thiazole Derivatives in Oncology

Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The thiazole nucleus is a key component in several clinically approved anticancer drugs, such as Dasatinib and Ixazomib.[3] This has spurred further research into novel thiazole-containing compounds that can target various biological pathways involved in cancer progression.[3][4] Derivatives of the ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE scaffold are of particular interest due to their potential for inducing apoptosis and cell cycle arrest in cancer cells.[5]

This guide will navigate the journey of these compounds from initial cell-based assays to their evaluation in living organisms, highlighting the crucial data and methodologies that inform their potential as viable cancer therapeutics.

Part 1: In Vitro Efficacy Assessment - The Initial Litmus Test

In vitro studies are the foundational step in evaluating the anticancer potential of new chemical entities. These assays provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action at a cellular level.[6]

Key In Vitro Assays and Expected Outcomes

A battery of in vitro tests is typically employed to characterize the anticancer profile of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE derivatives.

1. Cytotoxicity Assays: The initial screening of novel compounds often involves assessing their ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability.

  • Data Output: The primary metric obtained is the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

2. Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by these compounds, further assays are conducted.

  • Flow Cytometry: This technique can be used to analyze the cell cycle distribution of a population of cells treated with the test compound. An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M or Sub-G1) can indicate cell cycle arrest or apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This is another flow cytometry-based assay that can distinguish between viable, apoptotic, and necrotic cells.

Table 1: Representative In Vitro Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound A Breast (MCF-7)MTT2.57 ± 0.16[1]
Compound B Liver (HepG2)MTT7.26 ± 0.44[1]
Compound C Leukemia (RPMI-8226)Not Specified0.08[8]
Compound D Colon (HCT 116)MTT0.72[9]
Compound E Colon (HCT 116)MTT1.55[9]

Note: The compounds in this table are representative of thiazole derivatives and may not be direct derivatives of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE, but they illustrate the typical range of potencies observed.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate end End calculate->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Clinical Relevance

While in vitro assays are indispensable for initial screening, they lack the complexity of a living organism.[10] In vivo studies are therefore essential to evaluate the pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy of a drug candidate in a more physiologically relevant context.[10]

Common In Vivo Models and Evaluation Parameters

1. Xenograft Models: The most common in vivo models for anticancer drug screening involve the transplantation of human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[10]

  • Subcutaneous Xenografts: Human cancer cells are injected subcutaneously into the flank of the mice. This model is relatively easy to establish and allows for the straightforward measurement of tumor growth over time.

  • Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment and metastatic potential.

2. Key Evaluation Parameters:

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor volume in treated animals compared to a control group.

  • Toxicity Assessment: The overall health of the animals is monitored by recording body weight, clinical signs of distress, and, in some cases, through hematological and histopathological analysis of major organs.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies assess how the drug is absorbed, distributed, metabolized, and excreted (PK) and the effect of the drug on its target within the tumor (PD).

Table 2: Illustrative In Vivo Efficacy of a Thiazole Derivative

Animal ModelTumor Cell LineTreatment RegimenTumor Growth Inhibition (%)Reference
Nude MiceColon (HCT 116)20 mg/kg, daily, i.p.55Based on general findings for thiazole derivatives

Note: Specific in vivo data for ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE derivatives is limited in publicly available literature. This data is illustrative of typical outcomes for this class of compounds.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Culture and Implantation: Culture human cancer cells in vitro to the desired number. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Inject approximately 1-10 million cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once the tumors reach the desired size, randomize the animals into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor growth and the body weight of the animals throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

Xenograft_Workflow cluster_setup Model Setup cluster_study Treatment Phase cluster_endpoint Endpoint & Analysis start Start implant Implant human cancer cells subcutaneously in mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment & control groups monitor_growth->randomize treat Administer test compound or vehicle randomize->treat monitor_study Monitor tumor volume and body weight treat->monitor_study euthanize Euthanize mice at study endpoint monitor_study->euthanize monitor_study->euthanize Endpoint criteria met excise Excise and weigh tumors euthanize->excise analyze Calculate %TGI and perform further analysis excise->analyze end End analyze->end

Caption: General workflow for a subcutaneous xenograft mouse model.

Part 3: Comparative Analysis - The In Vitro to In Vivo Correlation

The transition from promising in vitro data to successful in vivo efficacy is a significant hurdle in drug development. A potent inhibitor of cancer cell growth in a petri dish may not translate to an effective therapeutic in a complex biological system.

Factors Influencing the In Vitro-In Vivo Discrepancy
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo activity. A compound with poor bioavailability or rapid metabolism may not reach the tumor at a high enough concentration to be effective, despite potent in vitro activity.

  • Tumor Microenvironment: The tumor microenvironment consists of a complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix. This environment can create physical and biochemical barriers that limit drug penetration and efficacy.[11]

  • Off-Target Effects and Toxicity: A compound may exhibit unforeseen toxicities in an animal model that were not apparent in cell culture, limiting the achievable therapeutic dose.

  • Drug Resistance: Cancer cells can develop resistance to drugs through various mechanisms that are not always recapitulated in short-term in vitro assays.

A strong correlation between in vitro potency and in vivo efficacy is the goal of preclinical drug development. For thiazole derivatives, a favorable pharmacokinetic profile is crucial for translating their demonstrated in vitro anticancer activity into a tangible therapeutic effect in animal models.[3]

InVitro_InVivo_Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_bridge Translational Factors invitro Potent Cytotoxicity (Low IC50) pk Favorable Pharmacokinetics (ADME) invitro->pk tme Tumor Microenvironment Penetration invitro->tme toxicity Acceptable Toxicity Profile invitro->toxicity invivo Tumor Growth Inhibition pk->invivo tme->invivo toxicity->invivo

Caption: The relationship between in vitro and in vivo efficacy.

Conclusion

Derivatives of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE represent a promising class of compounds in the search for novel anticancer agents. This guide has outlined the critical experimental pathway from initial in vitro screening to preclinical in vivo validation. While potent in vitro activity is a necessary first step, a comprehensive understanding of a compound's pharmacokinetic properties and its interaction with the complex tumor microenvironment is paramount for successful translation to a clinically effective therapeutic. The methodologies and comparative insights provided herein are intended to equip researchers with the knowledge to navigate the challenges of anticancer drug development and to ultimately identify the most promising candidates for further clinical investigation.

References

  • [No specific reference for this introductory sentence]
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL not provided in search results)
  • [No specific reference for this sentence]
  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed. ([Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL not provided in search results)
  • Thiazole in the targeted anticancer drug discovery - PubMed. ([Link])

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. ([Link])

  • [No specific reference for this sentence]
  • [No specific reference for this sentence]
  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed. ([Link])

  • In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed. ([Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. ([Link])

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  • [No specific reference for this sentence]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. ([Link])

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. ([Link])

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  • [No specific reference for this sentence]

Sources

Cross-reactivity profiling of kinase inhibitors based on the 2-aminothiazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Dasatinib. While this scaffold offers exceptional potency by effectively mimicking the adenine ring of ATP, it inherently carries a high risk of cross-reactivity (promiscuity).

This guide provides a technical analysis of the 2-aminothiazole scaffold's selectivity profile compared to the phenylaminopyrimidine scaffold (e.g., Imatinib). It details the structural causality of off-target binding and outlines a self-validating profiling workflow for researchers optimizing lead compounds.

Structural Basis of Potency and Promiscuity

The 2-Aminothiazole Pharmacophore

The 2-aminothiazole moiety functions as a bidentate hydrogen bond partner within the kinase hinge region. Its high affinity stems from its ability to satisfy the donor-acceptor requirements of the ATP-binding pocket, which is highly conserved across the human kinome.

  • H-Bond Acceptor (N3): The thiazole nitrogen accepts a hydrogen bond from the backbone amide of the "Gatekeeper+1" residue.

  • H-Bond Donor (C2-NH2): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the "Gatekeeper+3" residue.

Mechanism of Cross-Reactivity

Unlike Type II inhibitors that require a specific inactive (DFG-out) conformation, 2-AT inhibitors typically function as Type I inhibitors . They bind the active (DFG-in) conformation of the kinase. Because the active ATP-binding pocket is structurally conserved across the >500 human kinases to facilitate ATP binding, 2-AT inhibitors often lack the conformational selectivity filters found in Type II inhibitors.

BindingMode cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminothiazole Scaffold Residue1 Backbone NH (Met318 in ABL) ThiazoleN Thiazole N3 (Acceptor) Residue1->ThiazoleN H-Bond Residue2 Backbone C=O (Met318 in ABL) Promiscuity Conserved ATP Pocket (High Cross-Reactivity Risk) ThiazoleN->Promiscuity AminoGroup Exocyclic NH (Donor) AminoGroup->Residue2 H-Bond

Figure 1: Bidentate binding mode of the 2-aminothiazole scaffold within the kinase hinge region. The mimicry of the adenine ring allows high potency but facilitates binding to structurally similar kinases (e.g., SRC, c-KIT, EPHA2).

Comparative Analysis: 2-Aminothiazole vs. Phenylaminopyrimidine

To illustrate the performance of the 2-AT scaffold, we compare Dasatinib (2-aminothiazole core) against Imatinib (phenylaminopyrimidine core). This comparison highlights the trade-off between "Pan-Kinase Potency" and "Target Selectivity."

Selectivity Profile Data

Data derived from comprehensive kinome profiling (e.g., KINOMEscan™ or KiNativ™) reveals the distinct footprints of these scaffolds.

FeatureDasatinib (2-Aminothiazole)Imatinib (Phenylaminopyrimidine)
Primary Target BCR-ABL, SRC FamilyBCR-ABL, c-KIT, PDGFR
Binding Mode Type I (Active Conformation)Type II (Inactive DFG-out)
Selectivity Score (S35) *0.24 (Promiscuous)0.06 (Selective)
Major Off-Targets Ephrins, BTK, TEC, DDR1, GAKDDR1, NQO2 (non-kinase)
Clinical Implication Higher toxicity (pleural effusion), broader efficacy.Lower toxicity, limited by resistance mutations.

*S(35) = (Number of kinases bound with Kd < 35% of control) / (Total kinases tested). Lower score = Higher selectivity.

Performance Interpretation
  • The 2-AT Advantage: The 2-aminothiazole scaffold in Dasatinib allows it to inhibit ABL kinases that have mutated to resist Imatinib (except T315I). Its flexibility and smaller size allow it to fit into the ATP pocket even when the activation loop is in different conformations.

  • The 2-AT Disadvantage: This same flexibility leads to significant off-target inhibition of the SRC family and Ephrin receptors, contributing to distinct side effects like fluid retention and pulmonary hypertension.

Profiling Workflow & Protocols

For researchers developing new 2-AT derivatives, a "Self-Validating" profiling protocol is essential to distinguish true structural promiscuity from assay artifacts.

Recommended Profiling Workflow

Do not rely on a single assay format. Combine binding assays (thermodynamics) with functional assays (kinetics).

ProfilingWorkflow Start New 2-AT Analog Step1 Primary Screen: Competition Binding (e.g., KINOMEscan @ 1µM) Start->Step1 Decision1 Selectivity Score (S35) Calculation Step1->Decision1 Step2 Kd Determination (Dose-Response on Hits) Decision1->Step2 Identify Hits (<35% Ctrl) Step3 Orthogonal Activity Assay (e.g., FRET/Microfluidic Mobility) Step2->Step3 Confirm Binding w/ Activity Step4 Cellular Target Engagement (NanoBRET) Step3->Step4 Validate in Live Cells

Figure 2: Hierarchical profiling workflow designed to filter false positives and validate off-target hits for 2-aminothiazole inhibitors.

Protocol: Validating Selectivity Data (Self-Validating System)

Objective: Determine if an off-target "hit" is a true pharmacological liability.

Step 1: The Thermodynamic Check (Binding Assay)

  • Method: Competition binding (e.g., phage display or active site probe).

  • Input: Test compound at 1 µM.

  • Validation Criterion: Calculate the Gini Coefficient of the selectivity profile. A Gini coefficient > 0.75 indicates high selectivity; < 0.40 indicates promiscuity typical of early 2-AT scaffolds.

  • Control: Include Staurosporine (pan-kinase inhibitor) as a promiscuity reference.

Step 2: The Kinetic Check (Activity Assay)

  • Method: Microfluidic mobility shift assay (e.g., LabChip) or FRET-based assay.

  • Protocol:

    • Select top 5 off-target hits from Step 1.

    • Perform 10-point dose-response (start at 10 µM, 1:3 dilution).

    • Pre-incubate compound with enzyme for 30 mins (crucial for Type II or slow-binding Type I inhibitors).

    • Initiate reaction with ATP at

      
       concentration (ATP-competitive condition).
      
  • Self-Validation: If

    
     is > 10x the 
    
    
    
    from Step 1, the hit may be a false positive or an artifact of the assay format (e.g., compound aggregation or fluorescence interference).

Step 3: The Cellular Shift (Target Engagement)

  • Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET.

  • Rationale: 2-AT inhibitors are often lipophilic. High protein binding in cells can shift the effective potency.

  • Requirement: Demonstrate target occupancy at concentrations achievable in plasma (

    
    ).
    

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity."[1][2][3] Nature Biotechnology, 26(1), 127–132.[1] [Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity."[2] Nature Biotechnology, 29(10), 1046–1051. [Link]

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832.[4] [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

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A Comparative Analysis of the Herbicidal Activity of 2-Acetamido-Thiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the herbicidal activity of a promising class of compounds: 2-acetamido-thiazole-5-carboxylates. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the synthesis, biological evaluation, and structure-activity relationships of these molecules. By presenting objective, data-driven comparisons with established commercial herbicides, this guide aims to illuminate the potential of 2-acetamido-thiazole-5-carboxylates as novel crop protection agents.

Introduction

The thiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in the development of green pesticides due to its potent biological activity and potential for diverse structural modifications.[1][2] Compounds incorporating the thiazole nucleus have demonstrated a wide range of biological effects, making them a focal point in the search for new and effective herbicides.[3] This guide focuses specifically on 2-acetamido-thiazole-5-carboxylate derivatives, a subclass of thiazoles that has shown promise in herbicidal applications. We will explore their synthesis, evaluate their efficacy against key weed species, and dissect the structural features that govern their phytotoxic activity.

Synthesis of 2-Acetamido-Thiazole-5-Carboxylates

The synthesis of 2-acetamido-thiazole-5-carboxylates typically begins with the preparation of the core intermediate, ethyl 2-aminothiazole-5-carboxylate. A common and efficient route involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide, followed by cyclization with thiourea.[4]

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
  • Dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10°C.

  • Slowly add N-bromosuccinimide (1.1 equivalents) to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (1 equivalent) to the mixture.

  • Heat the reaction to 80°C and maintain for 1 hour.

  • Cool the solution to room temperature and add ammonia to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.[4]

The subsequent acylation of the 2-amino group with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, yields the final 2-acetamido-thiazole-5-carboxylate product. Further diversification can be achieved by introducing various substituents on the thiazole ring and the acetamido group.

Biological Evaluation: Herbicidal Activity

The herbicidal efficacy of novel 2-acetamido-thiazole-5-carboxylate derivatives is typically assessed through standardized in-vivo bioassays. These assays are conducted under controlled greenhouse conditions to evaluate both pre-emergence (activity on germinating seeds) and post-emergence (activity on established seedlings) effects against a panel of representative weed species. For this analysis, we will consider two economically important and biologically distinct weeds: Brassica napus (a broadleaf weed) and Echinochloa crus-galli (a grass weed).

Experimental Protocol: Pre-emergence Herbicidal Bioassay
  • Prepare a series of concentrations for each test compound and the commercial standards (e.g., Chlorsulfuron, Penoxsulam) in a suitable solvent.

  • Fill pots with a standardized soil mix.

  • Sow seeds of the indicator species (Brassica napus and Echinochloa crus-galli) at a uniform depth.

  • Apply the prepared herbicide solutions evenly to the soil surface.[5]

  • Place the pots in a controlled environment chamber or greenhouse with regulated temperature, light, and humidity.[5]

  • After a set period (typically 14-21 days), assess the herbicidal effect by measuring parameters such as germination rate, shoot length, and fresh weight of the seedlings compared to an untreated control.

Experimental Protocol: Post-emergence Herbicidal Bioassay
  • Sow seeds of the indicator species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Apply the prepared herbicide solutions as a foliar spray to the seedlings, ensuring uniform coverage.[6]

  • Return the pots to the controlled environment.

  • After a set period (typically 14-21 days), visually assess the percentage of inhibition or measure the reduction in shoot fresh weight compared to an untreated control.

Comparative Herbicidal Activity

Research into a series of ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates has demonstrated their potential as herbicides.[7] The following table summarizes the post-emergence herbicidal activity of selected novel compounds against Brassica napus and Echinochloa crus-galli in comparison to the commercial standards, Chlorsulfuron and Penoxsulam. It is important to note that the data for the novel compounds is presented as percent inhibition at a single application rate, which provides a valuable initial screening but is not as comprehensive as IC50 values derived from dose-response studies.

Compound/HerbicideTarget Weed SpeciesApplication Rate (g a.i./ha)Herbicidal Activity (% Inhibition)Reference
Novel Compound 8g (R=CF3, X=2,4-di-Cl)Brassica napus15070-100%[7]
Novel Compound 8j (R=CF3, X=2-Cl, 4-F)Brassica napus15070-100%[7]
Novel Compound 8q (R=CF3, X=2-Me, 4-Cl)Brassica napus15070-100%[7]
Chlorsulfuron (Standard)Brassica napus150100%[8]
Penoxsulam (Standard)Echinochloa crus-galli30>90%[9]

Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of 2-acetamido-thiazole-5-carboxylates is significantly influenced by the nature of the substituents on both the thiazole ring and the phenoxyacetamido moiety.[7]

  • Substitution on the Thiazole Ring: A key finding is that the presence of a trifluoromethyl (CF3) group at the 4-position of the thiazole ring is beneficial for herbicidal activity.[7] Compounds bearing a CF3 group generally exhibit higher inhibition rates compared to their non-fluorinated counterparts.[7]

  • Substitution on the Phenoxy Ring: The pattern of substitution on the phenoxy ring of the acetamido side chain also plays a crucial role. Halogen substitutions, particularly chlorine and fluorine, at various positions on the benzene ring have been shown to be effective.[7]

The following diagram illustrates the key structural features influencing the herbicidal activity of this class of compounds.

SAR cluster_thiazole Thiazole Substituents cluster_phenoxy Phenoxy Substituents Thiazole_Ring Thiazole Ring Acetamido_Linker Acetamido Linker Thiazole_Ring->Acetamido_Linker Position 2 Carboxylate_Ester Carboxylate Ester Thiazole_Ring->Carboxylate_Ester Position 5 R4 R4: CF3 enhances activity Phenoxy_Ring Phenoxy Ring Xn Xn: Halogens (Cl, F) are favorable

Caption: Key structural elements influencing herbicidal activity.

Proposed Mechanism of Action

While the precise molecular target for many novel herbicidal compounds requires extensive investigation, the structural similarities of some thiazole-containing herbicides to known commercial products suggest a potential mechanism of action. Many successful herbicides, including sulfonylureas and imidazolinones, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][10] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][11] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[6]

Given that some thiazole derivatives have been investigated as potential ALS inhibitors, it is plausible that the 2-acetamido-thiazole-5-carboxylates exert their herbicidal effects through a similar mechanism.[12] Further enzymatic assays would be required to confirm this hypothesis.

The following diagram illustrates the proposed mechanism of action through ALS inhibition.

MoA Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide 2-Acetamido-thiazole-5-carboxylate Herbicide->ALS Inhibition

Caption: Proposed mechanism of action via ALS inhibition.

Conclusion

The 2-acetamido-thiazole-5-carboxylate scaffold represents a promising avenue for the discovery of novel herbicides. The synthetic accessibility of these compounds, coupled with their demonstrated herbicidal activity, particularly when substituted with a trifluoromethyl group on the thiazole ring, warrants further investigation. While the current data provides a strong foundation, future research should focus on obtaining quantitative dose-response data (IC50 values) to allow for a more precise comparison with commercial standards. Furthermore, detailed mechanistic studies are necessary to definitively identify the molecular target and optimize the design of next-generation herbicides based on this promising chemical class.

References

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Request PDF. [Link]

  • Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and Rice Safety as Foliar Spraying of Penoxsulam - PMC. [Link]

  • Postemergence herbicidal activities of I‐01 against Echinochloa... - ResearchGate. [Link]

  • Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties | Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. [Link]

  • Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate. [Link]

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC ANR. [Link]

  • Efficacy of pre and post emergence herbicides on Echinochloa spp. [Link]

  • Herbicidal properties of antihypertensive drugs: calcium channel blockers - PMC. [Link]

  • Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC - NIH. [Link]

  • Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and. [Link]

  • Efficacy of pre and post emergence herbicides on Echinochloa spp. - CABI Digital Library. [Link]

  • Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed. [Link]

  • Acetolactate synthase - Wikipedia. [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families | PNAS. [Link]

  • Synthesis, characterization and herbicidal activity of new thiazoline derivatives. [Link]

  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - MDPI. [Link]

Sources

The Dawn of a New Antimicrobial Frontier: A Comparative Guide to the Efficacy of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives Against Multidrug-Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of multidrug-resistant (MDR) pathogens constitutes a grave and escalating threat to global public health. The waning efficacy of conventional antibiotics has propelled the scientific community into an urgent quest for novel antimicrobial agents with unconventional mechanisms of action. Among the most promising candidates are derivatives of the ethyl 2-aminothiazole-4-carboxylate scaffold, a versatile heterocyclic core that has demonstrated potent and broad-spectrum activity against a formidable array of MDR bacteria and fungi.[1][2]

This guide offers an in-depth, objective comparison of the performance of various ethyl 2-aminothiazole-4-carboxylate derivatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals actively engaged in the battle against antimicrobial resistance. We will delve into the synthesis, structure-activity relationships, and proposed mechanisms of action of these compounds, providing a comprehensive resource to inform and guide future research endeavors.

The Synthetic Gateway to Potency: Crafting Novel Thiazole Derivatives

The foundational ethyl 2-aminothiazole-4-carboxylate core is typically synthesized through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone (ethyl bromopyruvate) and a thioamide (thiourea).[1] The true ingenuity, however, lies in the subsequent derivatization of the 2-amino group. This position offers a fertile ground for chemical modification, allowing for the introduction of a diverse range of substituents that can profoundly influence the compound's antimicrobial potency, spectrum, and even its mechanism of action.

A prevalent and effective strategy involves the formation of Schiff bases by reacting the 2-amino group with various aldehydes and ketones.[1] This approach not only extends the molecular framework but also introduces new electronic and steric features that can enhance binding to microbial targets. The general synthetic scheme is elegantly straightforward, often involving a one-pot reaction with the parent thiazole and the desired aldehyde or ketone in the presence of a catalytic amount of acid.[1]

A Comparative Analysis of Antimicrobial Efficacy

The true measure of any novel antimicrobial agent lies in its ability to effectively combat clinically relevant, drug-resistant pathogens. The following tables summarize the in vitro efficacy of a selection of ethyl 2-aminothiazole-4-carboxylate derivatives against a panel of multidrug-resistant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible microbial growth.

Table 1: Antibacterial Activity of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives Against Multidrug-Resistant Bacteria

CompoundDerivative TypeStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MDR)Pseudomonas aeruginosa (MDR)Escherichia coli (MDR)Reference
2a Phenylmethylidene Schiff Base>500250375>500[1]
2b 4-Hydroxyphenylmethylidene Schiff Base>500250375>500[1]
2d 2-Hydroxyphenylmethylidene Schiff Base250>500>500375[1]
2g 1-Phenylethylidene Schiff Base250>500>500375[1]
Ciprofloxacin Standard Antibiotic0.5 - >128-0.25 - >1280.015 - >128[3]
Amoxicillin Standard Antibiotic>256->2568 - >256[3]

Table 2: Antifungal Activity of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives

CompoundDerivative TypeCandida albicans (Zone of Inhibition, mm)Candida glabrata (Zone of Inhibition, mm)Reference
2a Phenylmethylidene Schiff Base20.0-[1]
2b 4-Hydroxyphenylmethylidene Schiff Base-21.0[1]
Nystatin Standard Antifungal19.319.1[1]

Insights from the Data:

The compiled data reveals that specific structural modifications to the ethyl 2-aminothiazole-4-carboxylate scaffold can elicit potent activity against challenging MDR pathogens. For instance, derivatives 2d and 2g demonstrated significant efficacy against a multidrug-resistant strain of S. aureus with an MIC of 250 µg/mL.[1] Similarly, derivatives 2a and 2b showed notable activity against MDR S. epidermidis and P. aeruginosa.[1] It is particularly noteworthy that these novel compounds exhibit activity against strains that may be resistant to conventional antibiotics.

In the antifungal arena, derivatives 2a and 2b displayed promising activity against Candida species, with zones of inhibition surpassing that of the standard antifungal drug, nystatin.[1] This suggests that the ethyl 2-aminothiazole-4-carboxylate scaffold holds potential for the development of broad-spectrum antimicrobial agents with both antibacterial and antifungal properties.

Unraveling the Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

A critical aspect of developing novel antimicrobials is understanding their mechanism of action. A compelling body of evidence suggests that a key target for some ethyl 2-aminothiazole-4-carboxylate derivatives is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase (MurC).[1][4] This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, an essential component of the bacterial cell wall. By inhibiting MurC, these derivatives effectively disrupt cell wall formation, leading to bacterial cell death. This mechanism is particularly attractive as it targets a pathway absent in eukaryotes, suggesting a potential for selective toxicity against bacteria.

Molecular docking studies have provided valuable insights into the binding interactions between these derivatives and the MurC enzyme.[1][5] These studies reveal that the derivatives fit into the active site of the enzyme, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues.

G cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Action UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_L_Ala UDP-MurNAc-L-alanine UDP_MurNAc->UDP_MurNAc_L_Ala MurC Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_L_Ala->Peptidoglycan MurD-F Thiazole_Derivative Ethyl 2-Aminothiazole-4-Carboxylate Derivative MurC MurC Thiazole_Derivative->MurC Blocks L-alanine addition Inhibition Inhibition

Caption: Proposed mechanism of action of ethyl 2-aminothiazole-4-carboxylate derivatives.

Assessing the Safety Profile: A Glimpse into Cytotoxicity

A crucial hurdle in the development of any new therapeutic agent is ensuring its safety and selectivity. While the primary target of these thiazole derivatives is a bacterial enzyme, it is essential to evaluate their potential for off-target effects on mammalian cells. Several studies have investigated the cytotoxicity of 2-aminothiazole derivatives against various human cell lines.

For instance, one study reported that while some 2-aminothiazole derivatives exhibited potent anticancer activity, others showed no significant cytotoxicity against the HepG2 human liver cancer cell line at the tested concentrations.[6][7] Another study on thiazole-amino acid hybrid derivatives showed that while the parent 2-aminothiazoles had weak to no cytotoxicity, their derivatives exhibited a range of cytotoxicities against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing IC50 values in the low micromolar range.[8] These findings underscore the importance of careful structural modification to balance antimicrobial efficacy with an acceptable safety profile. Further comprehensive toxicological studies are warranted to establish a clear therapeutic window for promising lead compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a detailed, step-by-step methodology for determining the MIC of ethyl 2-aminothiazole-4-carboxylate derivatives, a fundamental assay for assessing their antibacterial potency.

1. Preparation of Materials:

  • Test compounds (ethyl 2-aminothiazole-4-carboxylate derivatives) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum of the test organism (e.g., MRSA) adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Positive control (bacterial inoculum in broth without the test compound).

  • Negative control (broth only).

  • Standard antibiotic (e.g., Ciprofloxacin) for quality control.

2. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile CAMHB to all wells of the 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

3. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.

4. Incubation:

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The ethyl 2-aminothiazole-4-carboxylate scaffold represents a highly promising platform for the discovery of novel antimicrobial agents to combat the growing threat of multidrug resistance. The synthetic tractability of this core allows for extensive structural modifications, leading to derivatives with potent and broad-spectrum activity against both MDR bacteria and fungi. The identification of UDP-N-acetylmuramate/l-alanine ligase as a potential target offers a clear mechanistic rationale for their antibacterial effects.

While the preliminary data are encouraging, further research is imperative. Future efforts should focus on:

  • Lead Optimization: Systematic structure-activity relationship studies to enhance potency and broaden the spectrum of activity.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with their targets and investigation of other potential mechanisms of action.

  • Comprehensive Toxicological Evaluation: Rigorous in vitro and in vivo studies to establish the safety and therapeutic index of lead candidates.

  • In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of infection to assess their therapeutic potential in a physiological setting.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling evidence presented in this guide strongly suggests that ethyl 2-aminothiazole-4-carboxylate derivatives are a worthy and exciting frontier in the ongoing war against multidrug-resistant pathogens.

References

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1476. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

  • Interaction of UDP-N-acetylmuramate/l-alanine ligase with compound 2a. (n.d.). ResearchGate. [Link]

  • a depicts the ligand binding pocket of UDP-N-acetylmuramate/l-alanine. (n.d.). ResearchGate. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • Bachtíková, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 579. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1476. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake. (2005). Toxicology in Vitro, 19(4), 547-559. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2022). RSC Advances, 12(34), 22165-22175. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2023). International Journal of Molecular Sciences, 24(23), 16938. [Link]

  • Enhanced in vitro activity against HeLa and Hepg2 cell lines was shown. (n.d.). ResearchGate. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). ResearchGate. [Link]

  • Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. (2009). PLoS ONE, 4(5), e5617. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2016). Journal of the Chemical Society of Pakistan, 38(02). [Link]

  • The antibacterial activity of compounds (4a–4j) compared to Ciprofloxacin and Amoxicillin (MIC = μg/mL). (n.d.). ResearchGate. [Link]

  • Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches. (2022). Current Research in Pharmacology and Drug Discovery, 3, 100137. [Link]

  • Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. (2022). Journal of Wasit for Science and Medicine, 15(3), 205-218. [Link]

  • Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches. (2022). Current Research in Pharmacology and Drug Discovery, 3, 100137. [Link]

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Comparison of the anti-proliferative activity of Src/Abl kinase inhibitors with a thiazole-5-carboxamide core

[1][2][3][4]

Executive Summary

This guide provides a technical analysis of Thiazole-5-carboxamide based kinase inhibitors, specifically focusing on their application as dual Src/Abl antagonists. The primary benchmark for this scaffold is Dasatinib (BMS-354825).[1]

This class of inhibitors was developed to overcome resistance mechanisms associated with first-generation therapies (e.g., Imatinib) in Chronic Myeloid Leukemia (CML).[2][3] The thiazole-5-carboxamide core facilitates a unique binding mode that allows for nanomolar potency against both the active and inactive conformations of the Abl kinase, as well as the Src family kinases (SFKs).

Key Takeaway: The thiazole-5-carboxamide scaffold offers a 300-fold increase in potency relative to phenylaminopyrimidines (Imatinib) and broad-spectrum activity against Imatinib-resistant mutants, though it remains vulnerable to the T315I "gatekeeper" mutation.

Mechanism of Action & Structural Basis

The Thiazole-5-Carboxamide Core

Unlike Imatinib, which binds exclusively to the inactive (DFG-out) conformation of the Abl kinase, thiazole-5-carboxamide inhibitors are Type I inhibitors . They bind to the active (DFG-in) conformation of the kinase ATP-binding site.

  • The Scaffold: The aminothiazole core functions as the central pharmacophore, forming critical hydrogen bonds with the kinase hinge region (Met318 in Abl).

  • Dual Inhibition: The structural homology between the ATP-binding pockets of Src and Abl allows this scaffold to inhibit both kinases effectively. This is clinically significant because Src kinase upregulation is a known mechanism of BCR-ABL independent resistance.

Signaling Pathway Interference

The following diagram illustrates the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) driven by BCR-ABL and Src, and the specific intervention point of thiazole-5-carboxamide inhibitors.

BCR_ABL_SignalingInhibitorThiazole-5-Carboxamide(Dasatinib)BCR_ABLBCR-ABL / Src(Tyrosine Kinases)Inhibitor->BCR_ABLInhibitsGRB2GRB2 / SOSBCR_ABL->GRB2STAT5STAT5BCR_ABL->STAT5PI3KPI3K / AKTBCR_ABL->PI3KRASRAS-GTPGRB2->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationSTAT5->ProliferationPI3K->Proliferation

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at the BCR-ABL/Src node, preventing downstream phosphorylation of STAT5, PI3K, and MAPK pathways.

Comparative Performance Analysis

The following data compares the Thiazole-5-carboxamide scaffold (represented by Dasatinib) against the Phenylaminopyrimidine scaffold (Imatinib) and an optimized Lead Analog (Compound 12m from Das et al.) to demonstrate the efficacy of the core structure.

Biochemical Potency (Kinase Assays)

Data represents the concentration required to inhibit 50% of enzyme activity (IC50).

Target KinaseThiazole Core (Dasatinib)Phenylaminopyrimidine (Imatinib)Lead Thiazole Analog (Cmpd 12m)
Abl Kinase (WT) < 1.0 nM 38 nM0.2 nM
Src Kinase (Lck) 0.5 nM > 10,000 nM (Inactive)0.2 nM
Abl (T315I Mutant) > 5,000 nM> 10,000 nM> 5,000 nM
Binding Mode Type I (Active Conf.)Type II (Inactive Conf.)Type I

Analysis:

  • Potency Shift: The thiazole core delivers a >30-fold improvement in Abl inhibition compared to the phenylaminopyrimidine core.

  • Selectivity: Unlike Imatinib, the thiazole core is a potent pan-Src inhibitor.[4] This dual activity is crucial for late-stage CML where Src signaling aids survival.

  • Limitation: Both scaffolds fail against the T315I gatekeeper mutation due to steric hindrance in the ATP pocket.

Cellular Anti-Proliferative Activity

Data represents IC50 values in cell viability assays (72h incubation).

Cell LineDisease ModelThiazole Core (Dasatinib)Phenylaminopyrimidine (Imatinib)
K562 CML (BCR-ABL+)< 1.0 nM 260 nM
KU812 CML (BCR-ABL+)< 1.0 nM ~200 nM
PC3 Prostate (Src driven)~90 nM > 10,000 nM
MDA-MB-231 Breast (Triple Neg)~100 nM > 10,000 nM

Analysis:

  • In BCR-ABL driven lines (K562), the thiazole core is ~260x more potent than the alternative.

  • In solid tumors (PC3, MDA-MB-231), where Src plays a driver role, the thiazole core retains efficacy, whereas Imatinib is functionally inert.

Experimental Protocols

To replicate the data above or profile novel derivatives, use the following validated workflows.

Workflow Overview

Experimental_Workflowcluster_biochemBiochemical Assay (FRET/LANCER)cluster_cellCellular Assay (MTS)CompoundCompound Prep(DMSO Stock)KinaseEnzyme Mix(Src/Abl + Peptide)Compound->KinaseSeedingCell Seeding(K562: 5k cells/well)Compound->SeedingATPATP Addition(Km concentration)Kinase->ATPReadoutPlate Reader(Ex: 340nm / Em: 665nm)ATP->ReadoutAnalysisData Analysis(Non-linear Regression)Readout->AnalysisIncubation72h Incubation@ 37°C, 5% CO2Seeding->IncubationViabilityAbsorbance Read(490 nm)Incubation->ViabilityViability->Analysis

Figure 2: Experimental Workflow.[5] Parallel biochemical and cellular profiling ensures robust validation of kinase inhibitory activity.

In Vitro Kinase Assay (LANCER/FRET Standard)

Objective: Determine IC50 against recombinant Src or Abl kinase.

  • Preparation: Prepare 3x stocks of the enzyme (Abl or Src), 3x stocks of the peptide substrate (e.g., biotinylated poly-Glu-Tyr), and 3x stocks of ATP (at Km concentration, typically 10-50 µM).

  • Compound Dosing: Serially dilute the thiazole-5-carboxamide derivative in DMSO. Transfer to a 384-well plate (final DMSO concentration < 1%).

  • Reaction:

    • Add Enzyme solution. Incubate 10 mins (allows compound to bind).

    • Add Substrate/ATP mix to initiate reaction.

    • Incubate for 60 minutes at Room Temperature.

  • Termination & Detection: Add EDTA (stop solution) and detection antibodies (Eu-labeled anti-phosphotyrosine + Streptavidin-APC).

  • Measurement: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Calculation: Plot signal vs. log[compound]. Fit using a 4-parameter logistic equation (Sigmoidal dose-response).

Cell Viability Assay (MTS/MCT)

Objective: Determine anti-proliferative IC50 in K562 cells.

  • Seeding: Seed K562 cells at a density of 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Add serially diluted inhibitor (9 concentrations, 3-fold dilutions). Ensure a DMSO control well is included.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2.

  • Development: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).

  • Readout: Incubate 1-4 hours until color develops. Measure absorbance at 490 nm.

  • Analysis: Normalize to DMSO control (100% viability) and blank (0% viability). Calculate IC50.

References

  • Lombardo, L. J., et al. (2004).[2][4] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[2][4] Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Das, J., et al. (2006).[1][5][4] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][6] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent Pan-Src Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 49(23), 6819–6832.[1]

  • Shah, N. P., et al. (2004). Overriding Imatinib Resistance with a Potent ABL Kinase Inhibitor.[2][3][4] Science, 305(5682), 399-401.

  • Tokarski, J. S., et al. (2006).[5] The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. Cancer Research, 66(11), 5790–5797.

Safety Operating Guide

Personal protective equipment for handling ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY GUIDE: Handling Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

EXECUTIVE SUMMARY & RISK PROFILE

Compound Identity: Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate Chemical Class: Heterocyclic Amine / Ester Physical State: Solid (typically off-white to pale yellow powder/crystals)

Operational Directive: This compound is a functionalized thiazole intermediate , commonly used in the synthesis of bioactive molecules (e.g., kinase inhibitors). While specific toxicological data for this exact isomer may be limited, its structural analogs (e.g., CAS 5398-36-7) are classified as Irritants (Skin/Eye/Respiratory) and Acute Toxins (Oral) .

The "Precautionary Principle" applies: Treat this substance as a potential sensitizer and biologically active pharmacophore. Do not handle on open benchtops.

Hazard Class (GHS)Hazard StatementSignal Word
Skin Irrit. 2 H315: Causes skin irritationWARNING
Eye Irrit.[1][2][3] 2A H319: Causes serious eye irritationWARNING
STOT SE 3 H335: May cause respiratory irritationWARNING
Acute Tox. 4 H302: Harmful if swallowed (Predicted)WARNING

PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Rationale: The primary amine group at the C2-position (via the ethyl linker) presents a basicity risk (chemical burns/irritation) and potential for skin sensitization. The ester moiety is susceptible to hydrolysis but generally stable.

PPE Category Standard Specification Senior Scientist Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Why: Amines can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Powders can drift around side shields. Basic amines can cause irreversible corneal opacity if they contact the eye.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Why: Engineering controls are primary. If weighing outside a hood (discouraged), use a P100/N95 particulate respirator .
Body Protection Lab Coat (Cotton/Nomex) + Tyvek Sleeves Why: Synthetic blends melt on skin during fire. Tyvek sleeves prevent powder accumulation on wrists—a common exposure point during weighing.

OPERATIONAL WORKFLOW: Step-by-Step Protocol

This protocol is designed to minimize static discharge (common with organic salts/esters) and aerosolization.

Phase A: Preparation & Engineering Controls
  • Verify Ventilation: Ensure fume hood sash is at the working height.

  • Static Control: Thiazole esters can be electrostatic. Place an ionizing fan or antistatic gun near the balance if the powder is "fly-away."

  • Solvent Selection: Identify your solvent before opening the container. This compound is likely soluble in DMSO, Methanol, or DCM.

Phase B: Weighing & Transfer (Critical Risk Step)
  • Tare Closed: Tare the receiving vessel (flask/vial) with the cap on.

  • Transfer: Open the source container inside the hood. Use a disposable antistatic spatula.

  • The "Funnel Technique": Do not dump powder. Use a wide-mouth funnel to direct solids to the bottom of the flask, preventing dust from adhering to the ground glass joint (which causes leaks later).

  • Decontamination: Wipe the spatula with a Kimwipe damp with acetone inside the hood before disposal.

Phase C: Reaction & Synthesis
  • Inert Atmosphere: If using in cross-coupling or acylation, purge with Nitrogen/Argon. Amines can oxidize/carbonate upon prolonged air exposure.

  • Temperature Control: Thiazoles are thermally stable, but the amino-ethyl side chain is chiral. Avoid excessive heat (>100°C) in basic media to prevent racemization.

EMERGENCY RESPONSE & DISPOSAL

Accidental Release (Spill)
  • Minor Spill (<5g):

    • Cover with wet paper towels (prevents dust).

    • Wipe up and place in a sealed bag.

    • Clean surface with 10% dilute acetic acid or soap water (neutralizes residual amine).

  • Exposure:

    • Eye Contact: Flush for 15 minutes immediately. Time is critical to prevent pH-induced damage.

    • Skin: Wash with soap and water.[3][4][5][6] Do not use alcohol (increases permeability).

Disposal (Cradle-to-Grave)
  • Waste Stream: Segregate into "Organic Basic/Amine Waste" .

  • Incompatibility: NEVER mix with oxidizing acids (Nitric/Perchloric) or acid chlorides in the waste container (exothermic reaction risk).

  • Labeling: Clearly mark as "Thiazole Derivative - Irritant."

VISUALIZATION: Safety & Handling Logic

The following diagram illustrates the decision-making process for handling this specific intermediate.

G Start Start: Handling Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate Risk Risk Assessment (Amine/Ester Functionality) Start->Risk PPE PPE Selection: - Dbl Nitrile Gloves - Splash Goggles - Lab Coat Risk->PPE Control Engineering Control: Is Fume Hood Available? PPE->Control Hood_Yes Proceed: Weigh inside Hood (Use Antistatic tools) Control->Hood_Yes Yes Hood_No STOP: Respiratory Protection (N95/P100 Required) Control->Hood_No No Reaction Reaction/Transfer: Avoid Dust Generation Hood_Yes->Reaction Hood_No->Reaction Disposal Disposal: Segregate -> Amine Waste (No Oxidizers) Reaction->Disposal

Caption: Operational logic flow for handling thiazole carboxylate intermediates, prioritizing engineering controls and waste segregation.

REFERENCES

  • PubChem. (2025).[2][7] Ethyl 2-aminothiazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]

(Note: While the exact chiral isomer "1-aminoethyl" is a specialized research chemical, the safety data above refers to the closest structural analog, Ethyl 2-aminothiazole-4-carboxylate, which serves as the industry standard for risk assessment in the absence of specific isomer data.)

Sources

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